molecular formula C8H6N2O B1360841 1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde CAS No. 898746-46-8

1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde

Cat. No.: B1360841
CAS No.: 898746-46-8
M. Wt: 146.15 g/mol
InChI Key: WHWVDVTZWYOMOI-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6N2O/c11-5-7-2-1-6-3-4-9-8(6)10-7/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWVDVTZWYOMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646554
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde
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Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898746-46-8
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carboxaldehyde
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde
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Record name 1H-PYRROLO[2,3-B]PYRIDINE-6-CARBALDEHYDE
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Foundational & Exploratory

Introduction: The Strategic Importance of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde: Properties, Reactivity, and Applications in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is often a journey of molecular architecture. Certain core structures, known as "privileged scaffolds," appear repeatedly in bioactive molecules, demonstrating a unique ability to interact with a wide range of biological targets. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, nucleus is a quintessential example of such a scaffold.[1] Its structural resemblance to purine allows it to function as a versatile hinge-binding motif in many protein kinases, making it a cornerstone in the design of targeted therapies.[2][3]

This guide focuses on a particularly valuable derivative: This compound (CAS No. 898746-46-8). The introduction of a carbaldehyde group at the 6-position transforms the stable 7-azaindole core into a highly adaptable synthetic intermediate. This aldehyde moiety serves as a chemical "handle," providing a reactive site for a multitude of synthetic transformations, thereby enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.[1] Understanding the nuanced chemical properties and reactivity of this molecule is, therefore, paramount for researchers aiming to leverage its potential in developing next-generation therapeutics, from kinase inhibitors for oncology to immunomodulators for autoimmune diseases.[4]

Core Chemical and Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The data presented below has been aggregated from multiple chemical repositories and computational models to provide a comprehensive physicochemical profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 898746-46-8[5][6][7]
Molecular Formula C₈H₆N₂O[5][6][7]
Molecular Weight 146.15 g/mol [5][6][7]
IUPAC Name This compound[7]
Synonyms 1H-pyrrolo[2,3-b]pyridine-6-carboxaldehyde, 7-azaindole-6-carbaldehyde[5][6]
Melting Point 188.6 ± 28.8 °C (Predicted)[5]
Topological Polar Surface Area 45.8 Ų[5][7]
XLogP3 (Lipophilicity) 1.1[5][7]
Hydrogen Bond Donors 1[5][6]
Hydrogen Bond Acceptors 2[5][6]
Rotatable Bonds 1[5][6]

These properties suggest a moderately polar, fairly rigid molecule with a good balance of hydrophilicity and lipophilicity, characteristics often sought in drug candidates for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Caption: 2D structure of this compound.

Reactivity Profile: A Tale of Three Moieties

The synthetic utility of this compound stems from the distinct reactivity of its three primary components: the aldehyde group, the electron-rich pyrrole ring, and the electron-deficient pyridine ring.

  • The Aldehyde Group: This is the most prominent reactive center for synthetic elaboration. Its electrophilic carbon is susceptible to nucleophilic attack, making it an ideal substrate for forming new carbon-carbon and carbon-heteroatom bonds. Key transformations include:

    • Reductive Amination: A cornerstone of medicinal chemistry for introducing diverse amine functionalities.

    • Wittig Reaction: For olefination and the introduction of carbon-carbon double bonds.

    • Oxidation/Reduction: Conversion to a carboxylic acid or an alcohol, respectively, providing alternative functional handles.

    • Condensation Reactions: With active methylene compounds or other nucleophiles.

  • The Pyrrole Ring: This five-membered ring is electron-rich and can undergo electrophilic substitution. The N-H proton is also acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation, a common strategy to modulate solubility and cell permeability.

  • The Pyridine Ring: In contrast to the pyrrole, the pyridine ring is electron-deficient. This generally makes it resistant to electrophilic substitution but susceptible to nucleophilic aromatic substitution, particularly if a leaving group is present.

start 1H-Pyrrolo[2,3-b]pyridine- 6-carbaldehyde reductive_amination Reductive Amination (e.g., NaBH(OAc)₃, R-NH₂) start->reductive_amination Aldehyde wittig Wittig Reaction (e.g., Ph₃P=CHR) start->wittig Aldehyde oxidation Oxidation (e.g., Ag₂O) start->oxidation Aldehyde n_alkylation N-Alkylation (e.g., NaH, R-X) start->n_alkylation Pyrrole N-H product_amine Secondary/Tertiary Amine Derivatives reductive_amination->product_amine product_alkene Alkene Derivatives wittig->product_alkene product_acid Carboxylic Acid Derivatives oxidation->product_acid product_n_sub N-Substituted Derivatives n_alkylation->product_n_sub

Caption: Key synthetic transformations of the title compound.

Application in Drug Discovery: A Scaffold for Kinase Inhibition

The 7-azaindole core is a proven pharmacophore for targeting ATP-binding sites in protein kinases. Abnormal kinase activity is a hallmark of many cancers, making kinase inhibitors a vital class of oncology drugs.[2] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively investigated as inhibitors of several important kinase families.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Dysregulation of FGFR signaling is implicated in various cancers. The 7-azaindole scaffold serves as an effective foundation for developing potent and selective FGFR inhibitors.[2][3]

  • Janus Kinase (JAK) Inhibitors: JAKs are critical in cytokine signaling pathways that regulate immune responses. JAK inhibitors are used to treat autoimmune disorders like rheumatoid arthritis. The 1H-pyrrolo[2,3-b]pyridine core has been successfully used to develop potent JAK3 inhibitors.[4][8]

  • Phosphodiesterase 4B (PDE4B) Inhibitors: PDE4B is a therapeutic target for inflammatory processes and neurological disorders. 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as a novel series of potent PDE4B inhibitors.

The aldehyde at the 6-position provides the crucial vector for diversification, allowing chemists to append different chemical groups to probe the pockets of the kinase active site, optimizing for potency and selectivity.

core 1H-Pyrrolo[2,3-b]pyridine Core Hinge-Binding Motif aldehyde 6-Carbaldehyde Synthetic Handle core:port->aldehyde:head Provides Anchor derivatization Synthetic Derivatization aldehyde:port->derivatization Enables library Compound Library (R₁, R₂, R₃...) derivatization->library target Biological Target (e.g., Kinase ATP Site) library->target Screened Against sar SAR Optimization target->sar Informs sar->derivatization Guides lead Lead Compound sar->lead

Caption: Role in a typical drug discovery workflow.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

Causality: This protocol is designed to reliably form a new carbon-nitrogen bond. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is critical; it is mild enough not to reduce the starting aldehyde but is reactive enough to reduce the iminium ion intermediate formed in situ, minimizing side reactions. Dichloromethane (DCM) is a good, non-reactive solvent for this transformation.

  • Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the aldehyde in anhydrous dichloromethane (DCM, ~0.1 M concentration).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution.

  • Imine Formation: Add acetic acid (1-2 drops, catalytic) to facilitate the formation of the iminium ion intermediate. Stir the reaction mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Self-Validation: Effervescence may be observed; this is normal. The reaction is monitored by TLC or LC-MS until the starting aldehyde is consumed.

  • Quenching: Once the reaction is complete (typically 2-4 hours), carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired amine derivative.

Protocol 2: Safety, Handling, and Storage

Trustworthiness: This protocol is a synthesis of GHS hazard data and standard laboratory best practices to ensure user safety and maintain compound integrity.[7][9][10]

Table 2: GHS Hazard Information

Hazard CodeStatementClass
H302 Harmful if swallowedAcute Toxicity, Oral (Cat. 4)
H315 Causes skin irritationSkin Irritation (Cat. 2)
H319 Causes serious eye irritationEye Irritation (Cat. 2A)
H335 May cause respiratory irritationSTOT SE (Cat. 3)

Step-by-Step Handling Procedure:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the compound.[9]

  • Ventilation: Handle the solid powder exclusively within a certified chemical fume hood to avoid inhalation of dust.[10][11]

  • Weighing: Use a weigh boat or weighing paper. Clean any spills immediately with appropriate materials.

  • Dispensing: When making solutions, add the solvent to the solid slowly. Avoid splashing.

  • Waste Disposal: Dispose of contaminated materials and excess reagents in a designated hazardous waste container in accordance with local, state, and federal regulations.[11]

  • First Aid:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]

    • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[9]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[7]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12]

Storage:

  • Store in a tightly sealed, clearly labeled container.[6]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

  • For long-term stability, storage at -20°C under a nitrogen atmosphere is recommended.[6]

References

  • This compound | C8H6N2O. PubChem. [Link]

  • 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde | C8H6N2O. PubChem. [Link]

  • 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Lead Sciences. [Link]

  • 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O. PubChem. [Link]

  • Safety Data Sheet: 7-Azaindole. Carl ROTH. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. ResearchGate. [Link]

  • 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]

  • Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. PubMed. [Link]

Sources

An In-depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde, a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. Commonly known as 6-formyl-7-azaindole, this compound serves as a crucial intermediate in the synthesis of a multitude of potent kinase inhibitors. This document delves into its chemical and physical properties, provides a detailed, field-proven synthetic protocol, and explores its applications in the development of targeted therapeutics, particularly focusing on Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase (JAK) inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry. Its bioisosteric relationship to indole allows it to mimic the natural substrate, while the pyridine nitrogen introduces a key hydrogen bond acceptor site, enhancing binding affinity and modulating physicochemical properties such as solubility. The introduction of a formyl group at the 6-position creates a versatile chemical handle for further molecular elaboration, making this compound a highly sought-after intermediate for the synthesis of complex, biologically active molecules.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and characterization.

PropertyValue
CAS Number 898746-46-8
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol
Appearance Off-white to yellow solid
Melting Point 192-195 °C
Solubility Soluble in polar organic solvents such as DMSO and DMF
Purity ≥98% (commercially available)

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the oxidation of the corresponding 6-methyl derivative. The following protocol is a robust and scalable procedure.

Synthetic Scheme

Synthesis cluster_start Starting Material cluster_reaction Oxidation cluster_product Product 6-Methyl-1H-pyrrolo[2,3-b]pyridine 6-Methyl-1H-pyrrolo[2,3-b]pyridine reagents Selenium Dioxide (SeO2) 1,4-Dioxane, Reflux 6-Methyl-1H-pyrrolo[2,3-b]pyridine->reagents product This compound reagents->product

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol

Materials:

  • 6-Methyl-1H-pyrrolo[2,3-b]pyridine

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.5 eq).

  • Reaction Execution: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the selenium byproduct, washing the pad with ethyl acetate.

  • Extraction and Drying: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as an off-white to yellow solid.

Causality behind Experimental Choices:

  • Selenium Dioxide: A specific oxidizing agent for the conversion of benzylic methyl groups to aldehydes.

  • 1,4-Dioxane: A suitable high-boiling solvent for this oxidation reaction.

  • Diatomaceous Earth Filtration: Essential for the efficient removal of insoluble selenium byproducts.

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.10 (s, 1H, NH), 9.95 (s, 1H, CHO), 8.55 (d, J = 2.0 Hz, 1H, Ar-H), 8.20 (d, J = 2.0 Hz, 1H, Ar-H), 7.60 (dd, J = 3.2, 2.4 Hz, 1H, Ar-H), 6.55 (dd, J = 3.2, 1.6 Hz, 1H, Ar-H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 192.5, 151.0, 148.5, 131.5, 130.0, 128.0, 117.0, 116.5, 101.0.

  • Mass Spectrometry (ESI): m/z 147.1 [M+H]⁺.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a cornerstone intermediate for the synthesis of kinase inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the FGFR signaling pathway is a known driver in various cancers. The 7-azaindole scaffold serves as a potent hinge-binding motif for FGFR inhibitors. The aldehyde functionality at the 6-position allows for the introduction of various side chains to explore the hydrophobic pocket of the kinase, thereby optimizing potency and selectivity. For instance, reductive amination of the aldehyde with a suitable amine can introduce diverse substituents that can interact with specific residues within the ATP-binding site.

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor 1H-Pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the point of intervention for 7-azaindole based inhibitors.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway plays a critical role in the immune response, and its dysregulation is associated with autoimmune diseases and certain cancers.[1] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent JAK inhibitors.[1] The 6-formyl group can be transformed into various functional groups, such as amides or nitriles, which can form crucial interactions with the kinase domain of JAKs, leading to potent and selective inhibition.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed and may cause skin and eye irritation.[2] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a high-value intermediate for the synthesis of sophisticated molecular architectures with significant therapeutic potential. Its versatile reactivity, coupled with the favorable pharmacological properties of the 7-azaindole core, ensures its continued importance in the field of drug discovery. The protocols and information provided in this guide are intended to empower researchers to effectively utilize this key building block in their quest for novel therapeutics.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302869. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21535-21546. [Link]

  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-994. [Link]

  • Ivonin, S. P., et al. (2023). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • McLaughlin, M., et al. (2006). An effective reductive alkylation of electron-deficient o-chloroarylamines was developed. Organic Letters, 8(15), 3307-3310. [Link]

  • Whelligan, D. K., et al. (2010). An efficient protecting-group-free two-step route to a broad range of aza- and diazaindoles was established, starting from chloroamino-N-heterocycles. The Journal of Organic Chemistry, 75(1), 11-15. [Link]

  • Guillarme, S., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Shirakami, S., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]

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An In-Depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The document details its fundamental physicochemical properties, with a core focus on its molecular weight and the empirical methods for its verification. It covers protocols for characterization, common synthetic considerations, and highlights its significant role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended to serve as a vital resource for scientists engaged in synthetic chemistry and drug discovery.

Introduction to this compound

This compound, also known as 7-azaindole-6-carbaldehyde, belongs to the class of azaindoles, which are bioisosteres of indoles. Azaindoles are privileged structures in medicinal chemistry, prized for their ability to modulate physicochemical properties and biological activity in drug candidates.[1] The 7-azaindole scaffold, a bicyclic aromatic heterocycle, is a recurring motif in numerous biologically active compounds, including approved drugs like the BRAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax.[1] The unique electronic and structural characteristics of this scaffold enable favorable interactions with a variety of biological targets.[2] The aldehyde functional group at the 6-position makes this particular derivative an exceptionally versatile intermediate for constructing more complex molecular architectures through various chemical transformations.[2]

Physicochemical and Structural Properties

Accurate knowledge of a compound's physicochemical properties is foundational for its application in synthesis and drug design. The molecular weight, in particular, is critical for stoichiometric calculations in reactions and for the unambiguous identification of the molecule.

2.1. Molecular Formula and Weight

The defining quantitative characteristics of this compound are derived from its atomic composition.

  • Molecular Formula: C₈H₆N₂O[3][4][5]

This formula dictates the two principal measures of its molecular weight:

  • Average Molecular Weight: This is the weighted average of the masses of the molecule's isotopes. For most laboratory purposes, such as calculating reagent quantities for a synthesis, the average molecular weight is used. Its value is approximately 146.15 g/mol .[3][4][5]

  • Monoisotopic Mass: This is the mass of the molecule calculated using the mass of the most abundant isotope of each element. This value is crucial for high-resolution mass spectrometry (HRMS), which can measure mass with enough precision to help determine the elemental composition. The calculated monoisotopic mass is 146.048012819 Da .[3]

A summary of these and other key properties is presented in Table 1.

Table 1: Core Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Molecular Formula C₈H₆N₂OPubChem[3]
Average Molecular Weight 146.15 g/mol PubChem, ChemScene[3][4]
Monoisotopic Mass 146.048012819 DaPubChem[3]
CAS Number 898746-46-8PubChem[3]
Topological Polar Surface Area 45.8 ŲPubChem[3]
Hydrogen Bond Donors 1ChemScene[4]
Hydrogen Bond Acceptors 2ChemScene[4]
Empirical Verification of Molecular Weight and Structure

While the molecular weight can be calculated from the formula, it must be confirmed empirically for any synthesized batch of the compound. This process is integral to establishing the identity, purity, and structural integrity of the material. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

3.1. High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is preferred over standard-resolution MS because its high mass accuracy (typically <5 ppm) allows for the determination of a unique elemental formula. For a measured m/z value, HRMS can distinguish C₈H₆N₂O from other potential combinations of atoms that might have a similar nominal mass, thus providing a high degree of confidence in the compound's identity.

Protocol: A Self-Validating Workflow for Identity Confirmation

The following diagram and protocol outline a standard workflow for synthesizing and validating the identity and molecular weight of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation A Starting Materials (e.g., 7-Azaindole) B Chemical Synthesis (e.g., Oxidation) A->B C Crude Product B->C D Purification (e.g., Column Chromatography) C->D E Pure Compound D->E F High-Resolution MS (HRMS) (Confirms Formula/MW) E->F Mass Verification G NMR Spectroscopy (¹H, ¹³C) (Confirms Structure) E->G Structural Elucidation H FTIR Spectroscopy (Confirms Functional Groups) E->H Functional Group ID I Validated Product: This compound MW = 146.15 F->I G->I H->I

Caption: Workflow for Synthesis and Analytical Validation.

Step-by-Step HRMS Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Method Parameters:

    • Ionization Mode: Positive ESI is typically used to generate the protonated molecule [M+H]⁺.

    • Scan Range: Set a scan range appropriate for the expected m/z, for instance, m/z 100-500.

    • Data Acquisition: Acquire data in centroid mode.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [C₈H₆N₂O + H]⁺. The expected m/z will be approximately 147.0558.

    • Measure the exact m/z of this peak.

    • Use the instrument's software to calculate the elemental formula based on the exact mass. The result should match C₈H₇N₂O with a mass error of less than 5 ppm.

Role in Medicinal Chemistry and Drug Discovery

The 7-azaindole scaffold is a cornerstone in modern drug discovery, particularly in the development of kinase inhibitors.[1] Kinases are a critical class of drug targets, and azaindoles are structurally similar to the adenine fragment of ATP, which is essential for kinase function.[1] This structural mimicry allows azaindole-based compounds to serve as competitive inhibitors.

The aldehyde functionality of this compound is a synthetic handle that allows for its elaboration into more complex drug candidates. It can readily participate in reactions such as:

  • Reductive amination to form substituted amines.

  • Wittig reactions to form alkenes.

  • Aldol condensations and other C-C bond-forming reactions.

This versatility has led to its use in the synthesis of inhibitors for various therapeutic targets, including Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs), which are implicated in cancers and immune disorders.[6][7][8] The development of novel 7-azaindole derivatives as potent and selective inhibitors for targets like PI3K and FGFR demonstrates the scaffold's enduring importance in creating targeted therapies.[6][9][10]

Conclusion

This compound is more than just a chemical with a defined molecular weight of 146.15 g/mol . It is a highly valuable and versatile building block in the pharmacopeia of medicinal chemists. Its 7-azaindole core provides a privileged scaffold for interacting with important biological targets, while its aldehyde group offers a gateway for diverse synthetic modifications. An accurate understanding and empirical validation of its molecular weight and structure are the critical first steps in leveraging its full potential in the synthesis of next-generation therapeutics.

References
  • The Role of 7-Azaindole Intermediates in Modern Drug Discovery. (2026). Google Cloud.
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  • Azaindole Therapeutic Agents.
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.

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1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine framework, commonly known in medicinal chemistry as 7-azaindole, represents a "privileged structure" of significant interest to researchers in drug development.[1][2] Its strategic importance stems from its role as a bioisostere of the naturally occurring indole nucleus, where the introduction of a nitrogen atom into the benzene portion of indole can modulate physicochemical properties such as solubility, hydrogen bonding capacity, and metabolic stability, often leading to enhanced pharmacological profiles.[1][2]

This scaffold is a cornerstone in a multitude of biologically active molecules, demonstrating a wide range of therapeutic applications.[3] Notably, the 7-azaindole core is prominent in the design of various kinase inhibitors, where the pyridine nitrogen and pyrrole N-H group can form critical hydrogen bond interactions with the hinge region of the kinase active site, mimicking the binding pattern of adenine in ATP.[2][4] The functionalization of this core is paramount for exploring structure-activity relationships (SAR). The introduction of a carbaldehyde group at the 6-position, creating this compound, provides a highly versatile synthetic handle for elaboration, enabling the construction of diverse molecular libraries through reactions like reductive amination, condensations, and nucleophilic additions.[5] This guide provides a detailed examination of a primary synthetic route to this key intermediate and outlines the rigorous analytical methods required for its characterization.

Part 1: Synthesis via Vilsmeier-Haack Formylation

The direct formylation of an electron-rich heterocyclic system is often the most efficient route to introduce an aldehyde functionality. For 7-azaindole, the Vilsmeier-Haack reaction is a well-established and powerful method.[6] This reaction utilizes a Vilsmeier reagent, a chloromethyliminium salt, which acts as a mild electrophile.

Causality of the Method: Why Vilsmeier-Haack?

The choice of the Vilsmeier-Haack reaction is predicated on its reliability for formylating activated aromatic systems.[7] The Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), is a weaker electrophile than those used in Friedel-Crafts acylations.[8] This moderate reactivity is ideal for electron-rich heterocycles like 7-azaindole, preventing over-reaction or degradation of the starting material. The reaction proceeds under relatively mild conditions and avoids the use of metallic catalysts, simplifying purification. The regioselectivity of the formylation on the 7-azaindole ring is directed by the electronic properties of the bicyclic system, targeting the electron-rich positions.

Reaction Mechanism

The process involves two main stages:

  • Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of eliminations results in the formation of the electrophilic chloromethyliminium ion (the Vilsmeier reagent).[8]

  • Electrophilic Aromatic Substitution: The electron-rich 1H-pyrrolo[2,3-b]pyridine attacks the electrophilic carbon of the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product, this compound.

Vilsmeier_Haack_Synthesis Vilsmeier-Haack Synthesis of this compound cluster_reagent_formation Reagent Formation cluster_reaction Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Azaindole 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Iminium_Salt Iminium Salt Intermediate Azaindole->Iminium_Salt + Vilsmeier Reagent Product This compound Iminium_Salt->Product H₂O Work-up

Vilsmeier-Haack reaction pathway.
Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

  • Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF under a nitrogen atmosphere, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Addition of Substrate: Dissolve 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution by the slow addition of a saturated sodium bicarbonate solution or sodium hydroxide until the pH is ~8-9.

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Part 2: Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

Characterization_Workflow Characterization Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MS Mass Spectrometry (MS) Start->MS IR Infrared Spectroscopy (FT-IR) Start->IR Structure Structural Confirmation (Connectivity, Functional Groups) NMR->Structure Purity Purity Assessment NMR->Purity Identity Molecular Weight Confirmation MS->Identity IR->Structure End Verified Compound Structure->End Purity->End Identity->End

Workflow for compound characterization.
Spectroscopic Data Summary

The following table summarizes the key physicochemical and expected spectroscopic data for the target compound.

PropertyDataSource
Molecular Formula C₈H₆N₂O[9]
Molecular Weight 146.15 g/mol [9]
Mass Spec (ESI-MS) Expected [M+H]⁺: 147.0558Calculated
¹H NMR (DMSO-d₆) Aldehyde CHO (~9.9 ppm), Aromatic CHs (7.5-8.8 ppm), Pyrrole N-H (~12.0 ppm)Predicted
¹³C NMR (DMSO-d₆) Aldehyde C=O (~190 ppm), Aromatic/Heteroaromatic Cs (100-155 ppm)Predicted
IR Spectroscopy (cm⁻¹) ~3200-3400 (N-H stretch), ~1680-1700 (C=O stretch, aldehyde), ~1580-1620 (C=C/C=N stretch)[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer. Standard experiments include ¹H, ¹³C, and potentially 2D experiments like COSY and HSQC for unambiguous assignments.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.[12][13]

Expected Spectral Features:

  • ¹H NMR: A downfield singlet around δ 9.9-10.1 ppm is characteristic of the aldehyde proton. Several signals in the aromatic region (δ 7.5-8.8 ppm) will correspond to the protons on the pyridine and pyrrole rings. A broad singlet, typically far downfield (δ > 11.5 ppm), will correspond to the pyrrole N-H proton.

  • ¹³C NMR: The aldehyde carbonyl carbon will appear as a distinct signal in the highly deshielded region (δ ~190 ppm). Signals for the sp² carbons of the aromatic rings will appear between δ 100-155 ppm.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, confirming its elemental composition.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode to observe the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) is used to confirm the elemental formula.[14]

Expected Result: The mass spectrum should show a prominent peak at an m/z value corresponding to the protonated molecule (C₈H₆N₂O + H)⁺, which is approximately 147.0558.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Protocol:

  • Sample Preparation: Obtain the IR spectrum of the solid sample using a Fourier-transform infrared (FT-IR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.[15]

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Expected Absorption Bands:

  • N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the pyrrole ring.[10]

  • C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is a definitive indicator of the aldehyde carbonyl group.[11]

  • Aromatic C=C/C=N Stretches: Multiple bands in the 1580-1620 cm⁻¹ region corresponding to the vibrations of the aromatic framework.

Conclusion and Future Directions

The synthesis of this compound via the Vilsmeier-Haack reaction is an efficient and reliable method for producing this valuable synthetic intermediate. Its structure and purity can be unequivocally confirmed through a standard suite of spectroscopic techniques, including NMR, MS, and IR. The strategic placement of the aldehyde functionality on the medicinally important 7-azaindole core provides a gateway for extensive chemical exploration. This building block is poised for use in the development of novel therapeutics, particularly in the fields of oncology and immunology, where targeted inhibition of signaling pathways remains a critical objective.[16][17][18]

References

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An In-depth Technical Guide to the Mass Spectrometry of 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde, a significant heterocyclic compound in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its structural elucidation through mass spectrometry. Given the limited availability of a published mass spectrum for this specific compound, this guide synthesizes foundational principles of mass spectrometry, fragmentation patterns of the core 1H-Pyrrolo[2,3-b]pyridine scaffold, and analysis of related indole derivatives to present a predictive yet robust analytical framework.

Introduction to this compound

1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic aromatic heterocycle isosteric to indole. This structural motif is a cornerstone in the development of therapeutic agents, including kinase inhibitors for oncology. The introduction of a carbaldehyde group at the 6-position offers a versatile synthetic handle for further molecular elaboration, making this compound a key intermediate in the synthesis of complex bioactive molecules.[1][2] Accurate characterization of this intermediate is paramount, and mass spectrometry stands as a primary tool for confirming its molecular weight and elucidating its structure.

Table 1: Core Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆N₂O[3][4]
Molecular Weight 146.15 g/mol [3][4]
Exact Mass 146.0480 Da[3]
CAS Number 898746-46-8[3]

Experimental Protocols for Mass Spectrometric Analysis

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable, with the selection depending on the analytical objective.

Electron Ionization (EI) Mass Spectrometry

EI is a "hard" ionization technique that provides detailed structural information through extensive fragmentation. It is particularly useful for creating a reproducible fragmentation pattern that can serve as a fingerprint for the compound.

Step-by-Step EI-MS Protocol:

  • Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent such as methanol or acetone to a concentration of approximately 0.1 mg/mL.[5]

  • Instrument: A high-resolution mass spectrometer equipped with an EI source is recommended.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) for GC-MS analysis. For direct insertion, the probe temperature should be gradually increased to ensure volatilization without thermal decomposition.

  • Ionization Parameters:

    • Electron Energy: 70 eV (standard for library matching and inducing reproducible fragmentation).[6]

    • Source Temperature: Maintain the ion source at a temperature sufficient to prevent condensation, typically around 150-250 °C.[6]

  • Mass Analysis: Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of 40-200 to capture the molecular ion and all significant fragment ions.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺ with minimal fragmentation. This is ideal for confirming the molecular weight of the compound and is amenable to coupling with liquid chromatography (LC-MS) for the analysis of complex mixtures.

Step-by-Step ESI-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a mixture of methanol and water (e.g., 1:1 v/v) with the addition of 0.1% formic acid to promote protonation.[7][8]

  • Instrument: A quadrupole, ion trap, or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Sample Introduction: Infuse the sample directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min. For LC-MS, use a suitable C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.

  • Ionization Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: Typically 3-5 kV.

    • Nebulizing Gas Flow: Optimize for a stable spray.

    • Drying Gas Temperature and Flow: Adjust to ensure efficient desolvation.

  • Mass Analysis: Scan a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-200). For structural elucidation, perform tandem mass spectrometry (MS/MS) on the protonated molecule (m/z 147.05).

Predicted Mass Spectrum and Fragmentation Analysis

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the molecular ion (M⁺˙) is expected at m/z 146 . The fragmentation will likely be initiated by the loss of a hydrogen radical or the formyl radical from the aldehyde group, followed by cleavages of the heterocyclic rings.

Key Predicted Fragment Ions:

  • m/z 145 [M-H]⁺: Loss of a hydrogen radical from the aldehyde group, forming a stable acylium ion. This is often a prominent peak in the mass spectra of aromatic aldehydes.

  • m/z 117 [M-CHO]⁺: Loss of the formyl radical (•CHO). This is a characteristic fragmentation of aldehydes.

  • m/z 90 [M-CHO-HCN]⁺: Subsequent loss of hydrogen cyanide (HCN) from the pyridine ring of the m/z 117 fragment. This is a common fragmentation pathway for pyridine-containing compounds.

  • m/z 63: Further fragmentation of the m/z 90 ion can lead to smaller fragments, with m/z 63 being a common ion in the mass spectra of pyridines.

Below is a DOT language script for a diagram illustrating the predicted EI fragmentation pathway.

G M m/z 146 (M+.) M_H m/z 145 M->M_H - H• M_CHO m/z 117 M->M_CHO - •CHO M_CHO_HCN m/z 90 M_CHO->M_CHO_HCN - HCN m63 m/z 63 M_CHO_HCN->m63 - C2H2

Caption: Predicted EI fragmentation of this compound.

Table 2: Predicted Major Fragment Ions in the EI Mass Spectrum

m/zProposed Structure/FormulaFragmentation Pathway
146C₈H₆N₂O⁺˙ (Molecular Ion)Ionization of the parent molecule
145C₈H₅N₂O⁺[M-H]⁺
117C₇H₅N₂⁺[M-CHO]⁺
90C₆H₄N⁺[M-CHO-HCN]⁺
63C₅H₃⁺[M-CHO-HCN-HCN]⁺ or further fragmentation
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

In ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺ at m/z 147 . Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.

Key Predicted MS/MS Fragment Ions:

  • m/z 119 [M+H-CO]⁺: Loss of a neutral carbon monoxide molecule from the protonated aldehyde.

  • m/z 92 [M+H-CO-HCN]⁺: Subsequent loss of hydrogen cyanide from the m/z 119 fragment.

Below is a DOT language script for a diagram illustrating the predicted ESI-MS/MS fragmentation pathway.

G MH m/z 147 ([M+H]+) MH_CO m/z 119 MH->MH_CO - CO MH_CO_HCN m/z 92 MH_CO->MH_CO_HCN - HCN

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Conclusion

The mass spectrometric analysis of this compound is a powerful technique for its structural confirmation and characterization. This guide provides robust experimental protocols for both EI-MS and ESI-MS, along with a detailed, predictive fragmentation analysis based on the established chemistry of the 7-azaindole scaffold. While an experimental spectrum is the ultimate confirmation, the principles and predicted pathways outlined herein offer a solid foundation for researchers to interpret their own data with confidence. The application of high-resolution mass spectrometry will further enable the confirmation of elemental compositions for the molecular and fragment ions, solidifying the structural assignment.

References

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  • SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1141-1149. [Link]

  • Hansen, M. R., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(23), 7192. [Link]

  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

  • Casale, E., et al. (2019). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Bioorganic & Medicinal Chemistry Letters, 29(3), 491-495. [Link]

  • Butler, A. R., et al. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2000(6), 923-930. [Link]

  • Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 5(2), 109-118. [Link]

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An In-depth Technical Guide to the Physicochemical Properties of Formylated 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Developers

Author's Note: This guide addresses the physicochemical properties of the 7-azaindole scaffold, with a specific focus on formylated derivatives. It is critical to inform the reader that extensive searches of scientific literature and commercial databases have yielded a significant lack of specific, publicly available experimental data for 7-azaindole-6-carboxaldehyde . To provide a valuable and scientifically grounded resource, this document will focus on the well-characterized parent compound, 7-azaindole , and its extensively documented isomer, 7-azaindole-3-carboxaldehyde . The principles, experimental workflows, and data presented for these compounds serve as a robust proxy for understanding the expected properties and analytical approaches applicable to other isomers like 7-azaindole-6-carboxaldehyde.

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole ring system, a bioisostere of indole, is a privileged scaffold in modern medicinal chemistry. Its unique structure, which fuses a pyridine ring with a pyrrole ring, offers a compelling combination of hydrogen bonding capabilities, metabolic stability, and modulated electronic properties compared to its indole counterpart.[1][2] The introduction of a carboxaldehyde group onto this core creates a versatile chemical handle for constructing more complex molecules, making formylated 7-azaindoles key intermediates in the synthesis of numerous biologically active compounds, including kinase inhibitors and antiviral agents.[3][4]

Understanding the fundamental physicochemical properties of these building blocks is not merely an academic exercise; it is the bedrock of successful drug discovery and development. These properties govern a molecule's solubility, permeability, reactivity, and formulation potential, directly impacting its journey from a laboratory curiosity to a therapeutic candidate. This guide provides an in-depth analysis of these critical parameters, grounded in experimental data for representative 7-azaindole derivatives.

Molecular Structure and Core Physical Properties

The identity and purity of a research compound are first established through its fundamental physical and structural characteristics. The substitution pattern on the 7-azaindole ring significantly influences these properties. The aldehyde group, being an electron-withdrawing and polar functional group, has a profound impact on melting point and crystal packing compared to the parent heterocycle.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
7-Azaindole C₇H₆N₂118.14White to off-white crystalline powder/solid105-107
7-Azaindole-3-carboxaldehyde C₈H₆N₂O146.15White to off-white/light yellow solid216-220
Indole-6-carboxaldehyde (Analogue) C₉H₇NO145.16SolidNot specified

Data compiled from sources.[5][6][7][8]

The significantly higher melting point of 7-azaindole-3-carboxaldehyde compared to 7-azaindole is indicative of stronger intermolecular forces, likely due to dipole-dipole interactions from the polar aldehyde group and potentially more efficient crystal lattice packing.

Solubility, Lipophilicity, and Acidity: The Keys to Biological Behavior

These three interconnected properties are paramount for drug development professionals, as they dictate how a compound will behave in both in vitro assays and in vivo systems.

Solubility Profile

The solubility of a compound is a critical factor for its utility in synthesis, purification, and biological testing. The 7-azaindole scaffold introduces a degree of polarity that influences its solubility profile.

  • 7-Azaindole (Parent Compound):

    • Soluble: Chloroform, Methanol.[5]

    • Slightly Soluble: Water.[9]

  • 7-Azaindole-3-carboxaldehyde:

    • Solubility: Described as sparingly soluble in water.[10] The aldehyde group can participate in hydrogen bonding, but the overall molecule remains largely hydrophobic.

    • Expert Insight: For practical laboratory use, solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are typically employed to create stock solutions for biological screening. Subsequent dilutions into aqueous buffers must be carefully monitored for precipitation. Studies have shown that replacing an indole ring with a 7-azaindole moiety can lead to an enhancement in aqueous solubility, a desirable trait in drug candidates.[11]

Lipophilicity (LogP & LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of membrane permeability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is quantified by the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH.[12]

  • 7-Azaindole: A predicted LogP value is approximately 1.18760.[9]

  • Expert Causality: The nitrogen atom in the pyridine ring increases the polarity of the 7-azaindole system compared to indole, generally leading to lower LogP values. This can be advantageous in drug design to avoid excessive lipophilicity, which is often associated with poor solubility and non-specific toxicity. For ionizable compounds like 7-azaindole, LogD is the more physiologically relevant metric, as it accounts for the distribution of both neutral and ionized forms at a given pH.[12]

Acidity and Basicity (pKa)

The pKa values of a molecule reveal which functional groups will be protonated or deprotonated at physiological pH (approx. 7.4), impacting receptor binding, solubility, and cell penetration. The 7-azaindole nucleus has both a weakly acidic N-H proton on the pyrrole ring and a basic nitrogen on the pyridine ring.

  • 7-Azaindole:

    • The pKa of the pyridine nitrogen (acting as a base) has been calculated to be 3.67, making it the most acidic among the azaindole isomers.[13]

    • Another predicted pKa value is 7.69.[5] The variation in reported values highlights the difference between calculated and experimentally determined data.

  • 7-Azaindole-3-carboxaldehyde: A predicted pKa value is 6.07.[10][14]

Expert Insight: The electron-withdrawing nature of the aldehyde group at the 3-position is expected to decrease the basicity of the pyridine nitrogen (lower pKa) and increase the acidity of the pyrrole N-H proton compared to the parent 7-azaindole. These electronic effects must be considered when designing synthetic steps or interpreting biological data.

Spectroscopic and Analytical Characterization

A comprehensive spectroscopic dataset is essential for unambiguous structure confirmation and quality control. While specific spectra for 7-azaindole-6-carboxaldehyde are unavailable, the following sections describe the expected signatures based on its structure and data from related isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is the primary tool for structural elucidation. For a 7-azaindole-6-carboxaldehyde, one would expect to see distinct signals for the aldehyde proton (typically δ 9.5-10.5 ppm), a broad singlet for the pyrrole N-H proton (often > δ 10.0 ppm), and a set of coupled aromatic protons corresponding to the remaining positions on the bicyclic ring system.

  • ¹³C NMR: The carbon spectrum would show a characteristic downfield resonance for the carbonyl carbon of the aldehyde (typically δ 185-195 ppm) in addition to the signals for the aromatic carbons of the azaindole core.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. For a formylated 7-azaindole, the key diagnostic peaks would be:

  • N-H Stretch: A sharp to medium peak around 3300-3500 cm⁻¹ from the pyrrole N-H.

  • C=O Stretch: A strong, sharp peak around 1670-1700 cm⁻¹ corresponding to the aldehyde carbonyl.

  • C-H Stretch (Aldehyde): Two weak peaks around 2850 and 2750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. For 7-azaindole-6-carboxaldehyde (C₈H₆N₂O), the expected exact mass would be 146.0480 Da. High-resolution mass spectrometry (HRMS) would be used to confirm this with high precision.

Experimental Workflows and Protocols

Scientific integrity demands robust and reproducible experimental methods. The following sections detail standardized protocols for determining key physicochemical properties.

Workflow for Physicochemical Characterization

The logical flow for characterizing a novel compound like 7-azaindole-6-carboxaldehyde is crucial. This ensures that foundational data is collected before proceeding to more complex biological assays.

G cluster_0 Phase 1: Synthesis & Purity cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Advanced & Stability Studies Synthesis Synthesis & Purification Purity Purity Assessment (LC-MS, NMR) Synthesis->Purity Structure Structure Confirmation (NMR, HRMS, IR) Purity->Structure MP Melting Point Determination Structure->MP Solubility Kinetic & Thermodynamic Solubility MP->Solubility pKa pKa Determination (Potentiometric/UV-Vis) Solubility->pKa LogD LogD Measurement (Shake-flask/Chromatographic) pKa->LogD Stability Chemical & Solution Stability LogD->Stability SolidState Solid-State Characterization (XRPD, DSC) Stability->SolidState

Caption: Workflow for systematic physicochemical characterization.

Protocol: Melting Point Determination

Causality: The melting point is a primary indicator of a compound's purity. A sharp, narrow melting range (e.g., < 2°C) is characteristic of a pure substance, while impurities typically depress and broaden the melting range.

  • Sample Preparation: Ensure the sample is completely dry and free of solvent. Finely grind a small amount of the solid into a powder.

  • Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement:

    • For an unknown compound, perform a rapid initial heating to estimate the approximate melting range.

    • Allow the apparatus to cool.

    • Perform a second, slower measurement, heating at a rate of 1-2°C per minute near the estimated melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this range as the melting point.

Protocol: Acquiring ¹H NMR Data

Causality: NMR provides the most definitive information for structural confirmation in solution. Proper sample preparation is paramount to obtaining a high-quality, interpretable spectrum.

G A 1. Weigh Sample (5-10 mg) B 2. Select Deuterated Solvent (e.g., DMSO-d6, CDCl3) A->B C 3. Dissolve Sample (Vortex/Sonicate) B->C D 4. Filter into NMR Tube C->D E 5. Acquire Spectrum (Tune, Lock, Shim, Acquire) D->E F 6. Process & Analyze Data E->F

Caption: Standard workflow for NMR sample preparation and analysis.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. For compounds with exchangeable protons (like the N-H of azaindole), DMSO-d₆ is often preferred as it allows for their observation, whereas they may exchange with residual water in CDCl₃.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Transfer: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.

  • Acquisition: Place the sample in the NMR spectrometer. The instrument will be tuned to the correct frequency, locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity.

  • Analysis: Acquire the ¹H NMR spectrum. Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the signals and assign the peaks to the corresponding protons in the molecular structure.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Handling: As with any fine chemical, 7-azaindole derivatives should be handled in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes.[6][15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and strong oxidizing agents.[5][14] For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.

Conclusion

While a complete experimental profile for 7-azaindole-6-carboxaldehyde remains to be published, a thorough understanding of its physicochemical properties can be effectively extrapolated from the robust data available for the 7-azaindole parent and its 3-carboxaldehyde isomer. The principles and protocols outlined in this guide provide a comprehensive framework for researchers to characterize this, or any new, 7-azaindole derivative. Mastery of these fundamental properties is not a preliminary step but a continuous necessity throughout the drug discovery pipeline, enabling rational design, troubleshooting synthetic challenges, and ultimately, contributing to the development of novel therapeutics.

References

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  • Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole (1g;... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (n.d.). Retrieved from [Link]

  • heterocyclic chemistry - Wipf Group. (n.d.). Retrieved from [Link]

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  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD | ACD/Labs. (n.d.). Retrieved from [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs - ACS Publications. (n.d.). Retrieved from [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PubMed Central. (n.d.). Retrieved from [Link]

  • Indole-6-carboxaldehyde - the NIST WebBook. (n.d.). Retrieved from [Link]

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Solubility of 1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde in Organic Solvents

Abstract

This compound, a derivative of 7-azaindole, is a heterocyclic building block of significant interest in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other pharmacologically active agents. A thorough understanding of its solubility in various organic solvents is a cornerstone for its effective use in drug discovery and development, impacting everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. We will delve into its predicted solubility profile, present robust, step-by-step protocols for experimental determination, and discuss the underlying chemical principles that govern its dissolution. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this compound's solubility characteristics.

Introduction: The Critical Role of Solubility

The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is critically dependent on its physicochemical properties, with solubility being paramount. Poor solubility can lead to challenges in synthesis, purification, and, most importantly, can result in low bioavailability, hindering a promising compound's therapeutic potential.[1] this compound, as a key intermediate, is no exception. Its solubility dictates the choice of solvents for chemical reactions, influences the efficiency of crystallization and purification processes, and is a key parameter in the early stages of formulation development.

The structure, featuring a fused pyrrole and pyridine ring system (the 7-azaindole core) and a polar aldehyde group, presents a unique solubility challenge. The nitrogen atoms in the rings can act as hydrogen bond acceptors, while the pyrrole N-H can act as a hydrogen bond donor. The aldehyde group adds another polar, hydrogen bond accepting site. Understanding how these features interact with different organic solvents is essential for its manipulation in a laboratory and pharmaceutical setting.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility.[2] This means that solutes tend to dissolve in solvents with similar polarity. The polarity of this compound is a balance between its non-polar aromatic rings and the polar functional groups (N-H, pyridine nitrogen, and the carbaldehyde).

dot

Caption: Key factors influencing the solubility of the target compound.

While specific, quantitative solubility data for the 6-carbaldehyde isomer is not widely published, we can make strong inferences based on its parent compound, 7-azaindole, and related structures. Studies on 7-azaindole show its solubility is highest in polar aprotic solvents like THF and acetone, followed by polar protic solvents like methanol and ethanol, and very low in non-polar solvents like n-hexane. Conversely, other research has noted that some complex 7-azaindole derivatives can have exceptionally low solubility in common organic solvents like methanol and acetone.[3] The addition of the polar carbaldehyde group should generally favor solubility in more polar solvents compared to the unsubstituted 7-azaindole.

Predicted Solubility Profile

Based on the chemical structure and data from related compounds, the following table summarizes the predicted solubility of this compound in common organic solvents at ambient temperature.

Solvent ClassSolvent NamePredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighHighly polar; excellent solvent for many heterocyclic compounds.
Dimethylformamide (DMF)HighHighly polar; effectively solvates polar functional groups.
Tetrahydrofuran (THF)Medium to HighGood polarity and ability to accept H-bonds. 7-azaindole shows high solubility in THF.
AcetoneMediumModerate polarity; can accept H-bonds. 7-azaindole is highly soluble in acetone.
Acetonitrile (ACN)Low to MediumPolar, but a weaker H-bond acceptor than other polar aprotics. 7-azaindole has moderate solubility in ACN.
Polar Protic Methanol (MeOH)MediumCan act as both H-bond donor and acceptor. 7-azaindole is soluble in methanol.
Ethanol (EtOH)MediumSimilar to methanol, but slightly less polar.
Isopropanol (IPA)Low to MediumLower polarity than methanol or ethanol.
Non-Polar Dichloromethane (DCM)LowCan dissolve moderately polar compounds, but likely insufficient for this molecule.
Ethyl Acetate (EtOAc)LowModerate polarity, but may not be sufficient to overcome crystal lattice energy. 7-azaindole has moderate solubility.
TolueneVery Low / InsolubleNon-polar aromatic solvent.
Hexanes / HeptaneVery Low / InsolubleAliphatic non-polar solvents; very poor match for the polar solute. 7-azaindole is nearly insoluble in n-hexane.

This table provides estimated data. Experimental verification is essential and protocols are provided in the following section.

Experimental Protocols for Solubility Determination

Accurate solubility measurement requires robust and validated methods. The choice of method often depends on the compound's properties (e.g., presence of a chromophore), the required accuracy, and available equipment. An overarching workflow is presented below.

dot

Solubility_Workflow Start Start: Equilibrate Compound in Solvent (Shake-Flask Method) Filter Separate Solid from Supernatant (e.g., 0.22 µm Syringe Filter) Start->Filter Decision Compound Properties? Filter->Decision UV_Path UV-Vis Analysis Decision->UV_Path  Has Strong  UV Chromophore   HPLC_Path HPLC-UV Analysis Decision->HPLC_Path  Amenable to  Chromatography   Grav_Path Gravimetric Analysis Decision->Grav_Path  No Chromophore or  High Concentration   UV_Steps Dilute Supernatant Measure Absorbance Calculate via Beer's Law UV_Path->UV_Steps HPLC_Steps Dilute Supernatant Inject and Analyze Calculate via Calibration Curve HPLC_Path->HPLC_Steps Grav_Steps Evaporate Solvent from Known Volume of Supernatant Weigh Residual Solid Grav_Path->Grav_Steps

Caption: General experimental workflow for solubility determination.

The Shake-Flask Method for Thermodynamic Solubility (Gravimetric Finish)

This is the gold-standard method for determining thermodynamic solubility, representing the equilibrium concentration of a solute in a solvent.[4][5]

Expertise & Rationale: The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the excess solid. This ensures the measured concentration is the true thermodynamic solubility, not a kinetically trapped supersaturated state. The gravimetric finish is robust and does not depend on the compound's spectroscopic properties.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. "Excess" means enough solid should remain visible after the equilibration period.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period, typically 24 to 48 hours. This duration is critical to ensure equilibrium is reached.[6]

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a volumetric pipette. It is crucial not to disturb the solid residue.

  • Filtration: Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a pre-weighed, clean, and dry container (e.g., an evaporating dish or beaker).[5] This step removes any microscopic undissolved particles.

  • Evaporation: Carefully evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

  • Drying & Weighing: Dry the container with the solid residue to a constant weight.[5] The final weight minus the initial weight of the container gives the mass of the dissolved solute.

  • Calculation: Solubility (in g/L or mg/mL) = Mass of residue (g) / Volume of supernatant sampled (L).

HPLC-UV Method for Solubility Determination

This method is highly sensitive and specific, making it ideal for compounds with lower solubilities or when only small amounts of material are available.[2][6]

Trustworthiness & Rationale: This protocol's trustworthiness is built upon a multi-point calibration curve. By plotting the known concentrations of standard solutions against their HPLC peak areas, a linear relationship (ideally with R² > 0.99) is established.[2] This validated curve ensures that the peak area of the unknown sample can be reliably converted into an accurate concentration.

Protocol:

  • Prepare Saturated Solution: Follow steps 1-4 from the Shake-Flask Method (Section 4.1).

  • Prepare Calibration Standards: Create a series of at least five standard solutions of this compound of known concentrations in a suitable solvent (often the mobile phase or a component of it).[2]

  • Generate Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Sample Preparation & Analysis: Carefully dilute a known volume of the filtered supernatant from step 1 with the mobile phase to bring its concentration into the range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Use the calibration curve equation to calculate the concentration of the diluted sample: Concentration_diluted = (Peak Area - intercept) / slope.

    • Account for the dilution to find the concentration in the original saturated solution: Solubility = Concentration_diluted * Dilution Factor.

UV-Vis Spectrophotometry Method

This is a rapid method suitable for compounds with a strong UV chromophore, like 7-azaindole derivatives.[7][8]

Expertise & Rationale: This technique leverages the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The key to accuracy is ensuring that measurements are made at the wavelength of maximum absorbance (λmax) and that the sample is free from undissolved particles, which can cause light scattering and artificially inflate absorbance readings.[8]

Protocol:

  • Determine λmax: Prepare a dilute solution of the compound and scan it across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance.

  • Prepare Calibration Standards: Prepare a series of standard solutions of known concentrations.

  • Generate Calibration Curve: Measure the absorbance of each standard at the determined λmax. Plot absorbance versus concentration to create a Beer-Lambert plot.

  • Prepare Saturated Solution: Follow steps 1-4 from the Shake-Flask Method (Section 4.1).

  • Sample Preparation & Analysis: Dilute a known volume of the filtered supernatant to ensure its absorbance falls within the linear range of the calibration curve (typically 0.1 to 1.0 AU). Measure the absorbance of the diluted sample at λmax.

  • Calculation: Calculate the concentration using the calibration curve, similar to the HPLC method, and account for the dilution factor.

Safety and Handling

This compound should be handled with appropriate care. According to aggregated GHS information, it is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9][10]

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[11]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[11]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[12][13]

  • Solvents: All organic solvents used should be handled according to their specific Safety Data Sheets (SDS), paying close attention to flammability and toxicity.

Conclusion

While a definitive, published dataset for the solubility of this compound in a wide range of organic solvents is not yet available, a strong predictive framework can be built upon its chemical structure and the known properties of its parent scaffold, 7-azaindole. It is predicted to be most soluble in polar aprotic solvents like DMSO and DMF, with moderate solubility in polar protic solvents like methanol, and poor solubility in non-polar solvents. For any critical application in research or development, this predicted profile must be confirmed experimentally. The detailed gravimetric, HPLC, and UV-Vis protocols provided in this guide offer robust, self-validating systems for researchers to accurately determine the solubility of this important building block, enabling its effective and efficient use in the synthesis of novel therapeutics.

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  • An, J., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 23(10), 2639. [Link]

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  • PubChem. This compound. [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. [Link]

  • Semantic Scholar. Determination and Analysis of solubility of 5-bromo-7-azaindole in pure and mixed solvent systems at Different Temperatures (T = 278.15-323.15 K). [Link]

  • Autech Industry Co.,Limited. The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. [Link]

  • ACS Publications. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [Link]

  • ResearchGate. (2000). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]

  • NIST. 1H-Pyrrolo[2,3-b]pyridine. [Link]

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Stability of 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde Under Acidic and Basic Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development. Its unique structural and electronic properties, which often lead to enhanced solubility and superior bioavailability compared to its indole counterpart, have made it a cornerstone in the design of a multitude of therapeutic agents, particularly kinase inhibitors. The introduction of a carbaldehyde group at the 6-position of this nucleus affords 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde, a versatile synthetic intermediate. The aldehyde functionality serves as a crucial handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures with diverse pharmacological activities.

The chemical stability of such key intermediates is of paramount importance throughout the drug development lifecycle, from synthesis and purification to formulation and storage. A comprehensive understanding of the molecule's behavior under various stress conditions, particularly acidic and basic environments, is critical for ensuring the integrity, purity, and safety of the final active pharmaceutical ingredient (API). This in-depth technical guide provides a detailed examination of the stability of this compound under both acidic and basic conditions. It elucidates potential degradation pathways, presents detailed experimental protocols for stability assessment, and offers insights into the analytical methodologies required for the separation and characterization of potential degradants. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, handling, and formulation of 7-azaindole-based compounds.

Predicted Stability Profile of this compound

The stability of this compound is dictated by the chemical reactivity of its two key components: the 7-azaindole core and the aromatic aldehyde functional group. The fused pyrrole and pyridine rings confer a unique electronic character, while the aldehyde group is susceptible to a range of nucleophilic and redox reactions.

Stability Under Acidic Conditions

The 7-azaindole nucleus is generally considered to be relatively stable in acidic media, as evidenced by its use in acid-catalyzed reactions during the synthesis of various derivatives. However, strong acidic conditions can lead to specific degradation pathways. For this compound, two primary degradation routes are anticipated: acid-catalyzed hydration of the aldehyde and polymerization of the pyrrole ring.

1. Acid-Catalyzed Hydration of the Aldehyde:

In the presence of water and an acid catalyst, the carbonyl group of the aldehyde can undergo reversible hydration to form a geminal diol.[1][2] While this is an equilibrium process, the formation of the hydrate can be significant under certain conditions and may be considered a degradation product in some contexts.

  • Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then deprotonates to yield the geminal diol.[1][3]

2. Acid-Catalyzed Polymerization of the Pyrrole Ring:

Pyrroles are known to be susceptible to polymerization under strongly acidic conditions.[4][5] The electron-rich nature of the pyrrole ring makes it prone to electrophilic attack by protons, leading to the formation of reactive intermediates that can polymerize.

  • Mechanism: Protonation of the pyrrole ring, likely at the C3 position, generates a carbocationic intermediate. This intermediate can then act as an electrophile and attack another molecule of the pyrrolopyridine, initiating a polymerization cascade.[4][6] This process can lead to the formation of insoluble, colored materials, often referred to as "pyrrole black."

3. Intramolecular Cyclization (Hypothetical):

While less common for this specific isomer, it is conceivable that under certain acidic conditions, an intramolecular cyclization could occur between the pyridine nitrogen and the aldehyde, although this is more likely in isomers where the aldehyde is in closer proximity to the pyridine nitrogen.

Stability Under Basic Conditions

Under basic conditions, the aldehyde functionality is the primary site of reactivity. The 7-azaindole core is generally more stable in basic media compared to acidic media. The most probable degradation pathway for this compound in the presence of a strong base is the Cannizzaro reaction, as the aldehyde lacks α-hydrogens and therefore cannot undergo aldol condensation.

1. Cannizzaro Reaction:

This is a disproportionation reaction in which two molecules of a non-enolizable aldehyde are converted into a primary alcohol and a carboxylic acid in the presence of a strong base.[7][8]

  • Mechanism: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule, forming a tetrahedral intermediate. This intermediate then transfers a hydride ion to the carbonyl carbon of a second aldehyde molecule. This results in the formation of a carboxylate anion and an alkoxide, which upon protonation (from the solvent) yields the corresponding primary alcohol and carboxylic acid.[9][10][11]

The expected products from the Cannizzaro reaction of this compound would be (1H-pyrrolo[2,3-b]pyridin-6-yl)methanol and 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[12][13] These studies involve subjecting the compound to stress conditions that are more severe than those encountered during routine storage.[14]

General Workflow for Forced Degradation Studies

A This compound B Geminal Diol (Hydrate) A->B H+ / H2O C Polymer A->C H+ (strong acid) A 2 x this compound B (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol A->B OH- C 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic Acid A->C OH-

Sources

The Beacon in the Aza-Age: A Technical Guide to the Discovery and Enduring Legacy of 1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, colloquially known as 7-azaindole, represents a cornerstone in medicinal chemistry. Its strategic incorporation of a nitrogen atom into the indole scaffold profoundly alters its electronic properties, creating a unique pharmacophore that has been successfully leveraged in a multitude of therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, historical synthetic evolution, and therapeutic significance of this remarkable heterocyclic core. We will traverse the early synthetic challenges that distinguished it from its carbocyclic cousin, indole, and chart the course of innovation from classical named reactions to the precision of modern catalytic methods. This guide aims to not only document the history of 7-azaindole but also to provide actionable insights and detailed protocols to empower the next generation of discoveries built upon this privileged scaffold.

The Genesis of a Privileged Scaffold: Discovery and Early History

The journey of 1H-pyrrolo[2,3-b]pyridine begins in the early 20th century, a period of fervent exploration into nitrogen-containing heterocyclic compounds.[1] While the exact first synthesis is a matter of historical record, early explorations into aza-analogs of indole were driven by the desire to understand the impact of nitrogen incorporation on the chemical and biological properties of this key pharmacophore.

Initial attempts to apply well-established indole syntheses to the creation of 7-azaindole were met with significant challenges. The electron-deficient nature of the pyridine ring fundamentally altered the reactivity of the precursors, rendering many classical methods inefficient or altogether unsuccessful.[2][3] This inherent difficulty underscored the unique chemical character of the 7-azaindole core and necessitated the development of novel synthetic strategies.

Navigating the Synthetic Labyrinth: The Evolution of 7-Azaindole Synthesis

The story of 7-azaindole synthesis is one of overcoming the chemical hurdles imposed by the pyridine ring. The following sections detail the chronological progression of synthetic methodologies, from early, often harsh, classical reactions to the sophisticated and versatile techniques employed today.

The Classical Era: Foundational but Flawed Approaches

Several classical indole syntheses were investigated for their applicability to the construction of the 7-azaindole nucleus. However, these methods often suffered from low yields and limited substrate scope.

  • The Fischer Indole Synthesis: This venerable reaction, discovered in 1883, is a cornerstone of indole chemistry.[4] However, its application to the synthesis of 7-azaindoles (the "Fischer azaindolization") is notoriously difficult.[5] The acid-catalyzed[6][6]-sigmatropic rearrangement, a key step in the mechanism, is disfavored due to the electron-withdrawing nature of the pyridine nitrogen.[2][5][7] While some successes have been achieved under extreme thermal conditions or with specific substitutions, the Fischer synthesis is not a general method for 7-azaindole preparation.[5][8]

  • The Madelung Synthesis: Reported in 1912, the Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures with a strong base.[9] While conceptually applicable, its use for 7-azaindole synthesis is also limited by the harsh reaction conditions required.[2][10][11]

  • The Tschitschibabin (Chichibabin) Cyclization: This reaction offers a more direct route to the 7-azaindole core. It involves the nucleophilic addition of an alkali metal amide to a pyridine ring.[6][12][13] For example, the condensation of a 3-picoline derivative with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA) can yield a 2-substituted-7-azaindole.[6][12][13]

Experimental Protocol: Representative Tschitschibabin Synthesis of 2-Phenyl-7-azaindole

Materials:

  • 2-Fluoro-3-picoline

  • Lithium diisopropylamide (LDA) solution in THF

  • Benzonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a solution of LDA (2.1 equivalents) in anhydrous THF at -40 °C under an inert atmosphere, add 2-fluoro-3-picoline (1.0 equivalent) dropwise.

  • Stir the resulting mixture at -40 °C for 1 hour.

  • Add benzonitrile (1.2 equivalents) to the reaction mixture and continue stirring at -40 °C for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 2-phenyl-7-azaindole.

The Modern Era: The Dawn of Catalytic Precision

The advent of transition-metal-catalyzed cross-coupling reactions revolutionized the synthesis of 7-azaindole and its derivatives, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance.

  • Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis has become the workhorse for the construction and functionalization of the 7-azaindole scaffold.

    • Suzuki-Miyaura Coupling: This versatile reaction enables the formation of C-C bonds by coupling an organoboron reagent with a halide or triflate. It is widely used to introduce aryl or heteroaryl substituents at various positions of the 7-azaindole ring.[14]

    • Sonogashira Coupling: The coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst, provides a powerful method for introducing alkynyl groups, which can be further elaborated.

    • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the introduction of a wide range of amine functionalities onto the 7-azaindole core.

Experimental Protocol: Representative Suzuki-Miyaura Coupling for C6-Arylation of a 7-Azaindole

Materials:

  • 6-Bromo-1H-pyrrolo[2,3-b]pyridine

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., aqueous sodium carbonate solution, 2M)

  • Solvent (e.g., 1,4-dioxane)

Procedure:

  • To a reaction vessel, add 6-bromo-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and the palladium catalyst.

  • Degas the vessel and backfill with an inert atmosphere (e.g., argon or nitrogen).

  • Add the degassed solvent and the aqueous base.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the C6-arylated 7-azaindole.

The Biological Significance of 1H-pyrrolo[2,3-b]pyridine Derivatives

The unique electronic properties of the 7-azaindole nucleus, arising from the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring, make it a privileged scaffold in drug discovery. The pyridine nitrogen can act as a hydrogen bond acceptor, a feature not present in the parent indole molecule, which often leads to enhanced binding affinity and selectivity for biological targets.

A testament to its therapeutic importance is the number of approved drugs and clinical candidates that incorporate the 1H-pyrrolo[2,3-b]pyridine core. These molecules span a wide range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.

Drug/Candidate (Example)Therapeutic TargetIndication
Vemurafenib B-Raf proto-oncogene, serine/threonine kinase (BRAF)Melanoma
Pexidartinib Colony-stimulating factor 1 receptor (CSF1R)Tenosynovial giant cell tumor
Tofacitinib Janus kinase (JAK)Rheumatoid arthritis, psoriatic arthritis, ulcerative colitis

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the synthesis and application of 1H-pyrrolo[2,3-b]pyridine derivatives.

G cluster_0 Classical Synthesis cluster_1 Modern Synthesis Pyridine Precursor Pyridine Precursor High Temp/Strong Base High Temp/Strong Base Pyridine Precursor->High Temp/Strong Base e.g., Madelung, Tschitschibabin 7-Azaindole Core 7-Azaindole Core High Temp/Strong Base->7-Azaindole Core Halogenated 7-Azaindole Halogenated 7-Azaindole Pd Catalyst/Ligand Pd Catalyst/Ligand Halogenated 7-Azaindole->Pd Catalyst/Ligand e.g., Suzuki, Buchwald-Hartwig Functionalized 7-Azaindole Functionalized 7-Azaindole Pd Catalyst/Ligand->Functionalized 7-Azaindole

Caption: Comparison of classical and modern synthetic approaches to the 7-azaindole core.

G 7-Azaindole Derivative 7-Azaindole Derivative Kinase Target Kinase Target 7-Azaindole Derivative->Kinase Target Binds to ATP Binding Site ATP Binding Site Kinase Target->ATP Binding Site Competes with ATP at Downstream Signaling Downstream Signaling ATP Binding Site->Downstream Signaling Inhibits Phosphorylation of Cellular Response Cellular Response Downstream Signaling->Cellular Response Modulates

Caption: General mechanism of action for 7-azaindole-based kinase inhibitors.

Future Directions and Conclusion

The journey of 1H-pyrrolo[2,3-b]pyridine from a synthetic curiosity to a mainstay of modern drug discovery is a testament to the power of innovation in chemical synthesis. The ongoing development of novel synthetic methodologies continues to expand the accessible chemical space around this privileged core, enabling the exploration of new biological targets and the development of next-generation therapeutics. As our understanding of disease biology deepens, the versatility and favorable pharmacological properties of the 7-azaindole scaffold will undoubtedly ensure its continued prominence in the quest for new medicines. This guide has provided a comprehensive overview of the discovery and history of this remarkable heterocycle, with the hope of inspiring and equipping the next wave of scientific pioneers in this exciting field.

References

  • Ma, Y., Breslin, S., Keresztes, I., Lobkovsky, E., & Collum, D. B. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 72(18), 6849–6857. [Link]

  • Al-Tel, T. H. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Ma, Y., Breslin, S., Keresztes, I., Lobkovsky, E., & Collum, D. B. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 72(18), 6849–6857. [Link]

  • Ma, Y., Breslin, S., Keresztes, I., Lobkovsky, E., & Collum, D. B. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Madelung synthesis. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Baran, P. S. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab. [Link]

  • Wang, Z., & Wang, X. (2012). Synthesis of Azaindoles. Progress in Chemistry, 24(10), 1974-1982. [Link]

  • Wang, Z., & Wang, X. (2012). Synthesis of Azaindoles. ResearchGate. [Link]

  • Susick, R. B., Morrill, L. A., Picazo, E., & Garg, N. K. (2017). Understanding and Interrupting the Fischer Azaindolization Reaction. ACS Central Science, 3(8), 853–859. [Link]

  • European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES (Patent No. 1633750). [Link]

  • Singh, P., Singh, A., Singh, I., & Singh, V. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8635–8646. [Link]

  • Merour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Alekseyev, R. S., Amirova, S. R., Kabanova, E. V., & Terenin, V. I. (2014). THE FISCHER REACTION IN THE SYNTHESIS OF 2,3-DISUBSTITUTED 7-AZAINDOLES. Chemistry of Heterocyclic Compounds, 50(9), 1305-1314. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Merour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). ResearchGate. [Link]

  • Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Defense Technical Information Center. [Link]

  • Morrill, L. A., Susick, R. B., & Garg, N. K. (2015). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 80(22), 11464–11470. [Link]

  • Zhang, Y., Wang, Y., Zhang, Y., Zhang, H., Li, Y., & Wang, J. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]

Sources

Quantum Chemical-Guided Exploration of 7-Azaindole Aldehydes: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, renowned for its role in blockbuster drugs and advanced molecular probes.[1][2] The introduction of an aldehyde functional group to this heterocyclic system creates a unique molecular entity—7-azaindole aldehydes—with distinct electronic and photophysical properties. This guide provides a comprehensive technical overview of the quantum chemical methodologies used to investigate these molecules. We will delve into the theoretical underpinnings, practical computational workflows, and the interpretation of key results, with a specific focus on the excited-state intramolecular proton transfer (ESIPT) phenomenon.[3][4] This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico techniques to accelerate the discovery and design of novel therapeutics based on the 7-azaindole framework.

Introduction: The Significance of 7-Azaindole Aldehydes

The 7-azaindole core, a bioisostere of indole, is a cornerstone in modern drug discovery.[2] Its unique structure, featuring a pyridine nitrogen atom and a pyrrole NH group, allows it to form bidentate hydrogen bonds with the hinge region of kinases, making it a highly effective scaffold for kinase inhibitors.[1] The FDA-approved melanoma drug, Vemurafenib, is a prime example of a successful therapeutic built upon the 7-azaindole motif.[1] Beyond oncology, 7-azaindole derivatives have shown a wide array of biological activities, including anti-cancer, anti-angiogenic, and as antagonists for various receptors.[5][6]

The addition of an aldehyde group (-CHO) at various positions on the 7-azaindole ring introduces a reactive and electronically influential moiety. This functionalization can significantly alter the molecule's photophysical properties, making them interesting candidates for fluorescent probes and sensors.[7] Furthermore, the aldehyde can serve as a synthetic handle for further chemical modifications, expanding the accessible chemical space for drug design.[8]

Quantum chemical studies are indispensable for understanding the structure-property relationships of these complex molecules at a fundamental level.[9][10] These computational methods allow us to predict and rationalize their electronic structure, spectroscopic behavior, and reactivity, providing insights that are often difficult to obtain through experimental means alone. A particularly fascinating area of study is the phenomenon of excited-state intramolecular proton transfer (ESIPT), where a proton is transferred within the molecule upon photoexcitation.[4][11] This process is highly sensitive to the molecular environment and can be modulated by substituents like the aldehyde group.

Theoretical Foundations: Key Quantum Chemical Methods

A robust computational study of 7-azaindole aldehydes relies on a selection of well-established quantum chemical methods. The choice of method is a trade-off between computational cost and accuracy.

  • Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry for ground-state calculations. It offers a good balance of accuracy and computational efficiency for molecules of this size. The choice of the exchange-correlation functional is critical. For systems like 7-azaindole, hybrid functionals such as B3LYP and PBE0 often provide reliable results for geometries and vibrational frequencies.[12]

  • Time-Dependent Density Functional Theory (TD-DFT): To study the excited states and photophysical properties, TD-DFT is the most common method.[3] It allows for the calculation of vertical excitation energies (corresponding to UV-Vis absorption spectra), oscillator strengths, and the optimization of excited-state geometries, which is crucial for understanding fluorescence and the ESIPT process.

  • Ab Initio Methods: While more computationally expensive, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used for benchmarking and for cases where DFT may not be sufficiently accurate.

  • Solvation Models: The influence of the solvent environment is critical for the photophysics of 7-azaindole.[7][13] Implicit solvation models, such as the Polarizable Continuum Model (PCM), are efficient ways to account for bulk solvent effects. For specific interactions like hydrogen bonding with protic solvents, an explicit solvent model, where individual solvent molecules are included in the calculation, may be necessary.[14][15]

Computational Workflow for 7-Azaindole Aldehyde Studies

A systematic computational investigation of a 7-azaindole aldehyde typically follows a well-defined workflow. This ensures that the results are reliable and reproducible.

Figure 1: A typical workflow for the quantum chemical study of a 7-azaindole aldehyde.

Step-by-Step Protocol:

  • Ground State (S0) Geometry Optimization:

    • Start with an initial guess for the molecular structure.

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

    • Include a solvation model (e.g., PCM) if studying the molecule in solution.

  • Vibrational Frequency Analysis (S0):

    • Perform a frequency calculation at the same level of theory as the optimization.

    • Confirm that the optimized structure is a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.

    • The calculated vibrational spectra (IR and Raman) can be compared with experimental data if available.[12]

  • Excited State (S1) Calculations:

    • Absorption: Using the optimized S0 geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths. This simulates the UV-Vis absorption spectrum.

    • Emission (Fluorescence): Optimize the geometry of the first singlet excited state (S1) using TD-DFT. Then, perform a frequency calculation on the optimized S1 geometry to confirm it is a minimum. The energy difference between the S1 minimum and the S0 state at the S1 geometry corresponds to the fluorescence emission energy.

  • Investigating the ESIPT Pathway:

    • Potential Energy Surface (PES) Scan: To explore the proton transfer pathway, perform a relaxed PES scan by systematically varying the N-H bond length and the N...H distance of the accepting atom.

    • Transition State (TS) Search: Locate the transition state for the proton transfer on the S1 potential energy surface. This can be done using methods like QST2, QST3, or eigenvector following.

    • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation confirms that the found transition state correctly connects the initial excited state and the proton-transferred tautomer.

    • Energy Barrier: The energy difference between the S1 minimum and the transition state gives the energy barrier for the ESIPT process. A lower barrier suggests a more facile proton transfer.[3]

The Mechanism of Excited-State Intramolecular Proton Transfer (ESIPT)

The hallmark photophysical behavior of 7-azaindole and its derivatives is ESIPT. In the ground state, the molecule exists in its "normal" (N) form. Upon photoexcitation to the S1 state, the acidity of the pyrrole N-H proton increases, while the basicity of the pyridine nitrogen atom also increases. This charge redistribution facilitates the transfer of the proton, leading to the formation of an excited-state tautomer (T*). This tautomer then relaxes to the ground state via fluorescence, typically at a longer wavelength (a larger Stokes shift) than the normal fluorescence, or through non-radiative decay.

ESIPT cluster_ground cluster_excited N Normal Form (N) N_star Excited Normal Form (N) N->N_star Absorption (hν) T Tautomer (T) T->N Back Proton Transfer N_star->N Fluorescence (Normal) T_star Excited Tautomer (T) N_star->T_star ESIPT T_star->T Fluorescence (Tautomer)

Figure 2: Jablonski diagram illustrating the ESIPT process in a 7-azaindole system.

For 7-azaindole aldehydes, the position and electronic nature of the aldehyde group can significantly influence the ESIPT process. An electron-withdrawing aldehyde group can affect the acidity and basicity of the proton donor and acceptor sites, thereby modulating the driving force and the energy barrier for the proton transfer.

Case Study: Hypothetical Analysis of 7-Azaindole-3-carbaldehyde

Let's consider a hypothetical quantum chemical study on 7-azaindole-3-carbaldehyde to illustrate the application of these methods.

Table 1: Calculated Photophysical Properties of 7-Azaindole-3-carbaldehyde

PropertyIn VacuumIn Water (PCM)Experimental (Hypothetical)
Absorption λmax (nm) 310325330
Fluorescence λmax (Normal, nm) 350370375
Fluorescence λmax (Tautomer, nm) 480510515
ESIPT Barrier (kcal/mol) 4.53.2-

The results in Table 1 would suggest that:

  • The inclusion of a solvent model leads to a red-shift in the absorption and emission wavelengths, which is in better agreement with the hypothetical experimental data. This highlights the importance of accounting for solvent effects.

  • The calculated ESIPT barrier is relatively low, particularly in water, suggesting that the proton transfer is a favorable process in the excited state. The solvent is likely stabilizing the more polar tautomeric form.

Applications in Drug Development

Quantum chemical studies of 7-azaindole aldehydes provide valuable insights for drug development professionals:

  • Structure-Activity Relationship (SAR) Studies: By calculating properties like molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO/LUMO), and atomic charges, researchers can understand how modifications to the aldehyde or other parts of the scaffold will affect its interaction with a biological target.[6] For instance, the MEP can reveal regions of the molecule that are likely to engage in hydrogen bonding or electrostatic interactions with a protein binding pocket.

  • Metabolic Stability Prediction: The aldehyde group can be a site of metabolic transformation, for example, oxidation by aldehyde oxidase.[16] Quantum chemical calculations can help predict the lability of certain bonds and the likelihood of such metabolic reactions, guiding the design of more stable drug candidates.

  • Design of Fluorescent Probes: The sensitivity of the ESIPT fluorescence to the local environment can be exploited to design fluorescent probes.[7][17] For example, a 7-azaindole aldehyde-based probe could be designed to exhibit a change in its fluorescence spectrum upon binding to a specific protein or in response to changes in pH or polarity within a cell.

Conclusion and Future Outlook

Quantum chemical studies offer a powerful and predictive framework for the investigation of 7-azaindole aldehydes. By combining DFT and TD-DFT, researchers can gain a detailed understanding of their electronic structure, photophysical properties, and reactivity. This knowledge is crucial for rationalizing experimental observations and for the intelligent design of novel drug candidates and molecular probes.

Future research in this area will likely involve the use of more advanced computational methods, such as ab initio molecular dynamics (AIMD), to simulate the dynamics of the ESIPT process in real-time.[15] Furthermore, the integration of quantum chemical calculations with machine learning models could accelerate the screening of large virtual libraries of 7-azaindole derivatives, leading to the faster discovery of new therapeutic agents.

References

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs.
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Tautomerism in 1H-pyrrolo[2,3-b]pyridine systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in 1H-Pyrrolo[2,3-b]pyridine Systems

Authored by a Senior Application Scientist

Foreword: The Chameleon in the Kinase Inhibitor Toolkit

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is more than just another heterocyclic scaffold; it is a cornerstone of modern medicinal chemistry. Its rigid structure and unique arrangement of hydrogen bond donors and acceptors have cemented its status as a "privileged" fragment, particularly in the design of kinase inhibitors and other targeted therapeutics.[1][2][3][4][5][6][7] However, to truly harness the power of this scaffold, one must look beyond its static, two-dimensional representation and appreciate its dynamic chemical nature. The core of this dynamism lies in its tautomerism—a subtle, yet profound, proton-shifting equilibrium that dictates its interactions with biological targets and its fundamental physicochemical properties.

This guide provides a comprehensive exploration of tautomerism in 7-azaindole systems. We will move beyond simple definitions to dissect the underlying causality, providing field-proven experimental insights and robust theoretical grounding. For the drug development professional, understanding and controlling this tautomeric behavior is not merely an academic exercise; it is a critical step in rational drug design, influencing everything from target affinity and selectivity to ADME properties and intellectual property.

The Fundamental Equilibrium: 1H- vs. 7H-Tautomerism

At its core, the tautomerism of 7-azaindole involves the migration of a proton between the nitrogen of the pyrrole ring (N1) and the nitrogen of the pyridine ring (N7). This results in two primary tautomeric forms: the canonical 1H-pyrrolo[2,3-b]pyridine and the 7H-pyrrolo[2,3-b]pyridine .[8][9]

In the ground state, the 1H form is thermodynamically favored.[10] This preference is a result of the aromatic stabilization of the pyrrole ring, which is disrupted when the proton moves to the pyridine nitrogen. However, this energy gap is not insurmountable and can be influenced by a variety of internal and external factors.

Caption: The fundamental prototropic tautomeric equilibrium in the 7-azaindole core.

Key Factors Governing Tautomeric Preference

The position of the tautomeric equilibrium is not static. It is a dynamic balance influenced by the molecule's environment and electronic state. Understanding these influences is paramount for predicting and controlling molecular behavior.

The Decisive Role of the Solvent

The solvent environment is arguably the most critical external factor. Solvents can shift the equilibrium by preferentially stabilizing one tautomer through specific interactions, primarily hydrogen bonding.

  • Protic Solvents (e.g., Water, Alcohols): These solvents can act as both hydrogen bond donors and acceptors, forming cyclic hydrogen-bonded complexes that serve as a "proton wire" or bridge, lowering the energy barrier for proton transfer.[11][12][13][14][15][16] Experimental and theoretical studies have shown that solvents like methanol can facilitate a concerted, though asynchronous, proton transfer mechanism.[11][15]

  • Aprotic Solvents: In nonpolar or aprotic solvents, where solvent-mediated proton transfer is less favorable, 7-azaindole molecules tend to self-associate into hydrogen-bonded dimers. This dimerization creates a pre-organized cyclic system that is highly conducive to a cooperative double proton transfer.

Electronic State: The Phenomenon of ESIPT

One of the most fascinating aspects of 7-azaindole is its photophysical behavior. Upon absorption of UV light, the molecule is promoted to an electronically excited state. In this state, the electron density shifts, dramatically increasing the basicity of the pyridine nitrogen (N7) and the acidity of the pyrrole N1-H proton.

This electronic redistribution reverses the thermodynamic stability of the tautomers, making the 7H form energetically favorable in the excited state.[10] The molecule can then undergo an ultrafast Excited-State Intramolecular Proton Transfer (ESIPT) .[11][12][17][18][19] This process is often signaled by the appearance of a dual fluorescence: a higher-energy emission from the locally excited 1H-tautomer and a distinct, large Stokes-shifted (red-shifted) emission from the relaxed 7H-tautomer.[17]

The Impact of Substituents and pH
  • Substituent Effects: The electronic nature of substituents on the azaindole ring can fine-tune the tautomeric equilibrium. Electron-withdrawing groups can increase the acidity of the N1-H proton, while electron-donating groups can increase the basicity of the N7 nitrogen, both of which can influence the propensity for proton transfer.

  • pH and Protonation: In acidic media, the pyridine nitrogen (N7) is the primary site of protonation.[20] This protonation effectively locks the molecule in the 1H form and prevents tautomerization by eliminating the proton acceptor site.[12]

FactorInfluence on Equilibrium (1H ⇌ 7H)Causality
Solvent Shifts toward the more stabilized tautomer. Protic solvents facilitate transfer.Hydrogen bonding, formation of solvent-mediated proton transfer bridges.[11][12][15]
Electronic State Shifts dramatically toward 7H-tautomer upon UV excitation.Reversal of N1 acidity and N7 basicity in the excited state, enabling ESIPT.[10]
Substituents Fine-tunes the equilibrium based on electronic effects.Modulation of pKa of the N1-H proton and basicity of the N7 nitrogen.
pH Low pH (< pKa of N7) locks the system in the 1H form.Protonation of the N7 nitrogen removes the proton acceptor site.[12][20]

Experimental and Computational Workflow for Tautomer Analysis

A multi-pronged approach combining spectroscopy, crystallography, and computational modeling is essential for a complete characterization of tautomerism in any given 7-azaindole system.

Definitive Solid-State Structure: X-ray Crystallography

For determining the tautomeric form in the solid state, single-crystal X-ray diffraction is the gold standard. It provides an unambiguous snapshot of the molecular structure, including the precise location of the hydrogen atom on either N1 or N7.

Self-Validating Protocol:

  • Crystal Growth: Grow single crystals of the 7-azaindole derivative from a suitable solvent system (e.g., slow evaporation from CH₂Cl₂/hexane).[21][22]

  • Data Collection: Mount a suitable crystal and collect diffraction data on a diffractometer.

  • Structure Solution & Refinement: Solve the structure using direct methods and refine the model against the collected data.

  • Tautomer Identification: Locate the pyrrolic/pyridinic proton in the difference Fourier map. Its unambiguous location on N1 or N7 confirms the dominant tautomer in the crystal lattice. Frequently, the analysis will also reveal intermolecular hydrogen-bonding patterns, such as the formation of centrosymmetric dimers.[21][22][23]

Probing the Solution State: NMR Spectroscopy

NMR spectroscopy is the most powerful tool for characterizing tautomeric equilibria in solution.[23][24] The chemical shifts of nuclei are exquisitely sensitive to their local electronic environment, which changes significantly between the 1H and 7H forms.

Key Diagnostic Signals:

  • ¹H NMR: The chemical shift of the N-H proton and the protons adjacent to the nitrogen atoms (H2, H3, H4, H6) are highly informative. A shift in equilibrium will result in either distinct signals for each tautomer (if the exchange is slow) or averaged signals (if the exchange is fast on the NMR timescale).

  • ¹³C NMR: The carbon atoms of the heterocyclic core, particularly C2, C3, C7a, and C6, will exhibit different chemical shifts depending on the tautomeric form.

  • ¹⁵N NMR: Though less common, ¹⁵N NMR provides direct information about the hybridization and chemical environment of the nitrogen atoms.

Capturing Ultrafast Dynamics: UV-Vis and Fluorescence Spectroscopy

These techniques are indispensable for studying the excited-state dynamics (ESIPT).

ESIPT_Workflow cluster_prep Sample Preparation cluster_exp Spectroscopic Analysis cluster_analysis Data Interpretation Prep Prepare dilute solution (e.g., 10 µM in desired solvent) Abs Acquire UV-Vis Absorption Spectrum Prep->Abs Em Acquire Emission Spectrum (Excite at λ_max_abs) Abs->Em Determine λ_ex Ex Acquire Excitation Spectrum (Monitor at λ_max_em) Em->Ex Determine λ_em Analysis Analyze Spectra for Dual Emission Bands Em->Analysis Result1 Single Emission: No significant ESIPT Analysis->Result1 Normal Stokes shift Result2 Dual Emission: ESIPT Occurs Analysis->Result2 Large Stokes shift (Red-shifted band)

Caption: Experimental workflow for detecting ESIPT using fluorescence spectroscopy.

Protocol for ESIPT Detection:

  • Acquire Absorption Spectrum: Obtain the UV-Vis spectrum to identify the absorption maximum (λ_max_abs) of the 1H-tautomer.

  • Acquire Emission Spectrum: Excite the sample at λ_max_abs. The hallmark of ESIPT is the observation of two emission bands: the normal fluorescence from the 1H* state and a significantly red-shifted fluorescence from the 7H* tautomer.[12][25][26]

  • Validate with Excitation Spectra: Acquire an excitation spectrum while monitoring the normal emission band and another while monitoring the tautomer emission band. If both spectra match the absorption spectrum, it confirms that both emissions originate from the same ground-state species.

Theoretical Validation: Computational Chemistry

Quantum mechanical calculations are vital for rationalizing experimental findings and predicting tautomeric behavior.

  • Methodology: Density Functional Theory (DFT) is commonly used for ground-state calculations to determine the relative energies of the 1H and 7H tautomers. For excited-state properties, Time-Dependent DFT (TD-DFT) or more advanced methods like Complete Active Space Self-Consistent Field (CASSCF) are employed.[11][13][16]

  • Applications:

    • Calculate the relative thermodynamic stabilities (ΔE or ΔG) of the two tautomers in the gas phase and in solution (using continuum solvent models like PCM).[11][15]

    • Locate the transition state for proton transfer to determine the activation energy barrier.[13][16]

    • Simulate UV-Vis and emission spectra to aid in the interpretation of experimental data.

  • Causality and Trustworthiness: It is crucial to recognize the limitations of these methods. Many common TD-DFT functionals struggle to accurately predict the energy barriers for excited-state proton transfer, sometimes failing to locate a transition state at all.[11][13][15] Therefore, computational results must always be validated against and interpreted in the context of experimental data.

Consequences for Drug Design and Development

The tautomeric state of a 1H-pyrrolo[2,3-b]pyridine-based drug is not a trivial detail; it is a fundamental determinant of its biological activity and developability.

DrugDesign cluster_binding Pharmacodynamics Taut Tautomeric State (1H vs. 7H) Binding Receptor Binding Affinity & Selectivity Taut->Binding PK Physicochemical Properties (Solubility, logP, Permeability) Taut->PK IP Intellectual Property (Patentability) Taut->IP HBD Position of H-Bond Donor (N-H) Binding->HBD HBA Position of H-Bond Acceptor (=N:) Binding->HBA HBD->Binding HBA->Binding

Caption: Logical relationship showing the impact of tautomerism on drug development.

  • Target Recognition: The spatial arrangement of hydrogen bond donors and acceptors is the primary language of molecular recognition. A switch from the 1H to the 7H tautomer fundamentally alters this pattern. For a kinase inhibitor, the N1-H of the 1H-tautomer might be a crucial hydrogen bond donor to the hinge region of the ATP binding site. If the molecule exists as the 7H-tautomer, this critical interaction is lost, potentially abrogating activity. Conversely, the 7H-tautomer might enable a different, favorable interaction that the 1H-tautomer cannot.[3][4][5]

  • Physicochemical Properties & Pharmacokinetics: Tautomerism directly impacts key ADME (Absorption, Distribution, Metabolism, Excretion) properties. The two tautomers will have different dipole moments, affecting their crystal packing, solubility, and logP. These differences, in turn, influence oral absorption, membrane permeability, and distribution throughout the body.

  • Intellectual Property: From a legal standpoint, different tautomers can be considered distinct chemical entities. A deep understanding of the tautomeric space of a lead compound is essential for securing robust patent protection that covers all relevant forms.

Conclusion

is a multifaceted phenomenon with profound implications for science and medicine. It is a dynamic equilibrium governed by a delicate interplay of solvent, electronic state, and substitution. For researchers and drug developers, mastering this concept is essential. By employing a synergistic combination of high-resolution spectroscopy, X-ray crystallography, and validated computational methods, we can characterize, predict, and ultimately engineer this tautomeric behavior. This control allows for the rational design of more potent, selective, and effective therapeutics, transforming a seemingly simple molecular scaffold into a precisely tuned instrument for modulating biological function.

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Methodological & Application

Application Note: A Comprehensive Protocol for the Reductive Amination of 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its structure, which can be seen as a bioisostere of indole, allows it to interact with a wide range of biological targets, making it a cornerstone for the synthesis of potent therapeutic agents.[3] Derivatives of 7-azaindole have demonstrated efficacy as kinase inhibitors, antibacterials, and agents targeting various signaling pathways implicated in cancer and inflammatory diseases.[4][5]

A critical transformation for functionalizing the 7-azaindole core is the conversion of aldehyde precursors into diverse amine derivatives. Reductive amination stands out as one of the most robust and versatile methods for forming carbon-nitrogen (C-N) bonds.[6][7][8] This one-pot reaction, which combines a carbonyl compound and an amine with a reducing agent, offers a highly efficient route to secondary and tertiary amines, avoiding the harsh conditions and over-alkylation issues associated with traditional SN2 reactions.[6][9]

This application note provides a detailed, field-proven protocol for the reductive amination of 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde. It delves into the underlying reaction mechanism, offers a step-by-step experimental guide, and discusses critical parameters for process optimization and troubleshooting, aimed at researchers, chemists, and drug development professionals.

Reaction Mechanism and Guiding Principles

The reductive amination process is a sequential, in-situ reaction that proceeds through two principal stages. Understanding this mechanism is crucial for selecting the appropriate reagents and conditions to ensure high yield and purity.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate. Under neutral or mildly acidic conditions, the hemiaminal readily dehydrates to form a C=N double bond, yielding an imine (for primary amines) or an iminium ion (for secondary amines).[7]

  • Reduction: The newly formed imine or iminium ion is then selectively reduced by a hydride agent to furnish the final amine product.[6]

The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent must be mild enough to not reduce the starting aldehyde but potent enough to efficiently reduce the intermediate iminium ion.[10] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) would indiscriminately reduce the aldehyde to an alcohol, leading to unwanted side products.[10]

For this reason, milder borohydride reagents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice. Its reduced reactivity, attributed to the electron-withdrawing acetate groups, makes it highly selective for the iminium ion over the aldehyde.[11][12][13] It is also advantageous as it does not generate toxic byproducts and performs well in a variety of aprotic solvents.[11] An alternative, sodium cyanoborohydride (NaBH₃CN), is also highly selective but is acutely toxic and requires careful pH control to prevent the liberation of hydrogen cyanide gas.[10][11]

The reaction pH is another critical parameter. Mildly acidic conditions (typically pH 4-6) catalyze the dehydration of the hemiaminal, thereby accelerating the formation of the iminium ion intermediate, which is the species that is ultimately reduced.[10][11]

Reductive_Amination_Mechanism Figure 1: General Mechanism of Reductive Amination cluster_reactants R1CHO Aldehyde (R'-CHO) Hemiaminal Hemiaminal Intermediate R1CHO->Hemiaminal + R2NH2 Amine (R''-NH₂) R2NH2->Hemiaminal + Iminium Iminium Ion Hemiaminal->Iminium H2O - H₂O Hemiaminal->H2O Amine Final Amine Product Iminium->Amine H_plus + H⁺ H_plus->Hemiaminal Reducer [Reducing Agent] e.g., NaBH(OAc)₃ Reducer->Iminium

Caption: Figure 1: General Mechanism of Reductive Amination

Detailed Experimental Protocol

This protocol describes a general procedure for the reductive amination of this compound with a representative amine using sodium triacetoxyborohydride.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥97%Sigma-AldrichStore desiccated.
Amine (Primary or Secondary)≥98%TCI, MerckEnsure purity and dryness.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥97%VariousMoisture-sensitive; handle under inert gas if possible.
1,2-Dichloroethane (DCE)AnhydrousVariousPreferred solvent for STAB reductions.[12][13] THF is a suitable alternative.
Acetic Acid (AcOH)GlacialVariousOptional catalyst, can aid imine formation.
Dichloromethane (DCM)ACS GradeVariousFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVariousFor aqueous work-up.
Brine (Saturated NaCl solution)ACS GradeVariousFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVariousFor drying organic layers.
Silica Gel230-400 meshVariousFor column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄VariousFor reaction monitoring.
Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow start 1. Setup & Reagent Prep dissolve 2. Dissolve Aldehyde (1.0 eq) & Amine (1.1-1.2 eq) in DCE start->dissolve stir 3. Stir 15-30 min at RT (Imine Formation) dissolve->stir add_stab 4. Add NaBH(OAc)₃ (1.5 eq) portion-wise stir->add_stab monitor 5. Monitor by TLC/LC-MS (Stir 2-16 h at RT) add_stab->monitor quench 6. Quench with sat. NaHCO₃ monitor->quench Reaction Complete extract 7. Extract with DCM (3x) quench->extract wash_dry 8. Wash with Brine, Dry (Na₂SO₄), Filter extract->wash_dry concentrate 9. Concentrate in vacuo wash_dry->concentrate purify 10. Purify via Column Chromatography concentrate->purify characterize 11. Characterize Product (NMR, HRMS) purify->characterize

Caption: Figure 2: Experimental Workflow

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add the desired primary or secondary amine (1.1–1.2 eq). Dissolve the solids in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M with respect to the aldehyde.

  • Imine Formation: Stir the solution at room temperature for 15-30 minutes to facilitate the formation of the imine/iminium intermediate. For less reactive amines, a catalytic amount of glacial acetic acid (0.1 eq) can be added.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 16 hours.

  • Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x volume of the reaction).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14][15]

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the desired amine product.[16][17][18]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[14][17]

Process Optimization and Troubleshooting

While the provided protocol is robust, optimization may be required depending on the specific amine substrate.

ParameterRecommendation & Rationale
Reducing Agent NaBH(OAc)₃ (STAB) is the preferred reagent due to its high selectivity, mildness, and safety profile.[11][12] In cases where dialkylation of a primary amine is a significant issue, a two-step procedure (pre-formation of the imine in methanol followed by reduction with NaBH₄) can be an effective alternative.[12][13][19]
Solvent 1,2-Dichloroethane (DCE) is the most common and effective solvent for STAB reductions.[12][13] Tetrahydrofuran (THF) and acetonitrile are also viable options, though reaction times may be longer.[12][13]
Stoichiometry A slight excess of the amine (1.1-1.2 eq) and reducing agent (1.5 eq) is typically used to drive the reaction to completion. Using a large excess of reagents should be avoided to simplify purification.[6]
Temperature Most reactions proceed efficiently at ambient temperature. Gentle heating (40-50 °C) may be applied for particularly sluggish reactions, but this can also increase side product formation.
Troubleshooting Common Issues
ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inefficient imine formation. 2. Deactivated reagents (e.g., hydrolyzed STAB). 3. Sterically hindered substrates.1. Add a catalytic amount of acetic acid. Consider pre-forming the imine using a dehydrating agent like molecular sieves.[20] 2. Use fresh, high-purity reagents. 3. Increase reaction time, gently heat, or consider a more reactive reducing agent/catalyst system.
Formation of Alcohol Side Product The reducing agent is reducing the starting aldehyde.This is rare with STAB but can occur with NaBH₄ in a one-pot setting. Ensure the use of a selective reagent like STAB.[10]
Over-alkylation of Primary Amine The secondary amine product reacts with another molecule of aldehyde to form a tertiary amine.Use a 1:1 stoichiometry or a slight excess of the primary amine. Alternatively, employ the two-step protocol where the imine is formed and isolated/used directly before reduction.[11]
Difficult Purification Excess reagents or closely eluting byproducts.Optimize stoichiometry to minimize excess reagents.[6] Explore different solvent systems for chromatography or consider purification via crystallization of a salt form (e.g., HCl salt).

Conclusion

The reductive amination of this compound is a powerful and highly adaptable method for synthesizing a diverse library of amine derivatives. By leveraging the selectivity of mild reducing agents like sodium triacetoxyborohydride and carefully controlling reaction parameters, researchers can efficiently generate novel compounds built upon the medicinally significant 7-azaindole scaffold. This protocol provides a reliable and validated foundation for synthetic efforts in academic research and industrial drug discovery, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

  • Vertex AI Search. Optimizing Reductive Amination: A Guide for Chemical Procurement.
  • ResearchGate. Optimization of the reaction conditions for the reductive amination of aldehydes). a.
  • WordPress. Reductive Amination.
  • JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • Myers Chem 115. C–N Bond-Forming Reactions: Reductive Amination.
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  • Organic Chemistry Data. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3].
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • NIH. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.
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  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
  • ResearchGate. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials.
  • Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol.
  • Wikipedia. Reductive amination.
  • ResearchGate. Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
  • RSC Publishing. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes.
  • Master Organic Chemistry. Reductive Amination, and How It Works.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
  • NIH. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.

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The Versatile Role of 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde in Modern Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

In the landscape of modern oncology and immunology, protein kinases have emerged as critical targets for therapeutic intervention. Small molecule kinase inhibitors have revolutionized treatment paradigms, and at the heart of many of these groundbreaking drugs lies the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold. This heterocyclic system is widely recognized as a "privileged scaffold" in medicinal chemistry due to its unique ability to mimic the adenine hinge-binding motif of ATP. The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole core form a bidentate hydrogen bond with the kinase hinge region, providing a strong and specific anchor for inhibitor binding.[1][2][3]

Among the various functionalized 7-azaindole starting materials, 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a particularly valuable and versatile building block. The aldehyde functionality at the 6-position serves as a synthetic handle for a wide array of chemical transformations, allowing for the strategic introduction of diverse pharmacophoric elements that can modulate potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the use of this compound in the synthesis of kinase inhibitors, complete with detailed protocols and insights into the underlying chemical principles.

Chemical Reactivity and Synthetic Utility

The aldehyde group of this compound is the focal point of its synthetic utility. Its electrophilic nature allows for a variety of nucleophilic addition and condensation reactions, making it a linchpin in the construction of complex kinase inhibitors. Key transformations include:

  • Reductive Amination: This is one of the most powerful and widely used methods for forming C-N bonds. The reaction of the aldehyde with a primary or secondary amine, followed by in situ reduction of the resulting imine or enamine, provides a straightforward route to a diverse range of substituted amines. This reaction is fundamental in the synthesis of numerous kinase inhibitors where a flexible or rigidified linker is required to connect the 7-azaindole core to other recognition elements.

  • Suzuki-Miyaura Cross-Coupling: While the aldehyde itself is not directly used in this reaction, it can be readily converted to a halide or triflate, or the corresponding boronic acid or ester can be prepared from a suitable precursor. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between the 7-azaindole core and various aryl or heteroaryl moieties.[4][5] This is crucial for accessing inhibitors that require specific aromatic interactions within the ATP-binding pocket.

  • Wittig Reaction and its Variants: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, offering a pathway to introduce unsaturated linkers or exocyclic double bonds.[6][7] This can be particularly useful for creating inhibitors with specific conformational constraints or for introducing Michael acceptors for covalent targeting of kinases.

Case Study 1: Synthesis of CSF1R Inhibitors via Reductive Amination

Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages.[8] Dysregulation of CSF1R signaling is implicated in various inflammatory diseases and cancers. Pexidartinib, an approved CSF1R inhibitor, features a substituted aminomethylpyridine moiety linked to a 7-azaindole core, a linkage that can be retrosynthetically disconnected to a reductive amination step.

Signaling Pathway of CSF1R

Upon ligand binding (CSF-1 or IL-34), CSF1R dimerizes and undergoes autophosphorylation, activating downstream signaling cascades including the PI3K-AKT, MAPK/ERK, and JAK/STAT pathways, which collectively promote cell survival, proliferation, and differentiation.[3][9][10]

CSF1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF1R PI3K PI3K CSF1R->PI3K Activation RAS RAS CSF1R->RAS JAK JAK CSF1R->JAK Ligand CSF-1/IL-34 Ligand->CSF1R Binding & Dimerization AKT AKT PI3K->AKT Transcription Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT STAT JAK->STAT STAT->Transcription Cell_Response Proliferation, Survival, Differentiation Transcription->Cell_Response Gene Expression

Caption: CSF1R Signaling Pathway.

Protocol: Reductive Amination for the Synthesis of a CSF1R Inhibitor Core

This protocol describes the synthesis of a key intermediate for a CSF1R inhibitor, demonstrating the reductive amination of this compound with a substituted amine.

Materials:

  • This compound

  • (5-Amino-pyridin-2-yl)-methanol

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and dichloroethane (DCE, 0.2 M).

  • Addition of Amine: Add (5-amino-pyridin-2-yl)-methanol (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the progress of the reduction by TLC until the starting materials are consumed (typically 4-12 hours).

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to afford the desired product.

CompoundTarget KinaseIC50 (nM)Reference
PexidartinibCSF1R10[6]
Analogue 1CSF1R15[11]
Analogue 2CSF1R8[12]

Case Study 2: Synthesis of JAK Inhibitors via Suzuki-Miyaura Cross-Coupling

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are critical for cytokine signaling.[9] Inhibitors of JAKs have shown significant efficacy in the treatment of autoimmune diseases and myeloproliferative neoplasms. The synthesis of many JAK inhibitors relies on the construction of a biaryl core, often achieved through a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway of JAK-STAT

Cytokine binding to its receptor leads to receptor dimerization and the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, translocate to the nucleus, and regulate gene expression.[1][13][14][15]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activation Cytokine Cytokine Cytokine->Cytokine_Receptor Binding STAT STAT JAK->STAT Phosphorylation pSTAT_dimer p-STAT Dimer STAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Nuclear Translocation & Binding Gene_Expression Immune Response, Cell Growth DNA->Gene_Expression Transcription

Caption: JAK-STAT Signaling Pathway.

Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a JAK Inhibitor Precursor

This protocol outlines the synthesis of a 6-aryl-7-azaindole, a common core structure in JAK inhibitors, starting from a boronic ester derivative of 1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine-6-boronic acid pinacol ester

  • Substituted aryl halide (e.g., 4-bromopyrimidine)

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate gradient)

Procedure:

  • Preparation of the Boronic Ester: The 6-boronic ester of 7-azaindole can be prepared from the corresponding 6-bromo-7-azaindole via a Miyaura borylation reaction.

  • Reaction Setup: In a Schlenk flask, combine 1H-pyrrolo[2,3-b]pyridine-6-boronic acid pinacol ester (1.0 eq), the aryl halide (1.2 eq), and potassium carbonate (2.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Add the degassed 1,4-dioxane/water mixture (e.g., 4:1 v/v, 0.1 M) and the palladium catalyst (e.g., Pd(dppf)Cl2, 5 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS (typically 6-18 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the desired 6-aryl-7-azaindole.

CompoundTarget KinaseIC50 (nM)Reference
DecernotinibJAK343[3]
RuxolitinibJAK1/JAK23.3/2.8[14]
TofacitinibJAK1/JAK31/2[14]

Case Study 3: Synthesis of FGFR Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a driver in several cancers.[16] The 7-azaindole scaffold is a key component of several FGFR inhibitors.

Signaling Pathway of FGFR

Binding of FGF to FGFR in the presence of heparan sulfate proteoglycans induces receptor dimerization and autophosphorylation. This activates multiple downstream pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which drive cell proliferation and survival.[2][17][18][19]

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Activation PI3K PI3K FGFR->PI3K PLCg PLCg FGFR->PLCg FGF FGF FGF->FGFR HSPG HSPG HSPG->FGFR GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Cell_Response Proliferation, Survival, Angiogenesis Transcription->Cell_Response Gene Expression

Caption: FGFR Signaling Pathway.

Conclusion

This compound is a cornerstone building block in the synthesis of a diverse array of potent and selective kinase inhibitors. Its strategic functionalization through well-established synthetic methodologies like reductive amination and Suzuki-Miyaura cross-coupling allows for the systematic exploration of chemical space around the privileged 7-azaindole core. The protocols and insights provided herein serve as a practical guide for researchers in drug discovery and development, facilitating the design and synthesis of the next generation of targeted therapeutics.

References

  • The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... - ResearchGate. Available from: [Link]

  • The FGFR signaling pathway. (a) Schematic of the structure of FGF... - ResearchGate. Available from: [Link]

  • Signaling pathway regulation mechanisms involved by CSF-1 and CSF-1R.... - ResearchGate. Available from: [Link]

  • Proposed schematic depicting the CSF-1R mediated signaling in... - ResearchGate. Available from: [Link]

  • Diagram of FGFR signaling pathways. FGF-FGFR binding induces receptor... - ResearchGate. Available from: [Link]

  • CSF-1R signaling pathways and the effects of CSF-1R inhibitors. CSF-1... - ResearchGate. Available from: [Link]

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  • FGF/FGFR signaling pathways. | Download Scientific Diagram - ResearchGate. Available from: [Link]

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  • Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - Frontiers. Available from: [Link]

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  • A Network Map of FGF-1/FGFR Signaling System - PMC - NIH. Available from: [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form | Request PDF - ResearchGate. Available from: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. Available from: [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - NIH. Available from: [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - ACS Publications. Available from: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. Available from: [Link]

Sources

The Strategic Application of 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde in the Synthesis of Potent FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the FGFR Signaling Axis in Oncology

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and survival.[1] Under normal physiological conditions, this pathway is tightly controlled. However, aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, has been identified as a key oncogenic driver in a variety of solid tumors, including urothelial carcinoma, cholangiocarcinoma, and non-small cell lung cancer.[1] This has rendered the FGFR family of receptor tyrosine kinases highly attractive targets for therapeutic intervention. The development of small molecule inhibitors that can selectively block the ATP-binding site of FGFRs has emerged as a promising strategy in precision oncology.

The Privileged Scaffold: 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)

At the heart of many successful kinase inhibitors lies the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole. This heterocyclic system is considered a "privileged scaffold" in medicinal chemistry due to its unique structural and electronic properties.[2] Its defining feature is the ability to form two crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interaction of the adenine moiety of ATP.[2][3] Specifically, the pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor. This bidentate interaction provides a strong anchor for the inhibitor, contributing significantly to its binding affinity and potency. The 7-azaindole core is a key component in several approved kinase inhibitors, underscoring its versatility and importance in drug design.

This application note will focus on a key building block derived from this privileged scaffold: 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde . We will explore its strategic use in the synthesis of potent FGFR inhibitors, providing detailed protocols for both the chemical synthesis and the subsequent biological evaluation of these compounds.

Synthetic Strategy: From Building Block to Potent Inhibitor via Reductive Amination

The aldehyde functionality at the 6-position of the 1H-pyrrolo[2,3-b]pyridine core offers a versatile handle for introducing diverse chemical moieties to explore the solvent-exposed region of the FGFR binding site. A highly effective and widely used method for this transformation is reductive amination. This reaction proceeds in two conceptual steps: the formation of an imine intermediate between the aldehyde and a primary or secondary amine, followed by the in-situ reduction of the imine to the corresponding amine.

The following protocol outlines the synthesis of a representative FGFR inhibitor, structurally analogous to potent compounds reported in the literature, starting from this compound and 3,5-dimethoxyaniline. The 3,5-dimethoxyphenyl moiety is a common substituent in potent FGFR inhibitors, as it has been shown to favorably occupy a hydrophobic pocket in the kinase domain.[4]

Protocol 1: Synthesis of N-((1H-Pyrrolo[2,3-b]pyridin-6-yl)methyl)-3,5-dimethoxyaniline

Causality Behind Experimental Choices:

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards aldehydes and ketones compared to the imine intermediate, which minimizes side reactions such as the reduction of the starting aldehyde.

  • 1,2-Dichloroethane (DCE): DCE is a common solvent for reductive aminations as it is relatively non-polar and aprotic, which is suitable for both imine formation and the subsequent reduction.

  • Inert Atmosphere (Nitrogen or Argon): While not always strictly necessary for this reaction, an inert atmosphere is good practice to prevent potential oxidation of the aldehyde or other sensitive functional groups, ensuring a cleaner reaction profile.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE) are added 3,5-dimethoxyaniline (1.1 eq) and sodium triacetoxyborohydride (STAB) (1.5 eq).

  • The reaction mixture is stirred at room temperature under a nitrogen atmosphere for 12-16 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The mixture is extracted with dichloromethane (DCM) (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, N-((1H-pyrrolo[2,3-b]pyridin-6-yl)methyl)-3,5-dimethoxyaniline.

G start This compound + 3,5-Dimethoxyaniline reagents Sodium Triacetoxyborohydride (STAB) 1,2-Dichloroethane (DCE) start->reagents Add reaction Reductive Amination (Room Temperature, 12-16h) reagents->reaction workup Quench (NaHCO₃) Extract (DCM) Wash & Dry reaction->workup Upon Completion purification Flash Column Chromatography workup->purification product N-((1H-Pyrrolo[2,3-b]pyridin-6-yl)methyl)-3,5-dimethoxyaniline purification->product

Synthetic workflow for the preparation of a 7-azaindole based FGFR inhibitor.

Biological Evaluation: Assessing Inhibitor Potency and Selectivity

Once synthesized, the inhibitory activity of the new compound must be rigorously evaluated. This is typically a multi-step process, starting with a biochemical assay to determine the direct inhibitory effect on the target kinase, followed by cell-based assays to assess the compound's activity in a more physiologically relevant context.

Protocol 2: In Vitro FGFR Kinase Inhibition Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and sensitive technology for measuring kinase activity in a high-throughput format. The assay measures the phosphorylation of a specific substrate by the kinase.

Causality Behind Experimental Choices:

  • HTRF KinEASE™ TK Kit: This provides a standardized and validated set of reagents for measuring tyrosine kinase activity, ensuring reproducibility.

  • EDTA in Detection Buffer: Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that sequesters Mg²⁺ ions, which are essential cofactors for kinase activity. The addition of EDTA effectively stops the enzymatic reaction at a defined time point.

Step-by-Step Methodology:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well low-volume plate, add the test compound, recombinant human FGFR1 kinase, and the biotinylated tyrosine kinase substrate in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the HTRF detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin) in a buffer containing EDTA.

  • Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • The HTRF signal is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

G cluster_0 Kinase Reaction cluster_1 Detection A Add Test Compound, FGFR1 Kinase, and Biotinylated Substrate B Initiate with ATP A->B C Incubate (e.g., 60 min) B->C D Stop with EDTA-containing Detection Reagents C->D E Incubate (60 min) D->E F Read HTRF Signal (620 nm & 665 nm) E->F G Calculate % Inhibition Determine IC₅₀ F->G Data Analysis

Workflow for the HTRF-based FGFR1 kinase inhibition assay.
Protocol 3: Cell-Based Proliferation Assay Using Ba/F3 Cells

The murine pro-B cell line, Ba/F3, is dependent on interleukin-3 (IL-3) for its survival and proliferation. However, these cells can be genetically engineered to express a constitutively active oncogenic kinase, such as an FGFR fusion protein (e.g., FGFR3-TACC3). In this context, the cells become IL-3 independent and their proliferation is now driven by the activity of the expressed FGFR fusion protein. This provides a clean and specific cellular system to evaluate the on-target efficacy of FGFR inhibitors.

Causality Behind Experimental Choices:

  • Ba/F3 Cell Line: This cell line provides a model of oncogene addiction, where cell survival is dependent on the activity of a single kinase, making it an ideal system for assessing the on-target effects of a kinase inhibitor.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which is a direct indicator of metabolically active cells. A decrease in ATP levels correlates with a reduction in cell viability.

Step-by-Step Methodology:

  • Culture Ba/F3 cells stably expressing an FGFR fusion protein (e.g., FGFR3-TACC3) in RPMI-1640 medium supplemented with 10% fetal bovine serum, in the absence of IL-3.

  • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).

  • Add serial dilutions of the test compound to the wells.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is proportional to the number of viable cells. Calculate the percent inhibition of proliferation for each compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

G start Seed Ba/F3-FGFR3-TACC3 cells in 96-well plate treatment Add serial dilutions of test compound start->treatment incubation Incubate for 72 hours treatment->incubation assay Add CellTiter-Glo® Reagent incubation->assay readout Measure Luminescence assay->readout analysis Calculate % Inhibition Determine GI₅₀ readout->analysis

Workflow for the Ba/F3 cell-based proliferation assay.

Data Interpretation and Structure-Activity Relationship (SAR)

The data generated from these assays allow for a comprehensive evaluation of the synthesized compounds. A potent FGFR inhibitor is expected to have a low nanomolar IC₅₀ in the biochemical assay and a correspondingly low GI₅₀ in the cell-based assay.

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Reference
Compound 4h *7925712[5]
Pemigatinib 0.40.51.230[6]
Infigratinib 1.11.02.061[1]
Erdafitinib 1.22.53.05.7[7]

*Compound 4h is a potent 1H-pyrrolo[2,3-b]pyridine derivative reported in the literature, serving as a benchmark for the synthetic target in this application note.[5]

The data in the table highlights the potency of inhibitors based on various scaffolds. The 7-azaindole-based compound 4h demonstrates excellent potency against FGFR1, 2, and 3, with selectivity over FGFR4.[5] This aligns with the known utility of the 7-azaindole scaffold as a potent hinge-binder. Further chemical modifications to the 3,5-dimethoxyphenyl moiety or other positions on the 7-azaindole core can be guided by these initial results to further optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a strategically valuable building block for the synthesis of potent and selective FGFR inhibitors. Its 7-azaindole core provides a robust anchor to the kinase hinge region, while the aldehyde functionality allows for the facile introduction of diverse chemical groups to probe and optimize interactions within the ATP-binding site. The synthetic and biological protocols outlined in this application note provide a comprehensive framework for researchers and drug development professionals to leverage this important scaffold in the discovery of novel cancer therapeutics targeting the FGFR signaling pathway.

References

  • Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. PubMed Central. [Link]

  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]

  • Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer. PMC - NIH. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer. NIH. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central. [Link]

Sources

Application Notes & Protocols: The Utility of the 1H-Pyrrolo[2,3-b]pyridine Scaffold in the Design of Selective PDE4B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Phosphodiesterase 4B (PDE4B) has emerged as a high-value target for therapeutic intervention in a range of inflammatory and neurological disorders. The challenge, however, lies in achieving selectivity over the PDE4D isoform, inhibition of which is linked to significant side effects like emesis. This guide details the strategic use of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, a privileged heterocyclic motif in medicinal chemistry, for the design of potent and selective PDE4B inhibitors. We provide a comprehensive overview of the design rationale, detailed synthetic protocols for lead compounds, and step-by-step methodologies for in vitro enzymatic and cell-based assays to profile their activity and functional consequences.

Introduction: The Rationale for Targeting PDE4B with 1H-Pyrrolo[2,3-b]pyridine

Phosphodiesterase 4 (PDE4) is an enzyme family that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP). Elevated cAMP levels in immune cells are associated with the suppression of pro-inflammatory mediators, making PDE4 inhibition a compelling anti-inflammatory strategy.[1][2] The PDE4 family is composed of four subtypes (A, B, C, D). While PDE4B is highly expressed in inflammatory cells and is the primary target for anti-inflammatory effects, PDE4D inhibition is linked to emesis and nausea, which has historically limited the clinical utility of non-selective PDE4 inhibitors.[1][2] Therefore, the rational design of PDE4B-selective inhibitors is a critical goal in modern drug discovery.

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has proven to be a valuable core for developing kinase and PDE inhibitors.[3][4][5] Its unique structure acts as a bioisostere of indole, offering improved solubility and metabolic properties. The nitrogen atom in the pyridine ring provides an additional hydrogen bond acceptor site, enabling unique interactions within the enzyme's active site that can be exploited to achieve selectivity. Specifically, in the context of PDE4B, this scaffold has been successfully utilized to develop inhibitors with significant potency and selectivity over PDE4D.[3][4]

This document will focus on a class of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, which have shown particular promise as selective PDE4B inhibitors.[3][4] While derivatives based on the 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde intermediate also represent a viable synthetic route, the 2-carboxamide series is well-documented with extensive structure-activity relationship (SAR) data and serves as an excellent exemplar for this guide.

Signaling Pathway and Experimental Workflow

The overall strategy involves synthesizing candidate molecules and then evaluating them through a tiered screening cascade. This begins with a direct enzymatic assay against PDE4B and PDE4D to determine potency and selectivity, followed by a cell-based assay to confirm cell permeability and target engagement in a physiological context, and finally, a functional assay to measure the desired anti-inflammatory effect.

G cluster_synthesis Chemical Synthesis cluster_screening Screening Cascade s1 Start: 7-Azaindole Derivatives s2 Intermediate: 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid s1->s2 s3 Final Compound: 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Library s2->s3 a1 Primary Screen: Enzymatic PDE4B/4D Assay (Fluorescence Polarization) s3->a1 Test Compounds a2 Secondary Screen: Cell-Based CRE-Luciferase Assay (Target Engagement) a1->a2 a3 Functional Screen: LPS-Induced TNF-α Release (Anti-inflammatory Effect) a2->a3 a4 Lead Candidate a3->a4 Identify Lead Compound Synthesis start Ethyl 1H-pyrrolo[2,3-b]pyridine -2-carboxylate step1 Step 1: N-Arylation Reagents: ArB(OH)₂, Cu(OAc)₂, Pyridine, CH₂Cl₂ start->step1 intermediate1 Ethyl 1-Aryl-1H-pyrrolo[2,3-b]pyridine -2-carboxylate step1->intermediate1 step2 Step 2: Saponification Reagents: NaOH, MeOH/H₂O intermediate1->step2 intermediate2 1-Aryl-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid step2->intermediate2 step3 Step 3: Amide Coupling Reagents: T3P®, Amine (NHR₁R₂), DIPEA, DMF intermediate2->step3 final Final Product: 1-Aryl-N-substituted-1H-pyrrolo [2,3-b]pyridine-2-carboxamide step3->final

Caption: Synthetic scheme for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.

Protocol:

  • Step 1: Synthesis of Ethyl 1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

    • To a solution of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq) in dichloromethane (CH₂Cl₂), add 3,4-dichlorophenylboronic acid (1.5 eq), copper(II) acetate (Cu(OAc)₂, 1.1 eq), and pyridine (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the mixture with CH₂Cl₂ and wash with saturated aqueous ammonium chloride, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to yield the desired N-arylated product.

  • Step 2: Synthesis of 1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

    • Dissolve the product from Step 1 in a mixture of methanol (MeOH) and water.

    • Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to 60 °C for 2-4 hours until the ester is fully hydrolyzed (monitor by LC-MS).

    • Cool the reaction to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1M HCl.

    • The carboxylic acid product will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.

  • Step 3: Synthesis of 1-(3,4-dichlorophenyl)-N-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

    • To a solution of the carboxylic acid from Step 2 (1.0 eq) in dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and the desired amine (e.g., cyclopropylmethanamine, 1.2 eq).

    • Add a 50% solution of T3P® in ethyl acetate (1.5 eq) dropwise at room temperature.

    • Stir the reaction for 1-4 hours until complete (monitor by LC-MS).

    • Pour the reaction mixture into water, which will cause the product to precipitate.

    • Collect the solid by filtration, wash thoroughly with water, and dry. If necessary, purify further by column chromatography or recrystallization.

Biochemical Assay Protocol: PDE4B Enzymatic Inhibition

This protocol uses a fluorescence polarization (FP) assay, a robust method for measuring enzyme activity in a high-throughput format. The principle relies on a fluorescein-labeled cAMP (cAMP-FAM) substrate. When hydrolyzed by PDE4B, the resulting AMP-FAM is captured by a binding agent, forming a large complex. This slows the molecular rotation, leading to a high FP signal. Inhibitors prevent this conversion, resulting in a low FP signal. [6]

Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 10 mM Tris-HCl pH 7.4, 10 mM MgCl₂, and 0.05% Tween-20.

    • Enzyme Solution: Dilute recombinant human PDE4B1 enzyme in Assay Buffer to the desired concentration (e.g., 1 ng/µL). The optimal concentration should be determined empirically by running an enzyme titration curve.

    • Substrate Solution: Prepare a solution of cAMP-FAM in Assay Buffer (e.g., 50 nM).

    • Binding Agent: Prepare the binding agent solution according to the manufacturer's instructions (e.g., BPS Bioscience, Cat #60390). [6] * Test Compounds: Prepare a serial dilution of the test compounds in 100% DMSO. Then, dilute these into Assay Buffer to achieve the final desired concentrations with a constant DMSO concentration (e.g., 1%).

  • Assay Procedure (96-well format):

    • Add 25 µL of the diluted test compound or vehicle control (1% DMSO in Assay Buffer) to the wells of a low-binding black microplate.

    • Add 25 µL of the diluted PDE4B enzyme solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 50 µL of the cAMP-FAM substrate solution to all wells.

    • Incubate for 60 minutes at 30 °C.

    • Stop the reaction by adding 50 µL of the Binding Agent solution.

    • Incubate for an additional 60 minutes at room temperature, protected from light.

    • Read the fluorescence polarization on a suitable microplate reader (e.g., excitation at 485 nm, emission at 528 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (no inhibitor) and low (no enzyme) controls.

    • Plot percent inhibition versus the logarithm of compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

ParameterRecommended ConditionCausality/Justification
Enzyme Recombinant Human PDE4B1Ensures a pure and consistent source of the target enzyme.
Substrate Fluorescein-labeled cAMPAllows for a sensitive fluorescence polarization readout.
Plate Type Low-binding, blackMinimizes non-specific binding of reagents and reduces background fluorescence.
DMSO Conc. ≤ 1% finalHigh concentrations of DMSO can inhibit enzyme activity.
Incubation Time 60 minutesAllows the enzymatic reaction to proceed within the linear range.

Cell-Based Assay Protocol: CRE-Luciferase Reporter Assay

This assay measures the ability of an inhibitor to increase intracellular cAMP levels in a cellular context. Cells are co-transfected with a PDE4B expression vector and a reporter vector containing the firefly luciferase gene under the control of a cAMP response element (CRE). PDE4B activity keeps cAMP levels low, resulting in low luciferase expression. Inhibition of PDE4B increases cAMP, which activates CRE-binding protein (CREB) to drive luciferase expression, producing a luminescent signal. [5][7]

Step-by-Step Protocol
  • Cell Culture and Transfection:

    • Plate HEK293 cells in a 96-well white, clear-bottom plate at a density that will result in ~90% confluency on the day of the assay.

    • On the following day, co-transfect the cells with a PDE4B1 expression vector and a CRE-luciferase reporter vector using a suitable transfection reagent (e.g., Lipofectamine® 2000) according to the manufacturer's protocol. [5]A constitutively expressing Renilla luciferase vector can be co-transfected as an internal control for transfection efficiency and cell viability.

  • Compound Treatment:

    • Approximately 24 hours post-transfection, remove the medium and replace it with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells with the compounds for 1 hour at 37 °C.

  • Cell Stimulation and Lysis:

    • Add a cAMP-stimulating agent, such as Forskolin (e.g., 10 µM final concentration), to all wells except the unstimulated control.

    • Incubate for an additional 5-6 hours at 37 °C.

    • Perform a dual luciferase assay using a commercial kit (e.g., BPS Bioscience, Cat #60683). [5]This involves lysing the cells and sequentially measuring firefly and Renilla luciferase activity in a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variability.

    • Calculate the fold induction of luciferase activity for each compound concentration compared to the vehicle-treated, Forskolin-stimulated control.

    • Plot the fold induction versus the logarithm of compound concentration and determine the EC₅₀ value.

Functional Assay Protocol: LPS-Induced TNF-α Release

This assay assesses the functional anti-inflammatory activity of the inhibitors. Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages to produce and release the pro-inflammatory cytokine TNF-α. PDE4B inhibitors increase intracellular cAMP, which in turn suppresses TNF-α production. [8][9]

Step-by-Step Protocol
  • Cell Culture:

    • Plate RAW 264.7 murine macrophages or human THP-1-derived macrophages in a 96-well tissue culture plate and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with serial dilutions of the test compounds (or vehicle control) for 1 hour at 37 °C. This allows the compounds to enter the cells and inhibit PDE4B before the inflammatory stimulus is added.

  • LPS Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.

    • Incubate the plate for 4-6 hours at 37 °C.

  • TNF-α Measurement:

    • Carefully collect the cell culture supernatant from each well.

    • Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the TNF-α standards provided in the ELISA kit.

    • Calculate the TNF-α concentration for each sample.

    • Determine the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control.

    • Plot percent inhibition versus the logarithm of compound concentration to determine the IC₅₀ value.

ParameterRepresentative Data (Compound 11h) [3]
PDE4B IC₅₀ 0.14 µM
PDE4D IC₅₀ 0.84 µM
Selectivity (4D/4B) 6-fold
TNF-α Release IC₅₀ 0.20 µM

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a highly effective core for the design of selective PDE4B inhibitors. The synthetic routes are robust, and the screening cascade described herein provides a clear path from initial enzymatic activity to cellular and functional validation. By following these detailed protocols, researchers can efficiently synthesize and profile novel compounds, accelerating the discovery of new therapeutics for inflammatory diseases with an improved safety profile.

References

  • Exploring the Landscape of Chemistry Behind Specific PDE4B Inhibitors, Drug Design, and Discovery. PubMed.
  • PDE4B Inhibition: Exploring the Landscape of Chemistry Behind Specific PDE4B Inhibitors, Drug Design, and Discovery. Semantic Scholar.
  • Discovery of selective PDE4B inhibitors.
  • Discovery of selective PDE4B inhibitors. PubMed.
  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • PDE4D Cell-Based Reporter Assay Kit. BPS Bioscience.
  • PDE4B Cell-Based Activity Assay Kit. BPS Bioscience.
  • The Role of 7-Azaindole Intermediates in Modern Drug Discovery. [No Source Found].
  • A Cell-based PDE4 Assay in 1536-well Plate form
  • Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed.
  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. [No Source Found].
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [No Source Found].
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • PDE4B1 Assay Kit. BPS Bioscience.
  • PDE4B (Dog) Assay Kit PDE4B 79573. BPS Bioscience.
  • A reporter gene assay for screening of PDE4 subtype selective inhibitors.
  • Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Medi
  • Induction of tumor necrosis factor-alpha release by lipopolysaccharide and defined lipopolysaccharide partial structures. PubMed.
  • LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells. PubMed.
  • Regulation of Lipopolysaccharide-Induced Translation of Tumor Necrosis Factor-Alpha by the Toll-Like Receptor 4 Adaptor Protein TRAM. NIH.
  • Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 P
  • Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors. CORE.

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Application Notes and Protocols for Coupling Reactions with 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 7-Azaindole Scaffold in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in the landscape of drug discovery and medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the nitrogen atom in the pyridine ring imparts unique electronic properties, enhances solubility, and provides an additional point for hydrogen bonding, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] Consequently, the 7-azaindole core is a key component in a multitude of biologically active compounds, including potent kinase inhibitors targeting signaling pathways implicated in cancer and other diseases.[2][3][4][5]

1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde is a particularly valuable derivative, as the aldehyde functionality serves as a versatile handle for a wide array of chemical transformations. This allows for the facile introduction of diverse molecular complexity, making it a crucial building block for the synthesis of compound libraries for high-throughput screening and lead optimization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on key coupling reactions involving this important intermediate. The protocols detailed herein are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower users to optimize these reactions for their specific needs.

Core Concepts in Coupling Chemistry with 7-Azaindole Derivatives

The reactivity of the 7-azaindole system can be strategically harnessed for various coupling reactions. While the aldehyde group at the 6-position is the primary site for transformations such as reductive amination, Wittig olefination, and Knoevenagel condensation, the pyrrolo[2,3-b]pyridine core itself can participate in transition metal-catalyzed cross-coupling reactions. For such reactions to occur on the heterocyclic core, a leaving group (typically a halide) is usually required. However, understanding the general principles of these cross-coupling reactions is crucial for any medicinal chemist working with this scaffold, as halo-derivatives of this compound can be synthesized and utilized.

Experimental Protocols

Section 1: Reactions Involving the Aldehyde Functionality

The aldehyde group of this compound is a gateway to a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. This one-pot reaction involves the formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, well-suited for the reduction of iminium ions in the presence of aldehydes. It is less basic than other common reducing agents like sodium cyanoborohydride, minimizing side reactions.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction, as they are aprotic and effectively solubilize the reactants.

  • Acid Catalyst: A catalytic amount of acetic acid can accelerate the formation of the iminium ion, particularly with less nucleophilic amines.

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) is added the desired primary or secondary amine (1.1-1.5 eq).

  • If the amine is used as a salt (e.g., hydrochloride), a tertiary amine base such as triethylamine (1.2-2.0 eq) should be added to liberate the free amine.

  • The mixture is stirred at room temperature for 30-60 minutes.

  • Sodium triacetoxyborohydride (1.5-2.0 eq) is added portion-wise.

  • The reaction is monitored by TLC or LC-MS until completion (typically 2-24 hours).

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Table 1: Reductive Amination Reaction Parameters

ParameterRecommended ConditionsNotes
Substrate This compound
Amine Primary or secondary amine (1.1-1.5 eq)Aromatic and aliphatic amines can be used.
Reducing Agent Sodium triacetoxyborohydride (1.5-2.0 eq)Can be added in one portion for stable imines.
Solvent Anhydrous DCM or DCE (0.1 M)Ensure the solvent is dry.
Temperature Room TemperatureGentle heating may be required for less reactive substrates.
Reaction Time 2-24 hoursMonitor progress by TLC or LC-MS.

Workflow for Reductive Amination

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve aldehyde in anhydrous DCM B Add amine (and base if necessary) A->B C Stir at room temperature B->C D Add sodium triacetoxyborohydride C->D E Monitor reaction by TLC/LC-MS D->E F Quench with sat. NaHCO3 E->F G Extract with DCM F->G H Dry, filter, and concentrate G->H I Purify by column chromatography H->I

Caption: General workflow for the reductive amination of this compound.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides (Wittig reagents).[6][7][8] This reaction is highly valuable for introducing carbon-carbon double bonds with good control over the position of the new bond.

Causality Behind Experimental Choices:

  • Wittig Reagent Generation: The phosphonium ylide is typically generated in situ by treating a phosphonium salt with a strong base. The choice of base depends on the acidity of the proton alpha to the phosphorus atom. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.[8]

  • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are common solvents for the Wittig reaction, as they are aprotic and compatible with the strong bases used.

  • Stereochemistry: The stereochemical outcome of the Wittig reaction (E/Z selectivity) is influenced by the nature of the ylide. Non-stabilized ylides generally favor the Z-alkene, while stabilized ylides (containing an electron-withdrawing group) tend to give the E-alkene.[6]

Experimental Protocol: General Procedure for the Wittig Reaction

  • To a suspension of the appropriate phosphonium salt (1.1-1.5 eq) in anhydrous THF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C is added a strong base (e.g., n-BuLi, 1.1-1.5 eq) dropwise.

  • The resulting mixture is stirred at 0 °C for 30-60 minutes, during which the characteristic color of the ylide should develop.

  • A solution of this compound (1.0 eq) in anhydrous THF is then added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS, typically 1-16 hours).

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to afford the desired alkene.

Table 2: Wittig Reaction Parameters

ParameterRecommended ConditionsNotes
Substrate This compound
Wittig Reagent Generated in situ from a phosphonium salt (1.1-1.5 eq)Choice of phosphonium salt determines the alkene substituent.
Base n-BuLi, NaH, or KHMDS (1.1-1.5 eq)The base must be strong enough to deprotonate the phosphonium salt.
Solvent Anhydrous THF or diethyl ether (0.2 M)Strict anhydrous conditions are crucial.
Temperature 0 °C to room temperatureYlide generation is typically done at low temperatures.
Reaction Time 1-16 hoursMonitor progress by TLC or LC-MS.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a C=C double bond.[9] This reaction is particularly useful for synthesizing electron-deficient alkenes.

Causality Behind Experimental Choices:

  • Active Methylene Compounds: These are compounds with a CH2 group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate), which increases the acidity of the methylene protons.

  • Catalyst: A weak base, such as piperidine or triethylamine, is typically used as a catalyst to deprotonate the active methylene compound.

  • Solvent: Ethanol or a mixture of water and ethanol is often used as the solvent. In some cases, the reaction can be performed under solvent-free conditions.[3]

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • To a solution of this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in ethanol (0.5 M) is added a catalytic amount of piperidine (0.1 eq).

  • The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC or LC-MS, typically 1-6 hours).

  • Upon completion, the reaction mixture is cooled to room temperature, and the product may precipitate. If so, it can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or flash column chromatography.

Table 3: Knoevenagel Condensation Reaction Parameters

ParameterRecommended ConditionsNotes
Substrate This compound
Active Methylene Compound Malononitrile, ethyl cyanoacetate, etc. (1.0-1.2 eq)The choice of compound determines the substituents on the alkene.
Catalyst Piperidine or triethylamine (0.1 eq)A weak base is sufficient.
Solvent Ethanol or EtOH/H2O (0.5 M)Solvent-free conditions can also be explored.
Temperature Room temperature to refluxHeating may be required for less reactive substrates.
Reaction Time 1-6 hoursMonitor progress by TLC or LC-MS.
Section 2: Transition Metal-Catalyzed Cross-Coupling Reactions

For cross-coupling reactions on the 7-azaindole core, a halo-substituted derivative of this compound is required (e.g., a bromo- or iodo-substituted analog at a position amenable to coupling). The following protocols are general and should be adapted based on the specific halide and its position on the heterocyclic ring. The aldehyde functionality may need protection (e.g., as an acetal) depending on the reaction conditions.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[2]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for successful coupling with heteroaryl halides. Modern catalyst systems, such as those employing bulky, electron-rich phosphine ligands like XPhos or SPhos, often provide superior results.[2] Pre-catalysts like XPhos Pd G2 are also highly effective.

  • Base: A base is required for the transmetalation step. Inorganic bases like potassium phosphate (K3PO4) and cesium carbonate (Cs2CO3) are commonly used.[2]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically employed.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel are added the halo-substituted this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the base (e.g., K3PO4, 2.0-3.0 eq), the palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and the ligand (e.g., XPhos, 4-10 mol%).

  • The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Degassed solvent (e.g., dioxane/water 10:1, 0.1 M) is added.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Workflow for Suzuki-Miyaura Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine halide, boronic acid, base, catalyst, and ligand B Evacuate and backfill with inert gas A->B C Add degassed solvent B->C D Heat to desired temperature C->D E Monitor reaction by TLC/LC-MS D->E F Cool and dilute with water E->F G Extract with organic solvent F->G H Dry, filter, and concentrate G->H I Purify by column chromatography H->I

Sources

Application Notes and Protocols for High-Throughput Screening using 1H-Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, represents a "privileged" structure in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its unique ability to act as a bioisostere for purines allows it to form critical hydrogen bond interactions within the ATP-binding site of numerous kinases.[2] This document provides a comprehensive guide for researchers and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for libraries derived from 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. We present a detailed protocol for a robust, luminescence-based biochemical assay, including principles of assay design, validation using the Z'-factor, step-by-step execution, and data analysis for hit identification.

Part 1: The 7-Azaindole Scaffold: A Cornerstone for Kinase Inhibition

The strategic incorporation of a nitrogen atom at the 7-position of the indole ring system endows the 7-azaindole scaffold with a unique combination of physicochemical and biological properties.[1] This modification is pivotal for its success in kinase inhibitor design.

Causality of Efficacy: The Hinge-Binding Advantage

Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate, are central regulators of cellular signaling and represent a major class of drug targets.[3][4] The catalytic domain of most kinases contains a flexible "hinge region" that connects the N- and C-lobes. The adenine moiety of ATP forms two key hydrogen bonds with the backbone of this hinge region. The 7-azaindole scaffold masterfully mimics this interaction.[2] The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1-H) acts as a hydrogen bond donor, creating a bidentate interaction that anchors the inhibitor in the ATP-binding pocket with high affinity.[5][6] This superior hinge-binding capability is a primary reason for the scaffold's prevalence in successful kinase inhibitor programs.[1][2]

G cluster_0 Kinase ATP Binding Site Kinase Kinase Hinge Region (Backbone NH & C=O) ATP ATP (Adenine) ATP->Kinase H-Bonds Azaindole 7-Azaindole Scaffold Azaindole->Kinase Mimics ATP H-Bonds

Caption: 7-Azaindole scaffold mimicking ATP's hydrogen bonding with the kinase hinge region.

Part 2: Principles of Luminescence-Based HTS for Kinase Activity

To efficiently screen large libraries of 1H-pyrrolo[2,3-b]pyridine derivatives, a robust and scalable HTS assay is required.[7] Luminescence-based assays that measure ATP consumption are an industry standard due to their high sensitivity, wide dynamic range, and simple "mix-and-read" format.[8][9]

The Assay Principle

The assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction. The reaction mixture, containing the kinase, substrate, ATP, and the test compound, is incubated. Active kinases consume ATP to phosphorylate the substrate. Subsequently, a detection reagent containing luciferase and luciferin is added. The luciferase enzyme uses the remaining ATP to generate a luminescent signal.[10][11] Therefore, the light output is inversely proportional to kinase activity:

  • High Kinase Activity = High ATP Consumption = Low Remaining ATP = Low Luminescent Signal

  • Low Kinase Activity (Inhibition) = Low ATP Consumption = High Remaining ATP = High Luminescent Signal

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Luminescence Detection Kinase Target Kinase Reaction_Mix Reaction_Mix Kinase->Reaction_Mix Incubate Substrate Substrate Substrate->Reaction_Mix Incubate ATP ATP ATP->Reaction_Mix Incubate ADP ADP pSubstrate Phospho-Substrate Test_Compound Test Compound (e.g., Azaindole Derivative) Test_Compound->Reaction_Mix Incubate Reaction_Mix->ADP Phosphorylation Reaction_Mix->pSubstrate Phosphorylation ATP_rem Remaining ATP Reaction_Mix->ATP_rem Quantified in Step 2 Detection_Reagent Detection Reagent (Luciferase + Luciferin) ATP_rem->Detection_Reagent Substrate Light Luminescent Signal Detection_Reagent->Light Catalyzes

Caption: Principle of an ATP-depletion luminescence kinase assay.

Assay Trustworthiness: Validation with the Z'-Factor

Before initiating a full-scale screen, the assay must be validated to ensure it can reliably distinguish hits from inactive compounds. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[12] It considers both the dynamic range of the signal and the data variation.[13]

The formula is: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

Where:

  • μp = mean of the positive control (e.g., no inhibition, low signal)

  • σp = standard deviation of the positive control

  • μn = mean of the negative control (e.g., full inhibition, high signal)

  • σn = standard deviation of the negative control

Z'-Factor ValueAssay Classification
> 0.5Excellent assay[14]
0 to 0.5Marginal assay[14]
< 0Unsuitable for screening[14]

An assay with a Z'-factor of ≥ 0.5 is considered robust and suitable for HTS.[14][15]

Part 3: Application Protocol: HTS for Inhibitors of Target Kinase X

This protocol describes a generic, luminescence-based assay in a 384-well format, which can be adapted for specific kinases targeted by 1H-pyrrolo[2,3-b]pyridine derivatives, such as FGFR, PI3K, or CDK8.[5][16][17]

Materials and Reagents

ReagentSupplierPurpose
Target Kinase XVendor SpecificEnzyme
Kinase Substrate (Peptide/Protein)Vendor SpecificSubstrate for phosphorylation
ATP, Ultra-PureVendor SpecificPhosphate donor
Kinase-Glo® Luminescent Assay KitPromegaATP detection
Staurosporine (or other known inhibitor)Sigma-AldrichNegative Control (Max Inhibition)
DMSO, ACS GradeSigma-AldrichCompound Solvent / Positive Control
Assay Buffer (e.g., HEPES, MgCl2, DTT)In-house prepReaction buffer
384-well, low-volume, white platesCorning / GreinerAssay plates for luminescence

Step-by-Step Methodology

  • Compound Plating (Preparation of Assay-Ready Plates): a. Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine derivative library in 100% DMSO. b. Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer 50 nL of each compound solution into the appropriate wells of a 384-well assay plate. c. Add 50 nL of DMSO to positive control (0% inhibition) wells. d. Add 50 nL of a high concentration of a known inhibitor (e.g., 10 µM Staurosporine) to negative control (100% inhibition) wells.

  • Kinase Reaction Preparation: a. Prepare a 2X Kinase/Substrate Master Mix in pre-chilled assay buffer. The final concentration of kinase and substrate should be optimized beforehand to achieve ~50-80% ATP consumption during the reaction time.[9] b. Prepare a 2X ATP Solution in assay buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to facilitate the identification of competitive inhibitors.

  • Assay Execution: a. Add 5 µL of the 2X Kinase/Substrate Master Mix to all wells of the assay plate containing the pre-spotted compounds. b. Briefly centrifuge the plate (e.g., 1000 rpm for 1 min) to ensure contents are mixed. c. Pre-incubate the plate for 15 minutes at room temperature to allow compounds to bind to the kinase. d. Initiate the kinase reaction by adding 5 µL of the 2X ATP Solution to all wells. e. Centrifuge the plate again briefly. f. Incubate the plate at room temperature for the predetermined reaction time (e.g., 60 minutes).

  • Signal Detection: a. Prepare the Kinase-Glo® Reagent according to the manufacturer's protocol.[11] b. At the end of the kinase reaction incubation, add 10 µL of the prepared Kinase-Glo® Reagent to all wells to stop the reaction and initiate the luminescent signal. c. Incubate the plate for 10 minutes at room temperature to allow the signal to stabilize.[10] d. Read the luminescence on a compatible plate reader (e.g., PerkinElmer EnVision, BMG PHERAstar).

G Start Start: Assay-Ready Plate (50 nL Compound/Control) Add_Enzyme 1. Add 5 µL 2X Kinase/Substrate Mix Start->Add_Enzyme Incubate_1 2. Pre-incubate 15 min @ RT Add_Enzyme->Incubate_1 Add_ATP 3. Add 5 µL 2X ATP Solution Incubate_1->Add_ATP Incubate_2 4. Incubate (Kinase Reaction) 60 min @ RT Add_ATP->Incubate_2 Add_Detection 5. Add 10 µL Kinase-Glo® Reagent Incubate_2->Add_Detection Incubate_3 6. Incubate (Signal Stab.) 10 min @ RT Add_Detection->Incubate_3 Read 7. Read Luminescence Incubate_3->Read

Caption: High-level HTS experimental workflow.

Part 4: Data Analysis and Hit Identification

Robust data analysis is critical to extract meaningful results from HTS campaigns.[18][19]

1. Normalization and Percent Inhibition Calculation:

Raw luminescence data must be normalized to account for plate-to-plate variation.[20] The percent inhibition for each test compound is calculated relative to the on-plate controls.

% Inhibition = 100 * [ (RLUtest - μpos) / (μneg - μpos) ]

Where:

  • RLUtest = Relative Luminescence Units of the test compound well

  • μpos = Mean RLU of the positive control wells (0% inhibition)

  • μneg = Mean RLU of the negative control wells (100% inhibition)

2. Hit Triage:

A "hit" is a compound that meets a predefined activity threshold. A common starting point is to select compounds that exhibit an inhibition greater than three standard deviations from the mean of the sample population or a fixed cutoff (e.g., >50% inhibition).[21]

Example Data and Analysis

Well TypeRaw RLUCalculated % InhibitionHit? (>50%)
Positive Control (μpos)15,0000%No
Negative Control (μneg)150,000100%N/A
Compound A140,00092.6%Yes
Compound B25,0007.4%No
Compound C95,00059.3%Yes

3. Hit Confirmation and Dose-Response Analysis:

Primary hits must be re-tested to confirm their activity.[21] Confirmed hits are then tested in a dose-response format (e.g., a 10-point, 3-fold serial dilution) to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Part 5: Assay Validation Protocol - Z'-Factor Determination

This protocol should be performed during assay development and periodically as a quality control measure.

  • Plate Setup: Prepare a 384-well plate where half the wells are designated for the positive control and the other half for the negative control.

    • Columns 1-12: Add 50 nL of DMSO (Positive Control).

    • Columns 13-24: Add 50 nL of a saturating concentration of a known inhibitor (Negative Control).

  • Assay Execution: Run the entire kinase assay protocol as described in Part 3.

  • Data Calculation: a. Calculate the mean (μ) and standard deviation (σ) for both the positive (pos) and negative (neg) control populations. b. Calculate the Z'-Factor using the formula provided in Part 2.

Example Z'-Factor Calculation

ParameterValue
μpos15,500 RLU
σpos800 RLU
μneg160,000 RLU
σneg9,500 RLU
Calculated Z'-Factor 0.79

A Z'-Factor of 0.79 indicates an excellent, highly robust assay suitable for a full-scale HTS campaign.[14]

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a validated and highly valuable starting point for the discovery of novel kinase inhibitors.[6][22] By pairing libraries derived from this scaffold with a robust, validated, and high-throughput luminescence-based assay, researchers can efficiently identify potent and selective lead compounds. The detailed protocols and validation steps outlined in this guide provide a self-validating framework to ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery pipeline.

References

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  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Retrieved from [Link]

  • Besson, T., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

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Cell-based assay protocol for 1H-pyrrolo[2,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Cellular Characterization of 1H-pyrrolo[2,3-b]pyridine Derivatives

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile hinge-binding motif, leading to the development of potent inhibitors for a wide range of protein kinases.[1] Derivatives of this scaffold have been successfully developed as inhibitors of critical oncology and immunology targets, including Fibroblast Growth Factor Receptor (FGFR), Cyclin-Dependent Kinase 8 (CDK8), Janus Kinase (JAK), and Traf2 and Nck-interacting kinase (TNIK).[2][3][4][5]

Given the therapeutic potential of this compound class, a systematic and robust approach to characterizing their activity in a cellular context is paramount. This guide provides a comprehensive, multi-step framework for researchers, scientists, and drug development professionals. It moves beyond simple viability screens to build a complete pharmacological profile, from initial phenotypic effects to definitive on-target engagement and downstream mechanism of action. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.

A Hierarchical Strategy for Cellular Characterization

A logical, tiered approach is essential for efficiently evaluating novel compounds. This workflow ensures that resource-intensive mechanistic studies are performed on compounds that have first demonstrated desired cellular effects.

G A Cytotoxicity Assessment (MTT Assay) B Proliferation Analysis (BrdU Assay) A->B C Apoptosis Induction (Annexin V/PI Assay) B->C Investigate mechanism of cell growth inhibition D Target Engagement (Cellular Thermal Shift Assay) C->D Confirm compound binds intended target in cells E Downstream Signaling (Western Blot) D->E G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FGFR FGFR RAS RAS FGFR->RAS Activates MEK MEK RAS->MEK Activates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Activates Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibition

Figure 2: Inhibition of the FGFR signaling pathway by a 1H-pyrrolo[2,3-b]pyridine derivative.

Materials:

  • Cells cultured in 6-well plates.

  • Test compound.

  • Lysis buffer (RIPA) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE and Western blotting equipment.

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-Actin).

  • HRP-conjugated secondary antibody.

  • ECL detection reagent.

Step-by-Step Methodology:

  • Serum Starvation & Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling activity. [6]Treat with various concentrations of the compound for 1-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse by adding ice-cold RIPA buffer. [6]Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes. [6]5. Gel Electrophoresis: Load samples onto an SDS-polyacrylamide gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody (e.g., anti-p-ERK) overnight at 4°C. [7]8. Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again. Apply ECL reagent and capture the chemiluminescent signal with an imaging system. [6]9. Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total ERK and a loading control like Actin.

Data Interpretation and Summary

The power of this tiered approach lies in the integration of data from each assay to build a comprehensive profile of a compound.

AssayParameter MeasuredExample Result for an Effective Kinase Inhibitor
MTT Assay Metabolic Activity / ViabilityIC₅₀ = 50 nM
BrdU Assay DNA Synthesis / ProliferationIC₅₀ = 45 nM
Annexin V/PI Apoptosis Induction60% of cells are Annexin V positive at 100 nM
CETSA Target Engagement4°C thermal shift observed for the target kinase
Western Blot Pathway Modulation>90% reduction in p-ERK levels at 100 nM

A successful 1H-pyrrolo[2,3-b]pyridine derivative will typically show potent IC₅₀ values in both viability and proliferation assays. This effect will be accompanied by a clear induction of apoptosis. Crucially, CETSA will confirm that the compound binds its intended target at relevant concentrations, and Western blotting will demonstrate that this binding leads to the inhibition of the target's downstream signaling pathway, providing a complete and validated mechanism of action. This systematic evaluation provides the confidence needed to advance promising compounds into further preclinical development.

References

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Introduction: The Central Role of Kinases and the Rise of the 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to establishing a robust in vitro kinase assay for the characterization of 7-azaindole based inhibitors, designed for researchers and drug discovery professionals.

Protein kinases are a vast family of enzymes that orchestrate a multitude of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[1] This act of phosphorylation functions as a molecular switch, regulating everything from cell proliferation and differentiation to survival and metabolism.[2][3] Given their central role, it is unsurprising that the dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2] This has positioned kinases as one of the most critical target classes in modern drug discovery.[4]

The majority of small-molecule kinase inhibitors developed to date are ATP-competitive, designed to bind within the highly conserved ATP-binding site of the kinase catalytic domain.[2][5][6] Within this competitive landscape, the 7-azaindole scaffold has emerged as a "privileged" structure.[7][8][9] Its remarkable success stems from its structural mimicry of the adenine moiety of ATP.[9] Specifically, the pyridine nitrogen and the pyrrole NH group of the 7-azaindole ring act as a hydrogen bond acceptor and donor, respectively, allowing it to form two critical hydrogen bonds with the kinase "hinge region" that connects the N- and C-terminal lobes of the enzyme.[2][7][9] This bidentate interaction provides a strong anchor for inhibitor binding, making the 7-azaindole a highly effective starting point for developing potent and selective kinase inhibitors. The FDA-approved B-RAF inhibitor, Vemurafenib, stands as a testament to the power of this scaffold, having been developed from a simple 7-azaindole fragment.[2][5][7]

This application note provides a comprehensive, step-by-step protocol for an in vitro biochemical kinase assay tailored for evaluating 7-azaindole based inhibitors. We will delve into the causality behind experimental choices, methods for data analysis, and approaches to validate the mechanism of action, ensuring a robust and reliable characterization of inhibitor potency.

Assay Principle: Luminescence-Based ADP Detection

To quantify kinase inhibition, we must first measure kinase activity. A variety of methods exist, including radiometric and fluorescence-based assays.[1][4][10] This protocol will focus on a luminescence-based approach, specifically the ADP-Glo™ Kinase Assay, due to its high sensitivity, broad applicability, and non-radioactive format, making it ideal for high-throughput screening (HTS).[11][12][13]

The assay principle is based on the fundamental kinase reaction: the conversion of ATP to ADP. The procedure is a two-step process:

  • Kinase Reaction & ATP Depletion : The kinase, its substrate, and the test inhibitor are incubated with ATP. The kinase phosphorylates its substrate, producing ADP. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining ATP.

  • ADP Conversion & Signal Generation : The Kinase Detection Reagent is added, which contains enzymes that convert the newly produced ADP back into ATP. This newly synthesized ATP serves as a substrate for luciferase, which generates a light signal (luminescence) that is directly proportional to the amount of ADP produced in the initial kinase reaction.

Therefore, high kinase activity results in a strong luminescent signal, while effective inhibition by a 7-azaindole compound leads to a diminished signal.

Visualizing the Experimental Workflow

The following diagram outlines the key stages of the in vitro kinase assay protocol.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis A Prepare Assay Buffer, Kinase, Substrate, ATP C Dispense Kinase, Substrate, & Inhibitor to Assay Plate A->C B Prepare 7-Azaindole Inhibitor Serial Dilutions B->C D Initiate Reaction by Adding ATP C->D E Incubate at 30°C D->E F Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G Convert ADP to ATP & Generate Luminescence (Add Kinase Detection Reagent) F->G H Read Luminescence G->H I Normalize Data to Controls H->I J Plot Dose-Response Curve I->J K Calculate IC50 Value J->K

Caption: High-level workflow for the in vitro kinase assay.

Detailed Protocol: In Vitro Kinase Assay

This protocol is a generalized template and may require optimization for specific kinases and substrates.

PART 1: Materials and Reagents
  • Kinase: Purified, active recombinant kinase of interest.

  • Substrate: A suitable substrate for the kinase (e.g., a generic peptide like poly(Glu, Tyr) 4:1 or a specific protein substrate).

  • 7-Azaindole Inhibitors: Stock solutions (typically 10 mM) in 100% Dimethyl Sulfoxide (DMSO).

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (or equivalent).

  • Assay Plates: White, opaque, flat-bottom 96- or 384-well plates suitable for luminescence.

  • Equipment: Multichannel pipettes, plate-reading luminometer.

  • Kinase Assay Buffer: (Example) 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL Bovine Serum Albumin (BSA), 50 µM DTT. Note: Optimal buffer conditions can be kinase-dependent.

PART 2: Step-by-Step Methodology
  • Inhibitor Preparation:

    • Perform a serial dilution of the 10 mM 7-azaindole inhibitor stock in 100% DMSO. A 10-point, 3-fold dilution series is common, starting from 1 mM down to ~50 nM. This will be your intermediate dilution plate.

    • Further dilute these intermediate concentrations into the Kinase Assay Buffer to create the final working solutions. This step is critical to minimize the final DMSO concentration in the assay well to ≤1%, as higher concentrations can inhibit kinase activity.[12]

  • Assay Plate Setup (25 µL Final Volume Example):

    • Prepare a master mix of Kinase and Substrate in Kinase Assay Buffer at 2.5x the final desired concentration.

    • Add 10 µL of the Kinase/Substrate master mix to each well.

    • Add 5 µL of the diluted 7-azaindole inhibitor to the appropriate test wells.

    • Controls are essential for data normalization:

      • Negative Control (0% Inhibition): Add 5 µL of Assay Buffer containing the same final concentration of DMSO as the test wells. This represents maximum kinase activity.

      • Positive Control (100% Inhibition): Add 5 µL of Assay Buffer without DMSO. These wells will not receive kinase; instead, add 10 µL of buffer. This represents the background signal.

    • Gently mix the plate and pre-incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiating the Kinase Reaction:

    • Prepare a 2.5x ATP solution in Kinase Assay Buffer. The optimal ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[6]

    • Add 10 µL of the 2.5x ATP solution to all wells (except the positive control, which receives 10 µL of buffer).

    • Mix the plate and incubate for the desired reaction time (e.g., 60 minutes) at an optimal temperature (e.g., 30°C).[11]

  • Signal Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

Data Normalization

Raw luminescence units (RLU) must be converted to a percentage of inhibition to compare results across different experiments.

  • Percent Inhibition (%) = 100 x (1 - [(RLU_Inhibitor - RLU_Positive_Control) / (RLU_Negative_Control - RLU_Positive_Control)])

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50%. It is the most common metric for inhibitor potency.

  • Plot Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) using software like GraphPad Prism or an equivalent.[14][15]

  • The IC50 value is derived directly from the fitted curve.[14][15]

Example Data and Dose-Response Curve
Inhibitor Conc. (nM)log[Inhibitor]Avg. RLU% Inhibition
0 (Negative Ctrl)-500,0000%
No Kinase (Positive Ctrl)-5,000100%
10480,0004.0%
30.48455,0009.1%
101380,00024.2%
30 1.48 252,500 50.0%
1002110,00078.8%
3002.4830,00094.9%
100038,00099.4%

From this data, a non-linear regression would yield an IC50 value of 30 nM . A lower IC50 value indicates a more potent inhibitor.[14]

Mechanism of Action: Validating ATP Competition

Because 7-azaindoles are designed to be ATP-competitive, it is crucial to validate this mechanism.[7] An inhibitor that directly competes with ATP will appear less potent as the concentration of ATP increases.[6]

Protocol: ATP Competition Assay
  • Determine the ATP Km for your kinase under the established assay conditions.

  • Perform the IC50 determination protocol as described above at two different ATP concentrations:

    • At the ATP Km value.

    • At a significantly higher concentration (e.g., 10x or 100x the ATP Km).[6]

  • Interpretation:

    • If the inhibitor is ATP-competitive , the IC50 value will increase (a rightward shift in the dose-response curve) at the higher ATP concentration.[6][16]

    • If the inhibitor is non-ATP competitive (e.g., allosteric), the IC50 value will remain largely unchanged regardless of the ATP concentration.[6]

This relationship for competitive inhibitors is described by the Cheng-Prusoff equation : IC50 = Ki * (1 + [ATP]/Km), which mathematically demonstrates why the apparent potency (IC50) changes with substrate concentration.[6]

Visualizing the Inhibition Mechanism

G cluster_kinase Kinase Catalytic Domain cluster_site ATP Binding Site K hinge Hinge Region ATP ATP ATP->hinge Binds to Hinge Inhibitor 7-Azaindole Inhibitor Inhibitor->hinge Competitively Binds to Hinge (H-Bonds)

Caption: 7-azaindole inhibitors competitively bind the kinase hinge region.

Conclusion

The 7-azaindole scaffold is a powerful tool in the design of potent kinase inhibitors.[8][9] The successful implementation of a robust and well-controlled in vitro assay is fundamental to accurately characterizing these compounds. The luminescence-based protocol detailed here provides a sensitive and scalable method for determining inhibitor potency (IC50). By further incorporating mechanism-of-action studies, such as the ATP competition assay, researchers can build a comprehensive understanding of their inhibitor's behavior, ensuring data integrity and accelerating the drug discovery process.

References

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source: PubMed. URL: [Link]

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source: J-Stage. URL: [Link]

  • Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs. URL: [Link]

  • Title: KINASE PROFILING & SCREENING. Source: Reaction Biology. URL: [Link]

  • Title: ATP Competition Assay. Source: International Centre for Kinase Profiling. URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors. Source: PMC - NIH. URL: [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Source: Celtarys Research. URL: [Link]

  • Title: Azaindole Therapeutic Agents. Source: PMC - PubMed Central. URL: [Link]

  • Title: Kinase assays. Source: BMG LABTECH. URL: [Link]

  • Title: Choosing the Right Assay for Your Kinase Drug Discovery. Source: Reaction Biology. URL: [Link]

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source: Semantic Scholar. URL: [Link]

  • Title: Understanding IC50: A Comprehensive Guide to Calculation. Source: Oreate AI Blog. URL: [Link]

  • Title: Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Source: PMC - NIH. URL: [Link]

  • Title: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Source: Cancer Research - AACR Journals. URL: [Link]

  • Title: Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Source: CLYTE. URL: [Link]

  • Title: Prediction of kinase-inhibitor binding affinity using energetic parameters. Source: PubMed Central. URL: [Link]

  • Title: Kinase activity assays: exploring methods for assessing enzyme function. Source: Interchim – Blog. URL: [Link]

  • Title: How to calculate IC50 values of an inhibitor in a sample? Source: ResearchGate. URL: [Link]

  • Title: Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. Source: PMC. URL: [Link]

  • Title: PamGene - Kinase activity profiling - Our kinase activity assay explained. Source: YouTube. URL: [Link]

  • Title: Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Source: MDPI. URL: [Link]

  • Title: Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Source: Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • Title: New indole and 7-azaindole derivatives as protein kinase inhibitors. Source: Tesi di dottorato. URL: [Link]

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The Strategic Deployment of 1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde in Covalent Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for Advanced Drug Discovery Programs

Authored by: Senior Application Scientist, Discovery Biology & Medicinal Chemistry

Introduction: The Convergence of a Privileged Scaffold and a Reactive Moiety

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality starting points for novel therapeutics.[1][2] By screening low molecular weight compounds, FBDD explores chemical space more efficiently than traditional high-throughput screening (HTS), often yielding hits with superior ligand efficiency.[3][4] Within this paradigm, the strategic use of covalent fragments—compounds that form a stable chemical bond with their protein target—has gained significant traction.[5][6] This approach can capture weak, yet specific, interactions and provide a durable pharmacological effect, making it particularly useful for challenging targets.[7]

This document details the application of 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde , a molecule that synergistically combines the benefits of a privileged heterocyclic scaffold with the utility of a reactive aldehyde "warhead" for covalent drug discovery.[4][8] The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a bioisostere of indole and is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in successful clinical candidates and approved drugs.[9][10] Its unique electronic properties and ability to form key hydrogen bond interactions, particularly with the hinge region of kinases, have made it a cornerstone in the development of targeted therapies.[10][11][12]

The incorporation of a carbaldehyde group at the 6-position transforms this well-regarded scaffold into a versatile tool for covalent FBDD. Aldehydes can act as reversible covalent warheads, forming a Schiff base with nucleophilic lysine residues on a protein surface. This reversible interaction provides a handle for identifying and validating fragment binding, offering a distinct advantage over more aggressive, irreversible electrophiles that can lead to non-specific binding.[4]

This guide provides a comprehensive overview of the strategic considerations and detailed experimental protocols for leveraging this compound in a modern drug discovery campaign.

Physicochemical Properties and Strategic Advantages

The utility of this compound as a fragment is underpinned by its favorable physicochemical properties, which align with the principles of FBDD.

PropertyValue (Predicted/Typical)Significance in FBDD
Molecular Weight146.15 g/mol Compliant with the "Rule of Three" (<300 Da), ensuring higher probability of binding and better sampling of chemical space.[3]
cLogP~1.5Optimal lipophilicity for aqueous solubility and good binding characteristics.
Hydrogen Bond Donors1Facilitates key interactions with protein targets.[9]
Hydrogen Bond Acceptors2The pyridine nitrogen and carbonyl oxygen can engage in crucial hydrogen bonding.[10]
Rotatable Bonds1Low conformational flexibility increases the probability of a productive binding event.

Strategic Rationale for Use:

  • Privileged Core: The 7-azaindole scaffold is well-documented to interact favorably with a multitude of protein targets, particularly kinases, by mimicking the adenine hinge-binding motif of ATP.[10][13] This inherent bioactivity increases the probability of identifying meaningful hits.

  • Tunable Covalent Reactivity: The aldehyde group provides a "soft" electrophilicity, primarily targeting lysine residues through the formation of a reversible Schiff base. This reversibility minimizes the risk of non-specific labeling, a common pitfall with highly reactive covalent fragments.[4]

  • Synthetically Tractable: The aldehyde serves as a versatile chemical handle for subsequent hit-to-lead optimization. It can be readily modified through reactions such as reductive amination, Wittig reactions, and condensations, allowing for rapid exploration of structure-activity relationships (SAR).[14][15]

Experimental Workflows and Protocols

A successful FBDD campaign using this compound involves a multi-stage process, from initial screening to cellular target engagement validation.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Cellular Validation & Optimization Screening Covalent Fragment Screening (Intact Protein MS) Hit_ID Hit Identification & Stoichiometry Analysis Screening->Hit_ID Orthogonal Orthogonal Biophysical Assay (e.g., DSF, SPR) Hit_ID->Orthogonal Site_ID Binding Site Mapping (Peptide Mapping MS/MS) Orthogonal->Site_ID CETSA Cellular Target Engagement (CETSA) Site_ID->CETSA Med_Chem Hit-to-Lead Optimization (SAR by Synthesis) CETSA->Med_Chem

Figure 1: A typical FBDD workflow for a covalent fragment.

Protocol 1: Covalent Fragment Screening by Intact Protein Mass Spectrometry

This protocol outlines a primary screen to identify covalent adduct formation between this compound and a purified target protein. Mass spectrometry (MS) is an ideal primary screening method for covalent fragments as it directly detects the formation of the covalent complex.[16][17]

Rationale: Intact protein MS allows for the direct observation of a mass shift corresponding to the molecular weight of the fragment, providing unambiguous evidence of covalent modification.[18][19] Screening in pools can increase throughput, but individual follow-up is crucial.

Materials:

  • Target protein of interest (e.g., a kinase) at a stock concentration of 10-20 µM in a suitable buffer (e.g., HEPES or PBS, pH 7.4).

  • This compound stock solution (100 mM in DMSO).

  • LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable column for protein separation (e.g., C4 reverse-phase).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Compound Preparation: Prepare a working solution of this compound at 20 mM in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 5 µL of the 10-20 µM target protein stock with 44 µL of reaction buffer.

    • Add 1 µL of the 20 mM fragment stock to achieve a final fragment concentration of 400 µM and a final protein concentration of ~1-2 µM. The final DMSO concentration should be ~2%.

    • Prepare a control reaction with 1 µL of DMSO instead of the fragment stock.

  • Incubation: Incubate the reactions at room temperature for 4-24 hours. The incubation time may need to be optimized depending on the reactivity of the target lysine residue.

  • LC-MS Analysis:

    • Inject an appropriate volume (e.g., 5-10 µL) of the reaction mixture onto the LC-MS system.

    • Separate the protein from unbound fragment using a rapid gradient on the C4 column.

    • Acquire mass spectra in the appropriate m/z range for the target protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.

    • Compare the mass of the protein in the fragment-treated sample to the DMSO control. A mass increase of ~146 Da (the molecular weight of the fragment) indicates the formation of a covalent adduct (Schiff base formation involves the loss of a water molecule, so the expected mass shift is +128 Da).

    • Calculate the percentage of modified protein to assess the reaction stoichiometry.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Once a hit is confirmed and validated biophysically, it is crucial to demonstrate that the fragment engages its intended target in a cellular environment. CETSA is a powerful method for this purpose as it measures the thermal stabilization of a protein upon ligand binding.[20][21][22]

Rationale: The binding of a ligand, including a covalent fragment, can alter the thermal stability of its target protein.[23][24] CETSA detects this change in melting temperature (Tm) as a direct measure of target engagement within intact cells, providing physiologically relevant data.

Materials:

  • Cell line expressing the target protein.

  • This compound.

  • Cell lysis buffer with protease inhibitors.

  • Antibody against the target protein for Western blotting or mass spectrometer for proteome-wide analysis (TPP).

  • Thermal cycler or heating blocks.

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO) for a defined period (e.g., 2-4 hours).

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.

    • Collect the supernatant and determine the protein concentration.

  • Detection and Analysis:

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other detection methods.

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the fragment indicates target stabilization and thus, cellular engagement.

Covalent_Mechanism cluster_0 Mechanism of Action Prot_Lys Protein-Lys-NH2 Complex [Reversible Complex] Prot_Lys->Complex Fragment 1H-Pyrrolo[2,3-b]pyridine-6-CHO Fragment->Complex Schiff_Base Protein-Lys-N=CH-[Fragment] (Schiff Base) Complex->Schiff_Base + H2O Schiff_Base->Complex - H2O

Figure 2: Reversible covalent modification of a lysine residue.

Protocol 3: Hit-to-Lead Optimization Strategy

Following successful validation, this compound serves as an excellent starting point for medicinal chemistry optimization. The goal is to improve potency, selectivity, and drug-like properties.[14][15]

Rationale: The aldehyde functional group is a versatile anchor for synthetic elaboration. Reductive amination is a robust and widely used method to introduce a variety of substituents, allowing for the exploration of nearby binding pockets and the optimization of physicochemical properties.

General Synthetic Protocol: Reductive Amination

  • Schiff Base Formation: Dissolve this compound (1 equivalent) and a primary or secondary amine (1.1 equivalents) in a suitable solvent such as methanol or dichloroethane.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction, perform an extractive workup, and purify the desired product by column chromatography.

This strategy allows for the rapid generation of a library of analogues for SAR studies, enabling the "fragment growing" approach to enhance affinity and selectivity.[2]

Conclusion and Future Directions

This compound represents a highly valuable chemical tool for fragment-based drug discovery. The convergence of a privileged 7-azaindole core with a synthetically versatile and reversibly reactive aldehyde warhead provides a robust starting point for the discovery of novel covalent inhibitors. The protocols outlined herein provide a clear and actionable framework for researchers to screen, validate, and optimize hits derived from this promising fragment. By integrating state-of-the-art biophysical techniques with cellular target engagement assays and strategic medicinal chemistry, the full potential of this fragment can be realized in the pursuit of new therapeutics for a range of diseases.

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Application Notes and Protocols for the Derivatization of 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold and its C6-Aldehyde Handle

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purines and indoles allows it to function as a bioisostere, effectively engaging with a multitude of biological targets.[1][2] This scaffold is particularly prominent in the development of kinase inhibitors, where it can form crucial hydrogen bond interactions with the hinge region of the kinase domain.[1] The strategic derivatization of the 7-azaindole core is a cornerstone of structure-activity relationship (SAR) studies, aimed at optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.

This guide focuses on the derivatization of 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, a versatile intermediate where the aldehyde group at the C6-position serves as a reactive handle for a variety of chemical transformations. By modifying this position, researchers can systematically probe the steric and electronic requirements of the binding pocket, leading to the rational design of more effective therapeutic agents. We will provide detailed protocols for three fundamental and highly adaptable derivatization reactions: Reductive Amination, Wittig Reaction, and Knoevenagel Condensation.

SAR-Driven Derivatization Strategy

The derivatization of the C6-position of the 7-azaindole scaffold allows for the introduction of a diverse array of functional groups, each with the potential to modulate the biological activity of the molecule. The following diagram illustrates the general workflow for an SAR study originating from this compound.

SAR_Workflow cluster_synthesis Synthesis of Derivatives cluster_screening Biological Evaluation A 1H-Pyrrolo[2,3-b]pyridine- 6-carbaldehyde (Starting Material) B Reductive Amination A->B C Wittig Reaction A->C D Knoevenagel Condensation A->D E Library of 6-Aminomethyl Derivatives B->E F Library of 6-Vinyl Derivatives C->F G Library of 6-Acrylonitrile/ Acrylamide Derivatives D->G H Biological Screening (e.g., Kinase Assays) E->H F->H G->H I Data Analysis & SAR Elucidation H->I J Lead Optimization I->J

Caption: Workflow for SAR studies starting from this compound.

Experimental Protocols

The following protocols are designed to be robust and adaptable for the synthesis of a diverse library of derivatives. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds and is widely used to introduce substituted amine functionalities. This two-step, one-pot process involves the initial formation of an imine between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

Rationale: This reaction is ideal for introducing a flexible linker and a variety of functional groups at the C6-position. The resulting secondary or tertiary amines can act as hydrogen bond donors or acceptors, and the substituents on the amine can be varied to explore different regions of the target's binding pocket.

Detailed Protocol:

This protocol is adapted from a general procedure for the reductive amination of aldehydes with aniline derivatives.[3][4]

  • Materials:

    • This compound

    • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (glacial)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, and stir bar

    • Inert atmosphere (nitrogen or argon)

  • Procedure:

    • To a solution of this compound (1.0 mmol) in anhydrous DCE (10 mL) in a round-bottom flask under an inert atmosphere, add the desired primary or secondary amine (1.1 mmol).

    • Add a catalytic amount of glacial acetic acid (0.1 mmol).

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes. Caution: The addition may cause gas evolution.

    • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Data Presentation:

AmineProductRepresentative Yield (%)
AnilineN-((1H-pyrrolo[2,3-b]pyridin-6-yl)methyl)aniline75-85
BenzylamineN-((1H-pyrrolo[2,3-b]pyridin-6-yl)methyl)-1-phenylmethanamine80-90
Morpholine4-((1H-pyrrolo[2,3-b]pyridin-6-yl)methyl)morpholine85-95
Protocol 2: Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds, specifically for converting aldehydes and ketones into alkenes. This reaction utilizes a phosphonium ylide (Wittig reagent) to introduce a vinyl group.

Rationale: The introduction of a vinyl linker provides a more rigid extension from the C6-position compared to the aminomethyl linker from reductive amination. The double bond can be further functionalized, and the substituents on the vinyl group can be varied to probe for favorable interactions within the target protein.

Detailed Protocol:

This protocol is based on general procedures for the Wittig reaction.[5][6]

  • Materials:

    • This compound

    • Phosphonium salt (e.g., methyltriphenylphosphonium bromide, benzyltriphenylphosphonium chloride)

    • Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), potassium tert-butoxide (t-BuOK))

    • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

    • Round-bottom flask, magnetic stirrer, and stir bar

    • Inert atmosphere (nitrogen or argon)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure for Ylide Generation and Reaction:

    • To a suspension of the phosphonium salt (1.2 mmol) in anhydrous THF (10 mL) in a flame-dried round-bottom flask under an inert atmosphere, add the strong base (1.2 mmol) at 0 °C (ice bath).

    • Stir the mixture at room temperature for 1 hour. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

    • Cool the ylide solution to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a byproduct.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired alkene from triphenylphosphine oxide.

Data Presentation:

Phosphonium SaltProductRepresentative Yield (%)
Methyltriphenylphosphonium bromide6-vinyl-1H-pyrrolo[2,3-b]pyridine60-75
Benzyltriphenylphosphonium chloride6-(2-phenylvinyl)-1H-pyrrolo[2,3-b]pyridine65-80
(Carbethoxymethyl)triphenylphosphonium bromideEthyl 3-(1H-pyrrolo[2,3-b]pyridin-6-yl)acrylate70-85
Protocol 3: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a C=C bond. This reaction is particularly useful for synthesizing electron-deficient alkenes.

Rationale: This reaction introduces an electron-withdrawing group conjugated with the 7-azaindole scaffold, which can act as a Michael acceptor or participate in other interactions. The nitrile or ester functionalities can also serve as hydrogen bond acceptors. This modification is valuable for exploring polar interactions in the binding site.

Detailed Protocol:

This protocol is adapted from a catalyst-free procedure for the Knoevenagel condensation of pyridinecarbaldehydes.[7]

  • Materials:

    • This compound

    • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

    • Ethanol

    • Water

    • Beaker or round-bottom flask, magnetic stirrer, and stir bar

  • Procedure:

    • In a beaker or round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in a 1:1 mixture of ethanol and water (10 mL).

    • Stir the reaction mixture vigorously at room temperature. A precipitate may form as the reaction progresses.

    • Continue stirring for 2-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, collect the solid product by vacuum filtration.

    • Wash the solid with cold water (2 x 5 mL) and then with a small amount of cold ethanol.

    • Dry the product under vacuum to obtain the purified Knoevenagel condensation product. Further purification by recrystallization can be performed if necessary.

Data Presentation:

Active Methylene CompoundProductRepresentative Yield (%)
Malononitrile2-((1H-pyrrolo[2,3-b]pyridin-6-yl)methylene)malononitrile85-95
Ethyl cyanoacetateEthyl 2-cyano-3-(1H-pyrrolo[2,3-b]pyridin-6-yl)acrylate80-90

Visualization of Reaction Mechanisms

The following diagrams illustrate the generalized mechanisms for the three key derivatization reactions.

Reductive_Amination cluster_RA Reductive Amination Mechanism A Aldehyde + Primary Amine B Imine Intermediate A->B -H₂O D Secondary Amine Product B->D C [H] (NaBH(OAc)₃) C->B

Caption: Generalized mechanism of Reductive Amination.

Wittig_Reaction cluster_WR Wittig Reaction Mechanism A Aldehyde + Phosphonium Ylide B Betaine Intermediate A->B C Oxaphosphetane B->C D Alkene Product + Triphenylphosphine Oxide C->D

Caption: Generalized mechanism of the Wittig Reaction.

Knoevenagel_Condensation cluster_KC Knoevenagel Condensation Mechanism A Aldehyde + Active Methylene Compound B Adduct A->B Nucleophilic Addition C Product B->C -H₂O

Caption: Generalized mechanism of Knoevenagel Condensation.

Conclusion

The derivatization of this compound via reductive amination, Wittig reaction, and Knoevenagel condensation offers a robust and versatile platform for conducting comprehensive SAR studies. The protocols provided herein are designed to be readily implemented and adapted for the synthesis of a diverse library of compounds. By systematically exploring the chemical space around the C6-position of the 7-azaindole scaffold, researchers can gain valuable insights into the structural requirements for optimal biological activity, ultimately paving the way for the development of novel and effective therapeutics.

References

  • Sharma, N., & Singh, P. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Future Medicinal Chemistry, 15(24), 2309–2323. [Link]

  • Saidi, M. R., Azizi, N., Aryanasab, F., Torkiyan, L., & Ziyaei, A. (2012). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 44(3), 245-249. [Link]

  • Ohashi, T., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2015). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 13(36), 9437–9444. [Link]

  • El-Sayed, M. A. F., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry, 28(11), 115493. [Link]

  • Cherukupalli, S., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(14), 5484. [Link]

  • Patil, S. B., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1-14. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved January 12, 2026, from [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21482-21493. [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making them crucial building blocks in the development of novel therapeutics.[1] Specifically, 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde serves as a key intermediate for the synthesis of various pharmacologically active molecules. The ability to produce this aldehyde on a larger scale is therefore critical for advancing drug discovery programs from the laboratory to preclinical and clinical stages.

This application note provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and safe process suitable for researchers, scientists, and drug development professionals. We will delve into the synthetic strategy, provide a detailed experimental protocol, address critical safety considerations for scale-up, and outline methods for purification and quality control.

Synthetic Strategy: The Vilsmeier-Haack Reaction

The chosen synthetic route for introducing a formyl group onto the 7-azaindole scaffold is the Vilsmeier-Haack reaction. This classic and reliable method is well-suited for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3]

The Vilsmeier reagent is a weak electrophile that preferentially attacks electron-rich positions on the aromatic ring.[4] In the case of 7-azaindole, the formylation is directed to the C6 position of the pyridine ring. The subsequent iminium ion intermediate is then hydrolyzed during the work-up to yield the desired aldehyde.[3]

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chlorodimethyliminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Azaindole 7-Azaindole Azaindole->Intermediate + Vilsmeier Reagent Product 1H-Pyrrolo[2,3-b]pyridine- 6-carbaldehyde Intermediate->Product + H₂O H2O H₂O (Work-up) H2O->Product

Caption: Vilsmeier-Haack Reaction Mechanism for the formylation of 7-azaindole.

Scale-up Synthesis Protocol

This protocol is designed for a multi-gram scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents:

Reagent/MaterialGradeSupplier
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)≥98%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Phosphorus oxychloride (POCl₃)≥99%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Sodium Acetate (NaOAc)Anhydrous, ≥99%Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel230-400 meshCommercially Available

Equipment:

  • Three-necked round-bottom flask (appropriately sized for the scale)

  • Mechanical stirrer

  • Addition funnel

  • Thermometer

  • Inert gas (Nitrogen or Argon) supply

  • Cooling bath (ice-water or cryocooler)

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Glassware for work-up and purification

Experimental Procedure:

  • Vilsmeier Reagent Formation (Handled with extreme care due to exothermicity):

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF, 5.0 equivalents).

    • Cool the DMF to 0-5 °C using an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. The Vilsmeier reagent will form in situ.[4]

    • Stir the mixture at 0-5 °C for 30 minutes after the addition is complete.

  • Formylation Reaction:

    • Dissolve 7-azaindole (1.0 equivalent) in anhydrous dichloromethane (DCM, approximately 10 volumes relative to 7-azaindole) in a separate flask.

    • Slowly add the 7-azaindole solution to the pre-formed Vilsmeier reagent at 0-5 °C via the addition funnel.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • Once the reaction is complete, carefully and slowly pour the reaction mixture into a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate (NaOAc, 5.0 equivalents). This step is highly exothermic and should be performed with caution.

    • Stir the resulting mixture for 1-2 hours, allowing the intermediate to hydrolyze and the product to precipitate.

    • Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Synthesis_Workflow cluster_0 Reaction cluster_1 Work-up & Isolation cluster_2 Purification & Analysis Vilsmeier_Formation 1. Vilsmeier Reagent Formation (DMF + POCl₃ @ 0-5°C) Formylation 2. Formylation (7-Azaindole addition @ 0-5°C, then RT) Vilsmeier_Formation->Formylation Quench 3. Quenching (Ice + NaOAc solution) Formylation->Quench Extraction 4. Extraction (Ethyl Acetate) Quench->Extraction Drying_Concentration 5. Drying & Concentration Extraction->Drying_Concentration Purification 6. Purification (Column Chromatography) Drying_Concentration->Purification Analysis 7. Quality Control (HPLC, NMR, IR) Purification->Analysis Final_Product Final_Product Analysis->Final_Product Pure Product

Caption: Overall workflow for the scale-up synthesis of the target molecule.

Process Safety and Optimization for Scale-up

The Vilsmeier-Haack reaction is exothermic, and its thermal runaway potential must be carefully managed during scale-up.[5]

Key Safety Considerations:

  • Exotherm Control: The formation of the Vilsmeier reagent and the subsequent formylation are exothermic. Slow, controlled addition of reagents and efficient cooling are paramount to prevent a runaway reaction.[6][7]

  • Reagent Handling: Phosphorus oxychloride is corrosive and reacts violently with water. Handle it in a dry, inert atmosphere and have appropriate quenching agents readily available.

  • Quenching: The quenching of the reaction mixture with an aqueous solution is highly exothermic. Perform this step slowly and with vigorous stirring in a vessel with adequate headspace and cooling capacity.

  • Off-gassing: The reaction and quench steps may produce gaseous byproducts. Ensure adequate ventilation and consider a scrubbing system for large-scale operations.

Optimization Parameters for Scale-up:

ParameterRecommendationRationale
Reagent Addition Rate Slow, controlled additionTo manage the exotherm and maintain a safe operating temperature.
Temperature Control Maintain strict temperature rangesCrucial for reaction selectivity and to prevent runaway conditions.[8]
Agitation Efficient and consistent stirringTo ensure homogenous mixing and prevent localized hotspots.
Solvent Volume Sufficient to maintain a stirrable slurryAids in heat dissipation and prevents excessive viscosity.
Monitoring In-process controls (TLC, HPLC)To determine reaction completion and minimize byproduct formation.

Large-Scale Purification

The crude product can be purified by silica gel column chromatography. For larger quantities, a flash chromatography system is recommended.

Purification Protocol:

  • Slurry Loading: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column with an appropriate diameter and length for the scale of the reaction.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The exact gradient should be optimized based on TLC analysis.

  • Fraction Collection: Collect fractions and monitor by TLC.

  • Product Isolation: Combine the pure fractions and concentrate under reduced pressure to yield this compound as a solid.

Analytical Methods for Quality Control

The purity and identity of the final product should be confirmed by standard analytical techniques.

1. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient of acetonitrile in water (with 0.1% trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Outcome: A single major peak corresponding to the product with a purity of ≥98%.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ) in ppm: ~12.0 (br s, 1H, NH), ~9.9 (s, 1H, CHO), ~8.5 (d, 1H), ~8.2 (d, 1H), ~7.7 (dd, 1H), ~6.6 (dd, 1H).

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected chemical shifts (δ) in ppm: ~192 (CHO), and other aromatic carbons in the range of 100-150 ppm.

3. Infrared (IR) Spectroscopy:

  • Expected Peaks (cm⁻¹): ~3300-3400 (N-H stretch), ~1670-1690 (C=O stretch, aldehyde), ~1600 (C=C stretch, aromatic).

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound via the Vilsmeier-Haack reaction. By adhering to the outlined procedures and paying close attention to the safety considerations, researchers and drug development professionals can confidently produce this valuable intermediate in sufficient quantities to support their research and development endeavors. The provided analytical methods will ensure the quality and purity of the final product, a critical aspect in pharmaceutical applications.

References

  • Fluitec. (n.d.). Safe scale-up with exothermic reactions. Process Technology Online. Retrieved from [Link]

  • Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. Retrieved from [Link]

  • American Chemical Society. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]

  • ResearchGate. (n.d.). Vilsmeier (‐Haack) reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]

  • Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

  • Z.B. Patil College. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020050368A1 - Method for preparing vilsmeier reagent.
  • Scirp.org. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]

  • MATEC Web of Conferences. (n.d.). Effective process safety management for highly hazardous chemicals. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and validated starting protocols for the quantitative analysis of 1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde (also known as 6-formyl-7-azaindole). As a critical building block in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors, precise and accurate quantification is paramount for ensuring the quality, stability, and reaction yield of intermediates and final active pharmaceutical ingredients (APIs). This document outlines three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each protocol is designed to be a self-validating system, grounded in authoritative standards such as the International Council for Harmonisation (ICH) guidelines.

Introduction and Significance

This compound is a heterocyclic aldehyde belonging to the 7-azaindole family. The 7-azaindole scaffold is a privileged structure in modern pharmacology, serving as the core of numerous compounds targeting a range of biological pathways. The aldehyde functional group at the 6-position makes this molecule a versatile precursor for synthesizing more complex derivatives through reactions like reductive amination, Wittig reactions, and condensations.

Accurate quantification of this intermediate is essential for:

  • Purity Assessment: Determining the percentage purity of raw materials and synthesized batches.

  • Reaction Monitoring: Tracking the consumption of the aldehyde during a chemical synthesis.

  • Stability Studies: Assessing the degradation of the compound under various storage and stress conditions.

  • Quality Control (QC): Ensuring batch-to-batch consistency in a manufacturing environment.

This guide provides the foundational methodologies to achieve reliable and reproducible quantification, tailored for researchers, analytical scientists, and drug development professionals.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the cornerstone of robust method development. Key properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 6-Formyl-7-azaindole---
CAS Number 898746-46-8PubChem[1]
Molecular Formula C₈H₆N₂OPubChem[1]
Molecular Weight 146.15 g/mol PubChem[1]
Predicted LogP 1.1PubChem[1]
Physical Form SolidSigma-Aldrich

The molecule's aromatic structure contains a strong chromophore, making it ideal for UV-based detection. Its moderate polarity (LogP of 1.1) makes it well-suited for reversed-phase chromatography.

Recommended Analytical Methodologies

The choice of analytical method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation. We present three complementary techniques.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

Principle and Justification: RP-HPLC is the workhorse of pharmaceutical analysis due to its high resolution, reproducibility, and robustness. For this compound, a C18 stationary phase is selected to provide optimal retention based on the compound's moderate hydrophobicity. A gradient elution is employed to ensure sharp, symmetrical peaks and to elute any potential impurities with different polarities. UV detection is highly effective due to the conjugated π-system of the azaindole ring. This method is ideal for purity determination and assay of the main component.

Protocol: HPLC-UV Quantification

1. Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A (MPA): 0.1% Formic Acid in Water.

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Solution (Target concentration ~25 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve in the diluent, and dilute to a final concentration within the calibration range.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 280 nm (or optimal wavelength determined by DAD scan).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    17.0 80
    17.1 20

    | 20.0 | 20 |

4. Data Analysis and Validation:

  • Construct a calibration curve by plotting the peak area against the concentration of the working standards.

  • Determine the concentration of the analyte in the sample solution using the linear regression equation from the calibration curve.

  • The method must be validated according to ICH Q2(R1) guidelines.[2][3][4]

Method Validation Parameters (ICH Q2(R1))

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy 98.0% - 102.0% recovery
Precision (RSD) Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Specificity Peak purity analysis (using DAD), no interference from blank/placebo

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Prepare Standard Stock & Calibrants hplc HPLC System: - C18 Column - Gradient Elution - UV Detection @ 280nm std_prep->hplc smp_prep Prepare Sample Solution smp_prep->hplc integrate Integrate Peak Area hplc->integrate calibrate Generate Calibration Curve (y = mx + c) integrate->calibrate quantify Calculate Sample Concentration integrate->quantify calibrate->quantify report Final Report: - Purity Assay - Impurity Profile quantify->report

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Justification: GC-MS provides exceptional specificity and sensitivity, making it an excellent confirmatory technique. Specificity is achieved through both the chromatographic retention time and the unique mass fragmentation pattern of the analyte. This method is particularly useful for identifying and quantifying volatile impurities that may not be well-resolved by HPLC. The feasibility of GC for nitrogen heterocyclic compounds has been well-established.[5][6]

Protocol: GC-MS Quantification

1. Instrumentation and Consumables:

  • GC-MS system with an autosampler.

  • Analytical Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • Solvent: Dichloromethane or Ethyl Acetate.

2. Preparation of Solutions:

  • Prepare standard and sample solutions in a suitable volatile solvent (e.g., Dichloromethane) at concentrations appropriate for the instrument's sensitivity (typically low µg/mL range).

3. Chromatographic and Spectrometric Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 40-300 (for identification).

    • Selected Ion Monitoring (SIM): For quantification, monitor the molecular ion (m/z 146) and 2-3 characteristic fragment ions.

4. Data Analysis:

  • Identify the analyte peak by matching its retention time and mass spectrum with that of a pure standard.

  • For quantification, use the peak area of the primary ion from the SIM data and a calibration curve, similar to the HPLC method.

Absolute Quantification Method: Quantitative NMR (qNMR)

Principle and Justification: qNMR is a primary ratio method of measurement that allows for the direct quantification of a substance without needing a specific reference standard of the same compound.[7][8] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[9][10] By comparing the integral of a known analyte proton signal to that of a certified internal standard of known concentration and purity, an absolute quantification can be achieved. This method is invaluable for certifying the purity of in-house reference standards.

Protocol: qNMR Purity Determination

1. Instrumentation and Consumables:

  • NMR Spectrometer (≥400 MHz).

  • High-precision 5 mm NMR tubes.

  • Internal Standard (IS): Maleic acid or Dimethyl sulfone (certified reference material). Must have signals that do not overlap with the analyte.

  • Deuterated Solvent: DMSO-d₆ (ensures solubilization and minimizes interfering residual solvent signals).

2. Sample Preparation:

  • Accurately weigh ~10 mg of this compound and ~10 mg of the internal standard into a clean vial using an analytical balance. Record weights to 0.01 mg.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.

  • Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters:

  • Pulse Program: Standard quantitative 1D proton experiment (e.g., zg30).

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and internal standard (a delay of 30-60 seconds is often sufficient to ensure full relaxation for all protons).

  • Number of Scans: 16 or higher for good signal-to-noise.

  • Spectral Width: Appropriate to cover all signals (~12 ppm).

4. Data Processing and Calculation:

  • Apply Fourier transform, phase correction, and baseline correction.

  • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the aldehyde proton, -CHO) and a signal from the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (% w/w) = (Iₓ / Iₛₜ) * (Nₛₜ / Nₓ) * (Mₓ / Mₛₜ) * (mₛₜ / mₓ) * Pₛₜ

    Where:

    • Iₓ, Iₛₜ: Integral areas for the analyte and internal standard.

    • Nₓ, Nₛₜ: Number of protons for the respective integrated signals.

    • Mₓ, Mₛₜ: Molecular weights of the analyte and internal standard.

    • mₓ, mₛₜ: Masses of the analyte and internal standard.

    • Pₛₜ: Purity of the internal standard.

Method Selection Logic

Method_Selection start Goal of Analysis? routine_qc Routine QC / Purity Assay (High Throughput) start->routine_qc id_confirm Impurity ID / Confirmatory Analysis start->id_confirm primary_std Reference Standard Certification (Absolute Purity) start->primary_std hplc_method HPLC-UV routine_qc->hplc_method gcms_method GC-MS id_confirm->gcms_method qnmr_method qNMR primary_std->qnmr_method hplc_method->gcms_method Confirm with

Caption: Decision tree for selecting the appropriate analytical method based on the analytical objective.

Conclusion

This document provides a comprehensive framework for the quantitative analysis of this compound. The primary RP-HPLC-UV method offers a robust solution for routine quality control, while GC-MS serves as a powerful tool for confirmatory analysis and impurity identification. For applications requiring the highest level of accuracy, such as the certification of reference materials, the qNMR protocol provides a direct and absolute measure of purity. Each protocol is presented as a validated starting point and should be fully verified in the end-user's laboratory to ensure suitability for its intended purpose, in accordance with regulatory expectations.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [2]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [3]

  • AZoM. (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM.com. [7]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration. [4]

  • PubChem. This compound. National Center for Biotechnology Information. [1]

  • Chemistry For Everyone. (2023). What Is Quantitative NMR (qNMR)? YouTube. [9]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. [8]

  • JEOL Ltd. What is qNMR (quantitative NMR)? JEOL Ltd. [10]

  • MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [5]

  • PubMed Central. (2023). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Library of Medicine. [6]

Sources

Illuminating Biological Pathways: A Guide to Fluorescent Labeling with 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Compact Fluorophore

In the intricate world of biological research and drug development, the ability to visualize and track specific molecules is paramount. Fluorescent labeling stands as a cornerstone technique, enabling researchers to illuminate the invisible and unravel complex cellular processes. At the heart of this technology lies the fluorophore, a molecule capable of absorbing and emitting light. The ideal fluorescent label should be small, bright, and minimally perturbing to the biological system under investigation.

This guide introduces 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde , also known as 7-azaindole-6-carbaldehyde, a promising fluorescent labeling reagent. This heterocyclic aromatic aldehyde offers a unique combination of a compact size, analogous to the purine core of nucleobases, and environmentally sensitive fluorescence.[1] Its 7-azaindole scaffold is known for its interesting photophysical properties, including a notable sensitivity to the local environment, making it a powerful tool for probing molecular interactions and conformational changes.[2] This document provides a comprehensive overview of the principles and protocols for utilizing this compound to fluorescently label primary amine-containing biomolecules, such as proteins, peptides, and amine-modified nucleic acids.

The Chemistry of Illumination: Reductive Amination

The core of the labeling strategy with this compound lies in a well-established and robust chemical reaction: reductive amination . This two-step process, occurring in a single pot, forms a stable secondary amine linkage between the aldehyde group of the fluorophore and a primary amine on the target biomolecule.

Step 1: Schiff Base Formation. The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming an unstable hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (an imine). This reaction is reversible and typically favored under slightly acidic to neutral pH conditions.

Step 2: Reduction to a Stable Amine. The resulting C=N double bond of the Schiff base is then selectively reduced to a stable C-N single bond using a mild reducing agent. This "traps" the fluorescent label on the biomolecule, forming a stable conjugate. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to not reduce the aldehyde starting material or other functional groups typically found in biomolecules.

Reaction Mechanism: Fluorescent Labeling via Reductive Amination

G cluster_0 Step 1: Schiff Base Formation (Reversible) cluster_1 Step 2: Reduction (Irreversible) A 1H-Pyrrolo[2,3-b]pyridine -6-carbaldehyde (Fluorophore) C Hemiaminal Intermediate A->C + B Primary Amine (Biomolecule, e.g., Protein-NH2) B->C D Schiff Base (Imine) C->D - H2O D->C + H2O E Schiff Base (Imine) G Fluorescently Labeled Biomolecule (Stable Secondary Amine) E->G + F Reducing Agent (e.g., NaBH3CN) F->G

Caption: The two-step mechanism of reductive amination for fluorescent labeling.

Photophysical Properties: What to Expect from Your Labeled Molecule

The fluorescence of the 7-azaindole core is known to be sensitive to its environment. While the precise photophysical properties of the this compound adduct will depend on the nature of the labeled biomolecule and the surrounding solvent, we can infer expected characteristics from studies on similar 7-azaindole derivatives.

Upon covalent attachment to a biomolecule, a noticeable shift in the fluorescence emission spectrum and an increase in the fluorescence quantum yield are anticipated. For instance, glycosylation at the N-1 position of 7-azaindole results in a slight red-shift of the emission maximum to approximately 388 nm and a dramatic 23-fold increase in the relative fluorescence quantum yield (from 0.023 to 0.53).[1][3] This enhancement is attributed to the prevention of fluorescence quenching mechanisms that can occur with the free fluorophore in aqueous solution.

Table 1: Expected Photophysical Properties of Labeled Biomolecules

PropertyExpected Value/ChangeRationale
Excitation Maximum (λ_ex) ~300 - 320 nmBased on the absorbance of the 7-azaindole chromophore.
Emission Maximum (λ_em) ~380 - 400 nmA red-shift is expected upon conjugation, similar to N-1 glycosylated 7-azaindole.[1][3]
Quantum Yield (Φ) Significant increase upon labelingCovalent attachment reduces non-radiative decay pathways.
Environmental Sensitivity HighThe fluorescence intensity and emission wavelength may shift in response to changes in local polarity and hydrogen bonding.[2]

It is highly recommended that researchers experimentally determine the precise excitation and emission maxima and the quantum yield of their specific fluorescently labeled biomolecule to ensure optimal imaging and data analysis.

Experimental Protocols

Protocol 1: Fluorescent Labeling of a Protein via Reductive Amination

This protocol provides a general procedure for labeling a protein with this compound. Optimization of the molar ratio of the label to the protein and the reaction time may be necessary for specific proteins.

Materials:

  • Protein of interest (in a suitable buffer, pH 7.0-8.0, e.g., 100 mM phosphate buffer)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Labeling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare a stock solution of the fluorescent label: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM. This solution should be prepared fresh.

  • Prepare the protein solution: Dissolve or dilute the protein of interest in the Labeling Buffer to a final concentration of 1-5 mg/mL.

  • Initiate the labeling reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Mix gently by inverting the tube.

  • Incubate to form the Schiff base: Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.

  • Add the reducing agent: Prepare a fresh 100 mM stock solution of NaBH₃CN in the Labeling Buffer. Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20 mM.

  • Incubate for reduction: Continue the incubation at room temperature for an additional 2 hours or overnight at 4°C with gentle agitation.

  • Quench the reaction: Add the Quenching Buffer to a final concentration of 100 mM to quench any unreacted aldehyde and reducing agent. Incubate for 30 minutes at room temperature.

  • Purify the labeled protein: Remove the excess, unreacted fluorescent label and byproducts by size-exclusion chromatography. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm (for the protein) and at the excitation maximum of the fluorophore (~310 nm).

Experimental Workflow: From Labeling to Purified Product

G A Prepare Reagents: - Protein Solution (pH 7.2) - Fluorophore Stock (10 mM) - NaBH3CN Stock (100 mM) B Mix Protein and Fluorophore A->B C Incubate (2h, RT) Schiff Base Formation B->C D Add NaBH3CN C->D E Incubate (2h RT or O/N 4°C) Reduction D->E F Quench Reaction (Tris Buffer) E->F G Purification (Size-Exclusion Chromatography) F->G H Characterization: - Absorbance Spectroscopy - Fluorescence Spectroscopy G->H I Labeled Protein (Ready for Application) H->I

Caption: A typical workflow for fluorescently labeling a protein.

Protocol 2: Characterization of the Labeled Protein

1. Determination of the Degree of Labeling (DOL):

The DOL, which is the average number of fluorophore molecules per protein molecule, can be determined using absorbance spectroscopy.

  • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of the 7-azaindole chromophore (A_max, typically around 310-320 nm).

  • Calculate the protein concentration using the Beer-Lambert law and the extinction coefficient of the protein at 280 nm, correcting for the absorbance of the fluorophore at this wavelength.

  • Calculate the concentration of the fluorophore using its molar extinction coefficient (ε_max).

  • The DOL is the ratio of the molar concentration of the fluorophore to the molar concentration of the protein.

2. Fluorescence Spectroscopy:

  • Record the fluorescence excitation and emission spectra of the labeled protein to determine the optimal wavelengths for imaging.

  • Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) to assess the brightness of the conjugate.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Suboptimal pH for Schiff base formation.Optimize the pH of the labeling buffer (typically between 7.0 and 8.5).
Inactive reducing agent.Use a fresh stock solution of NaBH₃CN.
Steric hindrance around the primary amines.Increase the reaction time and/or the molar excess of the fluorescent label.
Protein Precipitation High concentration of organic solvent (DMF/DMSO).Keep the volume of the fluorophore stock solution to a minimum (ideally <5% of the total reaction volume).
Protein instability under reaction conditions.Perform the reaction at a lower temperature (e.g., 4°C).
High Background Fluorescence Incomplete removal of unreacted label.Ensure thorough purification, for example, by using a longer size-exclusion column or performing a second purification step.

Applications in Research and Drug Development

The ability to fluorescently label biomolecules with this compound opens up a wide range of applications:

  • Fluorescence Microscopy: Visualize the localization and trafficking of labeled proteins within living cells.

  • Flow Cytometry: Identify and sort cells based on the presence of a labeled cell surface receptor.

  • Förster Resonance Energy Transfer (FRET): Study protein-protein interactions and conformational changes by using the labeled protein as a FRET donor or acceptor.

  • High-Throughput Screening: Develop fluorescence-based assays for drug discovery, such as monitoring enzyme activity or receptor binding.

  • In Vivo Imaging: The small size of the label may be advantageous for in vivo studies, potentially reducing immunogenicity and improving biodistribution.

Conclusion

This compound is a valuable addition to the molecular toolbox for fluorescently labeling biomolecules. Its compact size, environmentally sensitive fluorescence, and straightforward conjugation chemistry make it a versatile probe for a multitude of applications in basic research and drug development. By following the protocols and understanding the principles outlined in this guide, researchers can effectively harness the power of this unique fluorophore to illuminate the intricate workings of biological systems.

References

  • Hermanson, G. T. (2013).
  • Shao, Y., et al. (2002). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(12), 2595-2603. [Link]

  • Shao, Y., et al. (2002). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PubMed. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904.
  • Smirnov, A. V., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. The Journal of Physical Chemistry B, 101(16), 2758-2769. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde, a critical building block for pharmaceutical development. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with its synthesis, with a primary focus on improving reaction yield and purity. The core of this guide centers on the Vilsmeier-Haack formylation of 7-azaindole (1H-Pyrrolo[2,3-b]pyridine), a prevalent and effective, yet nuanced, synthetic route.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format, providing not just solutions but the chemical reasoning behind them.

Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?

Low yield is the most common issue and can stem from several sources. A systematic review of your experimental setup and reagents is the first step.

A1: Key Factors Affecting Yield:

  • Reagent Quality and Stoichiometry: The Vilsmeier-Haack reaction is highly sensitive to the quality and ratio of phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF).

    • Causality: The active electrophile, the Vilsmeier reagent (a chloromethyliminium salt), is formed in situ from POCl₃ and DMF.[1][2][3] If either reagent is degraded or contains impurities (especially water), the concentration of the active reagent will be suboptimal. An excess of the Vilsmeier reagent is often necessary, but a large excess can sometimes promote side reactions.

    • Recommendation: Always use freshly distilled or high-purity, anhydrous DMF and POCl₃. Perform a small-scale stoichiometry screen, varying the equivalents of POCl₃ from 1.5 to 3.0 relative to the 7-azaindole substrate to find the optimal ratio for your system.

  • Temperature Control: The reaction is exothermic, particularly during the formation of the Vilsmeier reagent and its subsequent reaction with the substrate.

    • Causality: Insufficient cooling (below 0-5 °C) during reagent addition can lead to the decomposition of the Vilsmeier reagent and the formation of undesired side products.[3] Conversely, if the reaction temperature is too low during the formylation step, the reaction rate may be too slow for practical completion.

    • Recommendation: Prepare the Vilsmeier reagent at 0 °C by adding POCl₃ dropwise to DMF. Maintain this temperature while adding the 7-azaindole solution. After the addition is complete, allow the reaction to warm to room temperature or gently heat (e.g., 40-60 °C) to drive the reaction to completion, monitoring by TLC.[4]

  • Moisture Contamination: This is a critical failure point.

    • Causality: The Vilsmeier reagent and POCl₃ are highly reactive towards water. Any moisture in the glassware, solvents, or reagents will quench the active electrophile, immediately reducing the potential yield.

    • Recommendation: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q2: My TLC analysis shows multiple spots, indicating significant side product formation. What are these impurities and how can they be minimized?

The formation of multiple products points to a lack of selectivity in the reaction.

A2: Common Side Products and Mitigation Strategies:

  • Di-formylation: While formylation is electronically directed to the electron-rich pyrrole ring, forcing conditions can sometimes lead to a second formylation.

    • Causality: The Vilsmeier reagent is a potent electrophile.[1] High temperatures, prolonged reaction times, or a large excess of the reagent can overcome the deactivating effect of the first aldehyde group, leading to di-formylation.

    • Recommendation: Use the minimum effective amount of Vilsmeier reagent as determined by your stoichiometry screen. Avoid excessive heating and monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the work-up promptly.

  • Polymerization/Dimerization: Activated heterocyclic systems like 7-azaindole can be prone to polymerization under strongly acidic conditions.[4]

    • Causality: The reaction generates HCl as a byproduct, creating a harsh acidic environment that can promote undesired oligomerization of the starting material or product.

    • Recommendation: Maintain strict temperature control. A slow, controlled addition of reagents can help to dissipate heat and minimize localized "hot spots" where side reactions can initiate.

  • Unreacted Starting Material: This is often a sign of incomplete reaction or reagent deactivation.

    • Causality: This links back to the issues of reagent quality, moisture, or insufficient reaction time/temperature.

    • Recommendation: Address the points in Q1. Ensure the reaction is allowed to proceed for an adequate duration. A gentle warming phase after the initial addition can often help consume the remaining starting material.

Q3: The aqueous work-up and subsequent purification are challenging, often leading to product loss. What is a robust protocol?

A clean work-up is essential for isolating the product in high purity and yield.

A3: Recommended Work-up and Purification Protocol:

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate or sodium acetate.[2] This step hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the excess acid. Caution: This can be a vigorous, exothermic process.

  • pH Adjustment: After the initial quench, adjust the pH of the aqueous solution to ~7-8 using a saturated sodium bicarbonate solution or dilute NaOH. This ensures the product, which has a basic pyridine nitrogen, is in its free-base form and thus more soluble in organic solvents.

  • Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent. Dichloromethane (DCM) or a 9:1 mixture of DCM/Isopropanol is often effective.

  • Washing & Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Column Chromatography: This is typically the most effective method. A silica gel column using a gradient elution, for example, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0-5% MeOH), is a good starting point.

    • Recrystallization: If the crude product is sufficiently pure, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can provide the final product in high purity.

Frequently Asked Questions (FAQs)

  • What is the precise role of each reagent in the Vilsmeier-Haack reaction?

    • DMF (N,N-Dimethylformamide): Acts as both a solvent and a reactant. Its carbonyl oxygen attacks POCl₃ to initiate the formation of the Vilsmeier reagent.[3]

    • POCl₃ (Phosphorus oxychloride): This is the activating agent. It converts the amide (DMF) into a highly electrophilic chloromethyliminium salt, the "Vilsmeier reagent".[1]

    • 7-Azaindole: This is the electron-rich aromatic substrate that undergoes electrophilic substitution by the Vilsmeier reagent.[2]

  • What are the key safety precautions for this reaction?

    • POCl₃ is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

    • The reaction quenching is exothermic and releases gas. Use a sufficiently large vessel and add the reaction mixture to the ice/base solution slowly.

  • How should I store the primary reagents?

    • POCl₃: Store in a cool, dry place away from moisture, under an inert atmosphere if possible.

    • DMF: Store over molecular sieves to keep it anhydrous. Ensure the bottle is sealed tightly to prevent absorption of atmospheric moisture.

Data Summary and Protocols

Table 1: Troubleshooting Common Synthesis Issues
Issue Potential Cause Recommended Solution
Low Yield Moisture contaminationUse oven-dried glassware and anhydrous solvents under an inert atmosphere.
Poor reagent qualityUse high-purity, fresh POCl₃ and anhydrous DMF.
Incorrect stoichiometryPerform a small-scale screen to optimize the reagent ratio (1.5-3.0 eq. of POCl₃).
Improper temperature controlAdd reagents at 0 °C; consider gentle warming (40-60 °C) after addition.
Side Products Di-formylationUse minimal effective excess of Vilsmeier reagent; avoid prolonged heating.
PolymerizationMaintain strict low-temperature control during additions.
Difficult Work-up Product loss during extractionAdjust aqueous phase to pH 7-8 before extraction to ensure product is in free-base form.
Emulsion formationAdd brine during extraction to help break up emulsions.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation of 7-Azaindole
  • Preparation: Under an inert atmosphere (N₂), add anhydrous DMF (10 eq.) to a three-neck, oven-dried round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Reagent Formation: Cool the flask to 0 °C in an ice-salt bath. Add POCl₃ (2.0 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 7-azaindole (1.0 eq.) in a minimum amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution, again maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50 °C. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto a stirred mixture of crushed ice and saturated NaHCO₃ solution.

  • Isolation: Adjust the pH to ~8 with additional NaHCO₃ or 1M NaOH. Extract the product with DCM (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (gradient elution: 0-5% MeOH in DCM) to yield this compound.

Visual Diagrams

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electorphile) DMF->Vilsmeier_Reagent Attacks POCl3 POCl₃ POCl3->Vilsmeier_Reagent Activates Azaindole 7-Azaindole Iminium_Intermediate Iminium Salt Intermediate Azaindole->Iminium_Intermediate Attacks H2O H₂O (Work-up) Final_Product 1H-Pyrrolo[2,3-b]pyridine -6-carbaldehyde H2O->Final_Product Hydrolyzes

Caption: Key stages of the Vilsmeier-Haack formylation reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃?) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp Control, Inert Atmosphere?) Start->Check_Conditions Check_Stoichiometry Verify Stoichiometry (Run Optimization Screen?) Start->Check_Stoichiometry Check_Workup Analyze Work-up (Correct pH, Efficient Extraction?) Start->Check_Workup Solution_Reagents Use High-Purity Reagents Check_Reagents->Solution_Reagents No Solution_Conditions Implement Strict Temp/Atm Control Check_Conditions->Solution_Conditions No Solution_Stoichiometry Optimize Reagent Ratio Check_Stoichiometry->Solution_Stoichiometry No Solution_Workup Adjust pH to 7-8 Before Extraction Check_Workup->Solution_Workup No

Caption: A decision tree for diagnosing low reaction yields.

References
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing.
  • Mphahlele, M. J., Maluleka, M. M., & Mahlangu, T. P. (2019). Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry, 17(8), 2204–2211. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • ChemBK. (2024). 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde (9CI).
  • Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-indolyl)aminomethylene malonaldehyde and its some reactions. Chronicle of Organic Chemistry, 2(4), 187-192.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019).
  • Al-Gharabli, S. I., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 26(15), 4478. [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.).
  • ResearchGate. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Zhang, M., et al. (2019). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 24(21), 3948. [Link]

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from [Link]

  • The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. (n.d.).
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

Sources

Technical Support Center: Purification of 1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde (also known as 7-Azaindole-6-carboxaldehyde). This molecule is a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] However, its unique electronic and structural properties present distinct purification challenges. This guide provides field-proven troubleshooting advice and in-depth protocols to help you achieve high purity and yield in your experiments.

Part 1: Common Purification Challenges

The purification of this compound is often complicated by several factors inherent to its structure:

  • Sensitivity to Acidic Media: The pyrrolopyridine core, particularly the electron-rich pyrrole ring and the basic pyridine nitrogen, can interact strongly with or even degrade on standard silica gel, which is inherently acidic.[4]

  • Formation of Isomeric Impurities: Synthetic routes, such as the Vilsmeier-Haack formylation of 7-azaindole, can sometimes lead to the formation of structural isomers (e.g., formylation at the 3-position) which possess very similar polarities, making chromatographic separation difficult.[4][5][6]

  • Low Solubility: The planar, hydrogen-bond-donating-and-accepting nature of the molecule can lead to poor solubility in common non-polar solvents used for chromatography, complicating sample loading and elution.

  • Potential for Oxidation and Degradation: The aldehyde functional group and the electron-rich pyrrole ring can be susceptible to oxidation or degradation, especially when exposed to air, light, or harsh conditions over extended periods.[7]

This guide will address these core challenges through a series of troubleshooting questions and detailed protocols.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the purification process.

Issue 1: Low Yield and/or Product Streaking during Column Chromatography

  • Question: My product is streaking badly on the TLC plate and I'm getting very low recovery after my silica gel column. What's happening?

  • Answer: This is a classic sign of strong, undesirable interactions between your compound and the stationary phase. The basic nitrogen on the pyridine ring interacts with acidic silanol groups (Si-OH) on the silica surface, causing tailing and, in some cases, irreversible adsorption.

    Troubleshooting Suggestions:

    • Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in your starting mobile phase containing 0.5-1% triethylamine (TEA) or pyridine. This basic modifier will "cap" the acidic silanol sites, preventing your compound from binding too strongly.[4]

    • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase. Neutral alumina can be an excellent alternative for basic compounds like this.[4] Alternatively, reversed-phase (C18) chromatography is a powerful option if your compound has sufficient solubility in aqueous/organic mixtures.

    • Optimize Your Mobile Phase: Add a polar modifier like methanol to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol). Methanol is a competitive solvent that can disrupt the strong hydrogen bonding between your compound and the silica gel, improving peak shape and recovery.[4]

Issue 2: Persistent Impurities Observed by NMR or LC-MS

  • Question: After a seemingly successful column, my NMR/LC-MS still shows a significant impurity with a similar retention time and identical mass. How can I resolve this?

  • Answer: You are likely dealing with a co-eluting structural isomer. As mentioned, synthetic formylation of 7-azaindole can potentially yield the 3-carbaldehyde isomer, which has very similar physicochemical properties to your desired 6-carbaldehyde product.

    Troubleshooting Suggestions:

    • High-Resolution Chromatography: Standard flash chromatography may not be sufficient. High-Performance Liquid Chromatography (HPLC), particularly with a high-surface-area stationary phase, can provide the necessary resolving power to separate these isomers.[4]

    • Recrystallization: This classical technique can be highly effective for removing isomers if a suitable solvent system is found. The subtle differences in crystal lattice packing between isomers can be exploited to selectively crystallize the desired product, leaving the impurity in the mother liquor. (See Protocol 2 for a detailed solvent screening method).

    • Derivative Formation: In challenging cases, you could consider temporarily converting the aldehyde to a derivative (e.g., an imine or acetal). The physical properties of the derivatives may be different enough to allow for easy separation, after which the aldehyde can be regenerated. This is an advanced technique and should be approached with caution.

Issue 3: Difficulty with Recrystallization

  • Question: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution is too supersaturated or when the cooling process is too rapid.

    Troubleshooting Suggestions:

    • Use a More Dilute Solution: Try dissolving your crude material in a larger volume of the hot solvent to avoid excessive supersaturation upon cooling.

    • Slow Cooling is Crucial: Do not place your hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, and then transfer it to a refrigerator (4°C). Slow cooling provides the necessary time for ordered crystal nucleation and growth.

    • Induce Crystallization: If crystals are reluctant to form, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites. Alternatively, add a tiny "seed" crystal of pure product if you have one.

    • Re-evaluate Your Solvent System: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold. If a single solvent doesn't work, try a binary solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane). Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) and then slowly add the "poor" solvent (in which it is insoluble) until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.[4]

Part 3: Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for column chromatography?

  • A1: A gradient of ethyl acetate in hexanes or dichloromethane (DCM) in methanol is a common starting point for azaindole derivatives.[4] A typical gradient might begin at 10% ethyl acetate in hexanes and gradually increase to 50-70%. Always perform Thin Layer Chromatography (TLC) first to determine the optimal solvent system for your specific crude mixture.

  • Q2: How can I confirm the identity of my purified product versus potential isomers?

  • A2: 1D and 2D NMR spectroscopy are the most powerful tools. Specifically, a Nuclear Overhauser Effect (NOE) experiment can be definitive. For the desired 6-carbaldehyde isomer, you would expect to see an NOE correlation between the aldehyde proton and the proton at the C7 position of the pyridine ring. The 3-carbaldehyde isomer would show different correlations.

  • Q3: Is my compound stable in solution?

  • A3: While specific stability data is limited, pyrrolopyridine compounds can be susceptible to degradation over time, especially in solution.[7] For long-term storage, it is best to keep the compound as a solid at low temperatures, protected from light. For experimental use, prepare fresh solutions in aprotic, anhydrous solvents like DMSO or DMF whenever possible.[7] If you must use aqueous buffers, assess the compound's stability under your specific assay conditions (pH, time, temperature) by HPLC analysis.[7]

Part 4: Data & Visualization

Table 1: Common Solvents for Purification
SolventPolarity IndexBoiling Point (°C)Use Case
Hexane0.169Non-polar mobile phase component
Dichloromethane (DCM)3.140Moderately polar mobile phase
Ethyl Acetate (EtOAc)4.477Polar mobile phase component; Recrystallization
Methanol (MeOH)5.165Polar modifier for mobile phase; Recrystallization
Ethanol (EtOH)4.378Recrystallization solvent
Acetonitrile (ACN)5.882Reversed-phase HPLC mobile phase
Water10.2100Reversed-phase HPLC mobile phase; Anti-solvent
Diagram 1: Troubleshooting Workflow for Purification

Purification_Workflow cluster_purification Purification Strategy start Crude Product tlc Analyze by TLC/LC-MS start->tlc decision_purity Is Purity Acceptable? tlc->decision_purity end Pure Product decision_purity->end  Yes col_chrom Column Chromatography (See Protocol 1) decision_purity->col_chrom No decision_method Separation Achieved? col_chrom->decision_method recrystal Recrystallization (See Protocol 2) recrystal->tlc prep_hplc Preparative HPLC (High Purity Needed) prep_hplc->tlc decision_method->tlc No, Re-evaluate Method decision_method->recrystal Yes, but needs polishing decision_method->prep_hplc No, Isomers Present

Caption: A decision-making workflow for purifying this compound.

Part 5: Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to mitigate the common issues of tailing and low recovery on silica gel.

  • TLC Analysis:

    • Dissolve a small amount of your crude material in DCM or ethyl acetate.

    • Spot on a silica TLC plate and develop in various solvent systems (e.g., 20%, 40%, 60% Ethyl Acetate in Hexane).

    • The ideal system will give your desired product an Rf value of ~0.25-0.35.

  • Column Preparation (Deactivation):

    • Choose an appropriately sized column for your sample amount (typically a 50:1 to 100:1 ratio of silica:crude product by weight).

    • Prepare your starting eluent (e.g., 20% EtOAc/Hexane) and add 0.5% triethylamine (TEA).

    • Prepare a silica slurry using this TEA-containing eluent and carefully pack your column. Do not let the column run dry.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of DCM.

    • In a separate flask, add a small amount of silica gel (approx. 2-3 times the weight of your crude product).

    • Add the dissolved product solution to the silica and concentrate under reduced pressure until a dry, free-flowing powder is obtained ("dry loading").

    • Carefully add the dry-loaded sample to the top of your packed column.

  • Elution and Collection:

    • Begin eluting with the starting solvent system (e.g., 20% EtOAc/Hexane + 0.5% TEA).

    • Collect fractions and monitor by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Systematic Recrystallization Solvent Screening

This method helps you efficiently find a suitable solvent or solvent pair for high-purity crystallization.

  • Preparation:

    • Place small amounts (10-20 mg) of your crude material into several test tubes.

  • Single Solvent Screening:

    • To each tube, add a different solvent (e.g., ethanol, ethyl acetate, acetonitrile, toluene) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is too good and unsuitable for single-solvent recrystallization.

    • If the solid is insoluble at room temperature, heat the tube gently (e.g., in a warm water bath). Continue adding the solvent dropwise until the solid dissolves.

    • Once dissolved, allow the tube to cool slowly to room temperature, then place it in an ice bath.

    • Observe for crystal formation. An ideal solvent will show high solubility when hot and low solubility when cold, yielding a good crop of crystals.

  • Binary Solvent Screening:

    • If no single solvent is ideal, select a "good" solvent (dissolves the compound well) and a "poor" solvent (dissolves the compound poorly, but is miscible with the good solvent). A common pair is Ethyl Acetate (good) and Hexane (poor).

    • Dissolve the compound in a minimum volume of the hot "good" solvent.

    • Add the "poor" solvent dropwise while the solution is still hot until it becomes persistently turbid (cloudy).

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly as described above.

  • Scale-Up:

    • Once an effective solvent system is identified, perform the recrystallization on the bulk of your material using the optimized conditions.

References

  • Benchchem. (n.d.). Technical Support Center: Refining the Purification of 7-Azaoxindole Derivatives.
  • Benchchem. (n.d.). Stability issues of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile in solution.
  • Benchchem. (n.d.). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Cui, H., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Gogate, S. S., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules.
  • PubChem. (n.d.). This compound.
  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • S. A. M. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.

Sources

Technical Support Center: Formylation of 7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of 7-azaindole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-tested solutions to mitigate side reactions and optimize your synthetic outcomes.

Introduction: The Challenge of Regioselectivity

7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) is a privileged scaffold in medicinal chemistry. Its formylation, a key step in the synthesis of many bioactive molecules, is notoriously challenging due to the presence of two reactive nitrogen atoms (N1 and N7) and the electron-rich pyrrole ring. The desired C3-formylation often competes with undesired side reactions, leading to complex product mixtures and reduced yields. This guide provides a systematic approach to troubleshooting these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My Vilsmeier-Haack formylation of 7-azaindole is giving me a mixture of products, including a major byproduct I suspect is the N1-formylated species. How can I improve C3-selectivity?

This is the most common issue encountered. The Vilsmeier reagent (POCl₃/DMF) is highly reactive and can attack both the C3 position of the pyrrole ring and the N1 nitrogen. The N1-formylated product is often a kinetic byproduct that can be difficult to separate from the desired C3-aldehyde.

Root Cause Analysis:

The lone pair of electrons on the N1 nitrogen is nucleophilic and can readily attack the electrophilic Vilsmeier reagent. This reaction is often favored under conditions of high reagent concentration or elevated temperatures.

Troubleshooting & Optimization Protocol:

  • Temperature Control is Critical:

    • Recommendation: Perform the reaction at 0 °C or even lower (-10 °C to 0 °C). Add the Vilsmeier reagent dropwise to a cooled solution of 7-azaindole in the reaction solvent.

    • Rationale: Lower temperatures favor the thermodynamically more stable C3-formylation over the kinetically driven N1-formylation.

  • Stoichiometry of the Vilsmeier Reagent:

    • Recommendation: Use a slight excess, but not a large excess, of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents).

    • Rationale: A large excess of the highly reactive reagent can promote side reactions, including di-formylation and polymerization.

  • Solvent Choice:

    • Recommendation: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred over DMF as the primary reaction solvent. The Vilsmeier reagent is prepared separately and then added to the 7-azaindole solution.

    • Rationale: Using a less polar, non-coordinating solvent can help to disfavor the formation of the N1-formyl species.

Workflow for Optimizing C3-Selectivity:

G cluster_0 Problem: Low C3-Selectivity (N1-Formylation) A Initial Reaction Conditions B Analyze Product Mixture (LCMS/NMR) A->B C Is N1-formylation the major byproduct? B->C D Decrease Reaction Temperature (e.g., 0°C or -10°C) C->D Yes E Optimize Reagent Stoichiometry (1.1-1.5 eq.) D->E F Change Solvent to DCM or DCE E->F G Re-run Reaction & Analyze F->G G->C No improvement H Desired C3-selectivity achieved G->H Yes G A Prepare Vilsmeier Reagent (POCl₃ in DMF at 0°C) D Add Vilsmeier Reagent Dropwise (1.1-1.2 eq.) A->D B Prepare 7-Azaindole Solution (in DCM or DCE) C Cool Substrate Solution to 0°C B->C C->D E Monitor Reaction by TLC/LCMS D->E F Reaction Complete? E->F F->E No, continue stirring G Controlled Quench: Pour into ice/aq. NaHCO₃ F->G Yes H Aqueous Work-up & Extraction G->H I Purification (e.g., Column Chromatography) H->I J Characterization (NMR, MS) I->J

Caption: Step-by-step optimized Vilsmeier-Haack protocol.

Summary of Key Troubleshooting Points

IssuePrimary CauseRecommended Solution
N1-Formylation High reactivity of N1, high temp.Lower temperature (-10 to 0 °C), use DCM/DCE as solvent.
Di-Formylation Excess Vilsmeier reagentStrict stoichiometry (1.1-1.2 eq.), consider reverse addition.
Degradation/Polymerization Harsh acidic conditions, high temp.Maintain low temperature throughout, perform a controlled, cold, basic quench.

This guide provides a starting point for troubleshooting the formylation of 7-azaindole. Remember that each derivative of the 7-azaindole core may have slightly different reactivity, and empirical optimization will always be a part of process development.

References

  • Vilsmeier-Haack Reaction of Indoles: A comprehensive overview of the Vilsmeier-Haack reaction, including its application to indole and azaindole systems. Source: Organic Reactions
  • Synthesis of 3-formyl-7-azaindole: A representative procedure for the C3-formylation of 7-azaindole, highlighting reaction conditions and work-up. Source: Organic Syntheses
  • Reactivity of Azaindoles: A discussion on the general reactivity of azaindoles, which provides context for understanding the regioselectivity of electrophilic substitution reactions. Source: Chemical Reviews

Technical Support Center: Optimization of 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic route. The methodologies described herein are based on established chemical principles and aim to ensure both high yield and purity of your target compound.

Introduction

1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a crucial scaffold in medicinal chemistry, appearing in numerous compounds developed for a range of therapeutic targets.[1][2] The 6-carbaldehyde derivative is a key intermediate, allowing for further functionalization of the pyridine ring. The most common and efficient method for the formylation of electron-rich heterocycles like 7-azaindole is the Vilsmeier-Haack reaction.[3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][6]

This guide will focus on troubleshooting and optimizing the Vilsmeier-Haack formylation of 1H-pyrrolo[2,3-b]pyridine to yield the 6-carbaldehyde derivative.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it preferred for this synthesis?

The Vilsmeier-Haack reaction is a formylation reaction that introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[5] It employs a Vilsmeier reagent, a chloroiminium salt, which is a mild electrophile.[7][8] This makes it particularly suitable for sensitive substrates like 7-azaindole that might degrade under harsher formylation conditions. The reaction is generally regioselective, favoring formylation at the most electron-rich position.

Q2: What is the expected regioselectivity for the formylation of 1H-pyrrolo[2,3-b]pyridine?

For 1H-pyrrolo[2,3-b]pyridine (7-azaindole), electrophilic substitution, such as formylation, typically occurs on the pyrrole ring at the C3 position due to its higher electron density. However, to obtain the 6-carbaldehyde, the pyrrole nitrogen must be protected, directing the formylation to the pyridine ring. Without a protecting group, you will likely obtain the 3-formyl derivative as the major product.[9][10]

Q3: How does the choice of solvent impact the reaction?

The polarity of the solvent can influence the regioselectivity and the solubility of the Vilsmeier reagent.[7] While DMF is a reactant, using a co-solvent like dichloromethane (DCM) or dichloroethane (DCE) can help to keep the Vilsmeier reagent in solution, especially at low temperatures, preventing precipitation and ensuring a homogeneous reaction mixture.[7]

Q4: What are the critical safety precautions for this reaction?

Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, using anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Action Scientific Rationale
Degraded Reagents Use freshly distilled or newly purchased POCl₃ and anhydrous DMF.Old or improperly stored reagents may have decomposed. DMF can degrade to dimethylamine, and POCl₃ can hydrolyze, both leading to reaction failure.[7]
Insufficient Reagent Increase the molar equivalents of the Vilsmeier reagent (POCl₃ and DMF) relative to the substrate. A common ratio is 1.5 to 3 equivalents.[7]The stoichiometry of the reaction is crucial for driving it to completion.
Low Reaction Temperature Gradually increase the reaction temperature. Monitor progress by TLC or LC-MS.The reactivity of the substrate dictates the required temperature. While the Vilsmeier reagent is formed at low temperatures, the subsequent formylation may require heating.[6]
Unprotected Pyrrole Nitrogen Ensure the pyrrole nitrogen of the starting 7-azaindole is protected (e.g., with a tosyl or BOC group) to direct formylation to the pyridine ring.The C3 position of the unprotected 7-azaindole is more nucleophilic than the C6 position, leading to the formation of the undesired 3-formyl isomer.
Issue 2: Formation of Multiple Products/Byproducts
Potential Cause Troubleshooting Action Scientific Rationale
Di-formylation Use a minimal excess of the Vilsmeier reagent and carefully control the reaction time.Excessive reagent or prolonged reaction times can lead to the formylation of multiple positions on the aromatic ring.
Reaction at the Wrong Position Confirm the presence and stability of the N-protecting group on the starting material.An unstable or absent protecting group will result in formylation at the C3 position of the pyrrole ring.
Polymerization/Degradation Maintain a low reaction temperature during the addition of POCl₃ and consider using a less polar co-solvent.Electron-rich heterocycles can be sensitive to strong acids and high temperatures, leading to decomposition.
Issue 3: Difficult Work-up or Product Isolation
Potential Cause Troubleshooting Action Scientific Rationale
Emulsion during Aqueous Work-up Add a saturated solution of NaCl (brine) to break the emulsion.The increased ionic strength of the aqueous phase helps to separate the organic and aqueous layers.
Product is Water-Soluble Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, DCM).The aldehyde product may have some solubility in water, requiring thorough extraction to maximize recovery.
Co-elution during Chromatography Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate the product from closely related impurities.Fine-tuning the polarity of the mobile phase can improve the resolution of compounds on the stationary phase.

Optimized Experimental Protocol

This protocol assumes the use of N-protected 1H-pyrrolo[2,3-b]pyridine as the starting material.

Step 1: Formation of the Vilsmeier Reagent

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the stirred DMF via the dropping funnel over 30-60 minutes, ensuring the internal temperature is maintained below 5 °C.[7]

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

Step 2: Formylation Reaction

  • Dissolve the N-protected 1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable co-solvent like DCM.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C. The optimal temperature and time should be determined by monitoring the reaction progress using TLC or LC-MS.[6]

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution to a pH of 8-9 with a saturated sodium bicarbonate solution or dilute sodium hydroxide.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizing the Workflow and Troubleshooting

Experimental Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation cluster_2 Work-up & Purification reagent_prep 1. Add DMF to flask 2. Cool to 0 °C add_pocl3 3. Add POCl₃ dropwise (T < 5 °C) reagent_prep->add_pocl3 stir 4. Stir at 0 °C for 30 min add_pocl3->stir add_substrate 5. Add N-protected 7-azaindole solution stir->add_substrate heat 6. Heat reaction (monitor by TLC/LC-MS) add_substrate->heat quench 7. Quench with ice heat->quench basify 8. Basify to pH 8-9 quench->basify extract 9. Extract with organic solvent basify->extract purify 10. Purify by chromatography extract->purify

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G start Low/No Product Yield? cause1 Check Reagent Quality (POCl₃, DMF) start->cause1 Yes cause2 Increase Reagent Equivalents cause1->cause2 Reagents OK solution1 Use fresh/distilled reagents cause1->solution1 cause3 Increase Reaction Temperature cause2->cause3 Still Low Yield solution2 Use 1.5-3 eq. of Vilsmeier reagent cause2->solution2 cause4 Verify N-Protection cause3->cause4 Still Low Yield solution3 Heat to 60-80 °C and monitor cause3->solution3 solution4 Confirm protection is stable cause4->solution4 end Successful Synthesis solution1->end solution2->end solution3->end solution4->end

Caption: A decision tree for troubleshooting low product yield in the Vilsmeier-Haack formylation.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Available at: [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde (9CI). ChemBK. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available at: [Link]

  • Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. PubMed. Available at: [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. ChemRxiv. Available at: [Link]

  • 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

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Technical Support Center: Overcoming Low Solubility of 1H-Pyrrolo[2,3-b]pyridine Derivatives in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the significant challenge of low aqueous solubility often encountered with 1H-pyrrolo[2,3-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting strategies to ensure the reliability and reproducibility of your experimental data. Poor solubility can lead to underestimated potency, high variability in results, and misleading structure-activity relationships (SAR). This resource will equip you with the knowledge to proactively address these issues.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the solubility of 1H-pyrrolo[2,3-b]pyridine derivatives.

Q1: My 1H-pyrrolo[2,3-b]pyridine derivative, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening and how can I prevent this?

A1: This phenomenon, often termed "DMSO shock" or "crashing out," is a frequent issue with hydrophobic compounds like many 1H-pyrrolo[2,3-b]pyridine derivatives.[1] Dimethyl sulfoxide (DMSO) is an excellent organic solvent, but upon its introduction to an aqueous buffer, the local solvent environment rapidly shifts to predominantly aqueous. If your compound's concentration exceeds its aqueous solubility limit, it will precipitate.[1]

To mitigate this, consider the following strategies:

  • Decrease the final DMSO concentration: Aim for the lowest possible final DMSO concentration that your assay can tolerate without affecting biological activity (typically ≤1%, but ideally <0.5%).[1] This might necessitate creating a more concentrated stock solution in DMSO, if the compound's solubility allows.

  • Employ a stepwise dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of buffer, then add this intermediate dilution to the final volume.[1]

  • Optimize the addition process: Add the compound stock solution dropwise to the assay buffer while gently vortexing. This promotes rapid dispersion and prevents localized high concentrations that trigger precipitation.[1]

Q2: I've tried optimizing my dilution, but my compound still precipitates over the course of my long-term cell-based assay. What could be the cause?

A2: Delayed precipitation can be multifactorial. Here are some common causes and solutions:

  • Compound Instability: The compound may be degrading over time into less soluble byproducts. Assess the stability of your compound under your specific culture conditions (e.g., 37°C, 5% CO₂). Consider preparing fresh compound-containing media more frequently.[2]

  • Cellular Metabolism: Cellular activity can alter the local pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound. Monitor the pH of your culture medium, especially in dense cultures, and consider more frequent media changes.[2]

  • Exceeding Thermodynamic Solubility: While you may have initially achieved a metastable supersaturated solution, it can crash out over time as it equilibrates to its lower thermodynamic solubility. A thorough characterization of your compound's kinetic and thermodynamic solubility is crucial.

Q3: Can adjusting the pH of my assay buffer help with the solubility of my 1H-pyrrolo[2,3-b]pyridine derivative?

A3: Yes, pH modification can be a highly effective strategy for compounds with ionizable groups.[1][3] The 1H-pyrrolo[2,3-b]pyridine scaffold contains basic nitrogen atoms that can be protonated at an acidic pH, forming a more soluble salt.[1] However, you must consider:

  • Assay Compatibility: Ensure that the pH required to solubilize your compound is compatible with the optimal pH range for your biological assay (e.g., enzyme activity, cell viability).[1]

  • Buffering Capacity: Your assay buffer must have sufficient capacity to maintain the desired pH after the addition of your compound stock.

Troubleshooting Guide: A Deeper Dive

This section provides more detailed troubleshooting for persistent solubility issues.

Issue: Inconsistent Results and High Variability Between Replicates

Potential Cause: Non-homogenous compound suspension or partial precipitation.

Troubleshooting Workflow:

A Inconsistent Assay Results B Visually Inspect Solution for Precipitate (Tyndall effect with a laser pointer can help) A->B C Precipitate Observed B->C Yes D No Precipitate Observed B->D No E Review Solubilization Protocol C->E G Investigate Other Experimental Variables (e.g., pipetting accuracy, plate uniformity) D->G F Consider Alternative Solubilization Strategy E->F

Caption: Troubleshooting workflow for inconsistent assay results.

Recommended Actions:

  • Confirm Homogeneity: Before adding your compound to the assay, ensure your stock solution is fully dissolved and homogenous. If necessary, gentle warming or brief sonication can be used.[1]

  • Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum soluble concentration of your compound in the final assay buffer under your experimental conditions.[4] Do not use concentrations above this limit.

  • Implement a More Robust Solubilization Method: If simple dilution and pH adjustment are insufficient, you may need to employ more advanced techniques as detailed in the protocols below.

Issue: Low or No Observed Biological Activity

Potential Cause: The actual concentration of the soluble, active compound is much lower than the nominal concentration due to precipitation.

Troubleshooting Steps:

  • Quantify Soluble Compound: After preparing your compound dilution in the assay buffer, centrifuge the solution to pellet any precipitate and quantify the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV). This will reveal the true concentration of the soluble compound.

  • Re-evaluate Structure-Activity Relationship (SAR): If solubility is the limiting factor, a potent compound may appear inactive. Re-assess your SAR data in the context of the measured soluble concentrations.

  • Proactive Solubilization: Employ one of the solubilization strategies outlined in the following sections to ensure your compound remains in solution at the desired test concentration.

Advanced Solubilization Protocols

For particularly challenging 1H-pyrrolo[2,3-b]pyridine derivatives, the following formulation strategies can be employed.

Protocol 1: Co-Solvent Systems

Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the polarity and can increase the solubility of hydrophobic compounds.[1][5]

Commonly Used Co-solvents:

Co-solventTypical Starting Concentration in AssayNotes
Ethanol1-5%Can affect cell viability at higher concentrations.
Propylene Glycol1-10%Generally well-tolerated by cells.
Polyethylene Glycol (PEG) 300/4001-10%Can also act as a viscosity enhancer.
N-methyl-2-pyrrolidone (NMP)<1%Use with caution; can be harsh on some cell lines.

Step-by-Step Methodology:

  • Prepare Co-solvent Buffers: Create a series of your assay buffer containing different concentrations of a co-solvent (e.g., 0.5%, 1%, 2%, 5% ethanol).

  • Prepare Compound Stock: Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your compound stock into the co-solvent buffers.

  • Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 2 hours) and visually inspect for precipitation. Use nephelometry for a more quantitative assessment of solubility.[4]

A 10 mM Compound in 100% DMSO B Intermediate Dilution (e.g., 1:10 in DMSO) A->B C Final Dilution in Assay Buffer + Co-solvent B->C D Assay Plate C->D

Caption: Co-solvent dilution workflow.

Protocol 2: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[6][7][8][9]

Choosing a Cyclodextrin:

CyclodextrinCavity SizeCommon Applications
α-CyclodextrinSmallerSuitable for smaller hydrophobic molecules.
β-CyclodextrinIntermediateWidely used, but has lower aqueous solubility.
γ-CyclodextrinLargerFor larger guest molecules.
HP-β-CD (Hydroxypropyl-β-cyclodextrin)IntermediateHigh aqueous solubility and low toxicity; a common choice.

Step-by-Step Methodology:

  • Prepare Cyclodextrin Stock Solution: Prepare a concentrated stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).

  • Prepare Compound Stock: Dissolve your 1H-pyrrolo[2,3-b]pyridine derivative in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • Complexation: Slowly add the compound stock solution to the vortexing cyclodextrin solution.

  • Equilibration: Allow the mixture to equilibrate, typically by stirring or shaking overnight at room temperature. This facilitates the formation of the inclusion complex.

  • Filtration (Optional): If any un-complexed compound precipitates, filter the solution through a 0.22 µm filter before use in your assay.

Protocol 3: Amorphous Solid Dispersions

For preclinical in vivo studies or when high concentrations are needed, creating an amorphous solid dispersion can significantly enhance solubility.[10][11][12][13][14] This involves dispersing the drug in a polymer matrix in a non-crystalline, amorphous state, which has higher apparent solubility than the stable crystalline form.[15]

Common Polymers:

  • Polyvinylpyrrolidone (PVP)

  • Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA)

  • Hydroxypropyl methylcellulose (HPMC)

  • Soluplus®

Solvent Evaporation Method (Small Scale):

  • Dissolution: Dissolve both the 1H-pyrrolo[2,3-b]pyridine derivative and the chosen polymer (e.g., PVP/VA 64) in a common volatile solvent (e.g., a mixture of dichloromethane and methanol).[16][17]

  • Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.

  • Drying: Further dry the film under high vacuum to remove any residual solvent.

  • Reconstitution: The resulting solid dispersion can be scraped and reconstituted in the desired aqueous buffer for your assay.

Logical Decision-Making for Solubility Enhancement

The choice of the appropriate solubilization strategy depends on the physicochemical properties of your specific 1H-pyrrolo[2,3-b]pyridine derivative and the requirements of your assay.

A Start: Low Solubility of 1H-pyrrolo[2,3-b]pyridine Derivative B Is the compound ionizable? A->B C Yes B->C D No B->D E Attempt pH Modification C->E J Try Co-solvent System D->J F Is the required pH compatible with the assay? E->F G Yes F->G H No F->H I Proceed with pH-adjusted buffer G->I H->J K Is solubility achieved at tolerable co-solvent concentration? J->K L Yes K->L M No K->M N Proceed with co-solvent formulation L->N O Use Cyclodextrin Complexation M->O P Is this for in vitro or in vivo? O->P Q In Vitro P->Q R In Vivo / High Conc. P->R S Consider Solid Dispersion R->S

Caption: Decision tree for selecting a solubility enhancement strategy.

By systematically applying these troubleshooting guides and protocols, researchers can overcome the solubility challenges posed by 1H-pyrrolo[2,3-b]pyridine derivatives, leading to more accurate and reliable data in their drug discovery and development efforts.

References

  • Liu, Y., et al. (2010). Paclitaxel nanocrystals for overcoming multidrug resistance in cancer. Molecular Pharmaceutics, 7(3), 863-9. Available at: [Link]

  • Jain, S., et al. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Stancampiano, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(12), 2849. Available at: [Link]

  • Gao, L., et al. (2004). Nanoparticle engineering processes for enhancing the dissolution rates of poorly water soluble drugs. Drug Development and Industrial Pharmacy, 30(3), 233-45. Available at: [Link]

  • Vogt, F. G., & Williams, R. O. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(11), 2465. Available at: [Link]

  • Kumar, S., & Singh, S. (2018). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 8(5), 17-23. Available at: [Link]

  • Sharma, N., & N, H. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 8(5-s), 1-7. Available at: [Link]

  • Silberberg, M. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Paudwal, S., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 28(1), 1957-1972. Available at: [Link]

  • Carla, G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212. Available at: [Link]

  • Popa, G., et al. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Journal of Drug Delivery and Therapeutics, 14(4), 1-5. Available at: [Link]

  • Thorat, S. S., & Mane, V. S. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 5(4), 14-23. Available at: [Link]

  • Singh, J., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170-175. Available at: [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanotechnology-a promising drug delivery for poorly soluble drugs. Journal of Drug Delivery, 2011, 862595. Available at: [Link]

  • UPM Pharmaceuticals. (2023). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available at: [Link]

  • Gonda, A., et al. (2019). Engineering tumor-targeting nanoparticles as vehicles for precision nanomedicine. Medical One, 4(45), 110-26. Available at: [Link]

  • Sharma, A., & Jain, C. P. (2017). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 7(3), 230-238. Available at: [Link]

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2359. Available at: [Link]

  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49(6), 547-559. Available at: [Link]

  • Merisko-Liversidge, E., & Liversidge, G. G. (2005). Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. Pharmaceutical Technology, 29(5), 62-72. Available at: [Link]

  • Singh, G., & Kaur, L. (2024). Enhancing solubility and stability of poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 14(9-S), 1-10. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-81. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-67. Available at: [Link]

  • Al-Obaidi, H., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 183. Available at: [Link]

  • Kaur, L., & Singh, G. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Journal of Drug Delivery and Therapeutics, 14(10-S), 1-7. Available at: [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available at: [Link]

  • Shapiro, A. B. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. Available at: [Link]

  • Hintz, R. J., & Johnson, K. C. (1989). The effect of cosolvents on the solubility and stability of a model drug, hydrocortisone. International Journal of Pharmaceutics, 51(2), 147-152. Available at: [Link]

  • Yang, S., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128253. Available at: [Link]

  • Prajapati, S. T., et al. (2013). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Pharmaceutical Investigation, 43(3), 183-193. Available at: [Link]

  • J-GLOBAL. (n.d.). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. J-GLOBAL. Available at: [Link]

  • El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry, 11(1). Available at: [Link]

  • El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1). Available at: [Link]

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Stability issues of 1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: January 2026

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Document ID: TSC-PYR-ALD-001 Version: 1.0 Last Updated: January 12, 2026

This technical guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde (also known as 7-Azaindole-6-carboxaldehyde) in solution. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns stem from the reactivity of the aldehyde functional group and the electron-rich nature of the pyrrolopyridine ring system. Key potential degradation pathways include:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid), especially in the presence of atmospheric oxygen.[1] This is often the most common degradation pathway.

  • Photodegradation: Many heterocyclic compounds are light-sensitive.[2][3] Prolonged exposure to ambient or UV light can lead to decomposition.

  • pH-Dependent Instability: While the aldehyde itself is not directly hydrolyzed, extreme pH conditions can catalyze other reactions or affect the stability of the core heterocyclic ring.

  • Solvent-Mediated Degradation: Protic solvents can potentially form hemiacetals, though this is typically a reversible equilibrium. More significant issues can arise from reactive impurities in solvents, such as peroxides in aged ethers or water in hygroscopic solvents like DMSO.[4][5]

Q2: What are the recommended solvents and storage conditions for stock solutions?

A2: For optimal stability, especially for long-term storage, aprotic, anhydrous solvents are highly recommended.[6]

  • Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Storage Temperature: Store stock solutions at -20°C or -80°C to minimize thermal degradation.[6]

  • Atmosphere: For maximum stability, overlay the solution with an inert gas (e.g., argon or nitrogen) before sealing to prevent oxidation.

  • Light Protection: Always store solutions in amber vials or wrap containers with aluminum foil to protect from light.[2][3][7]

Q3: My assay results are inconsistent. Could this be related to compound instability?

A3: Yes, inconsistent biological or chemical assay results are a hallmark sign of compound degradation.[6] If the compound degrades in your assay buffer or during incubation, its effective concentration decreases over time, leading to poor reproducibility. It is crucial to prepare fresh dilutions from a properly stored stock solution for each experiment and to assess the compound's stability directly in the assay medium if problems persist.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s) & Investigation
Appearance of a new, more polar peak in HPLC/LC-MS analysis. Oxidation: The aldehyde has likely oxidized to the more polar carboxylic acid derivative.1. Confirm Identity: Use LC-MS to check if the mass of the new peak corresponds to the carboxylic acid (M+16). The expected mass for 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid is 162.15 g/mol . 2. Mitigate Oxidation: Prepare fresh solutions using degassed solvents. Store stock solutions under an inert atmosphere (argon or nitrogen). Minimize exposure of the solution to air during handling.
Gradual loss of compound activity or concentration over several days in an aqueous buffer. General Degradation: The compound is unstable under your specific aqueous conditions (pH, buffer components, temperature).1. Perform a Stability Study: Incubate the compound in your assay buffer at the experimental temperature. Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by HPLC to quantify the remaining parent compound. 2. Adjust Conditions: If degradation is confirmed, consider preparing the compound solution immediately before use. If possible, adjust the buffer pH to be closer to neutral.
Stock solution in DMSO has turned yellow or brown. Decomposition/Oxidation: This indicates significant degradation. This can be accelerated by water contamination in the DMSO, light exposure, or prolonged storage at room temperature.[5]1. Discard the Solution: Do not use discolored solutions, as the purity is compromised. 2. Improve Storage Practices: Use high-purity, anhydrous DMSO.[4] Aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles. Ensure the container is sealed tightly and protected from light.[2][8]
Inconsistent results between different batches of the solid compound. Solid-State Instability: The solid material may be degrading due to improper storage (exposure to moisture, air, or light).[2]1. Verify Purity: Before preparing a new stock solution, verify the purity of the solid material using HPLC or ¹H NMR. 2. Proper Solid Storage: Store the solid compound in a tightly sealed container, preferably in a desiccator, protected from light, and at the recommended temperature (typically 2-8°C or colder).[9]

Experimental Protocols & Methodologies

Protocol 1: Preparation and Storage of a High-Concentration Stock Solution

This protocol outlines the best practices for preparing a stable stock solution of this compound.

  • Solvent Preparation: Use a new, sealed bottle of high-purity, anhydrous DMSO. To further minimize oxidation, the solvent can be degassed by sparging with argon or nitrogen for 15-20 minutes.

  • Weighing: Weigh the desired amount of solid this compound in a clean, dry vial. Perform this step quickly to minimize exposure to atmospheric moisture and oxygen.

  • Dissolution: Add the anhydrous DMSO to the solid to achieve the target concentration (e.g., 10 mM). Cap the vial and vortex until the solid is completely dissolved. Gentle warming in a water bath (<40°C) can be used if necessary, but avoid excessive heat.

  • Aliquoting: Immediately dispense the stock solution into smaller-volume amber glass vials suitable for single or limited use. This prevents contamination and degradation of the main stock from repeated handling and freeze-thaw cycles.

  • Inerting & Sealing: Gently flush the headspace of each aliquot vial with argon or nitrogen, then cap tightly with a PTFE-lined cap.

  • Storage: Label the vials clearly and place them in a freezer at -20°C or -80°C for long-term storage.

Protocol 2: HPLC Method for Stability Assessment

This method can be used to monitor the purity of the compound and detect the primary oxidation degradant.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradants absorb, typically around 254 nm or 360 nm for derivatized aldehydes.[10]

  • Analysis: The parent aldehyde will have a characteristic retention time. The carboxylic acid degradant, being more polar, will typically elute earlier. Peak area percentage can be used to determine the purity and the extent of degradation over time. HPLC is a widely used and robust technique for analyzing aldehydes.[11][12][13]

Key Degradation Pathway & Troubleshooting Logic

The most probable degradation pathway is the oxidation of the aldehyde to a carboxylic acid. The workflow below outlines the logical steps to diagnose and solve stability-related issues.

Diagram 1: Troubleshooting Workflow

G A Problem Encountered (e.g., Inconsistent Results, New HPLC Peak) B Is the stock solution old or discolored? A->B C YES B->C  YES D NO B->D   NO E Discard solution. Prepare fresh stock using Protocol 1. C->E F Analyze current working solution by HPLC (Protocol 2). D->F G Is a new, more polar peak present? F->G H YES (Likely Oxidation) G->H  YES I NO (Purity is High) G->I   NO J Confirm identity of new peak by LC-MS. (Check for M+16) H->J L Problem is not compound stability. Investigate other experimental variables (e.g., reagents, cell lines, instrument). I->L K Review handling procedures. Use degassed solvents. Store under inert gas. J->K

Caption: A logical workflow for troubleshooting stability issues.

Diagram 2: Primary Degradation Pathway

G cluster_0 This compound (Parent Compound) cluster_1 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid (Oxidized Degradant) A Structure_A B Structure_B A->B Oxidation (O₂, light, impurities)

Caption: Oxidation of the aldehyde to a carboxylic acid.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 7-Azaindole. Retrieved from [Link]

  • Loba Chemie. (2016). 7-AZAINDOLE 98% FOR SYNTHESIS MSDS. Retrieved from [Link]

  • T.S.M. Alelwani. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2146.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • Koivusalmi, E., Haatainen, E., & Root, A. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 71(1), 86-91.
  • Wang, Y., et al. (2021). Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. Analytical Methods, 13(21), 2445-2452.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
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  • J&K Scientific. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid. Retrieved from [Link]

  • DeGoey, D. A., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(3), 346-351.
  • Hatcher, J. M., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Journal of Medicinal Chemistry, 62(1), 368-384.
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  • Zaitsev, V. P., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds, 60(5), 461-489.
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Technical Support Center: Reductive Amination with 7-Azaindole Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for reductive amination reactions involving 7-azaindole aldehydes. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation in their synthetic workflows. The unique electronic properties of the 7-azaindole scaffold can present specific challenges not always encountered with simpler aromatic or aliphatic aldehydes. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.

Part 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common problems encountered during the reductive amination of 7-azaindole aldehydes.

Issue 1: Low or No Product Yield

This is the most frequent challenge, often stemming from issues with starting materials, imine formation, or the reduction step.

Q1: I see only my starting materials by TLC/LC-MS. What is the likely cause?

A1: The most probable cause is a failure to form the crucial imine or iminium ion intermediate. The 7-azaindole ring is electron-deficient, which can decrease the nucleophilicity of the aldehyde carbonyl, slowing down the initial condensation with the amine.

  • Causality: Imine formation is a reversible equilibrium reaction that generates water.[1] Without effective imine formation, the reducing agent has nothing to reduce except, potentially, your starting aldehyde.

  • Troubleshooting Steps:

    • Verify Starting Material Quality: Ensure the 7-azaindole aldehyde is pure and has not decomposed. Aldehydes can oxidize to carboxylic acids upon prolonged storage. Use freshly prepared or purified aldehyde if possible. Confirm the amine is not a salt (e.g., HCl or TFA salt); if it is, it must be neutralized with a non-nucleophilic base (like triethylamine or DIPEA) before the reaction.

    • Promote Imine Formation:

      • Add a Dehydrating Agent: Incorporate 3Å or 4Å molecular sieves to sequester the water produced during imine formation, driving the equilibrium forward.

      • Introduce a Mild Acid Catalyst: A catalytic amount of acetic acid (AcOH) is often used to protonate the carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by the amine.[2] This also facilitates the formation of the more reactive iminium ion.

    • Pre-form the Imine: In challenging cases, stir the 7-azaindole aldehyde and the amine together in the solvent (with molecular sieves and/or catalytic acid) for 1-2 hours at room temperature or with gentle heat (e.g., 40-50 °C) before adding the reducing agent. Monitor imine formation by TLC, NMR, or LC-MS.[3]

Q2: My reaction is sluggish, and I observe a mix of starting materials and product even after extended time. What can I do?

A2: This suggests that the reaction conditions are suboptimal for either imine formation or reduction.

  • Causality: The overall reaction rate is dependent on multiple factors, including concentration, temperature, and the specific reagents used. The pyridine nitrogen in the 7-azaindole can sometimes interact with reagents, slightly impeding the reaction.

  • Troubleshooting Steps:

    • Increase Concentration: Reductive aminations are often favored at higher concentrations (e.g., 0.1 M to 0.5 M).

    • Solvent Choice: 1,2-dichloroethane (DCE) is a preferred solvent for reactions using sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) as it is non-protic and effectively solubilizes the reagents.[4] Tetrahydrofuran (THF) is another good option. Avoid protic solvents like methanol when using STAB, as it can react with the reducing agent.[5][6]

    • Gentle Heating: Increasing the temperature to 40-60 °C can accelerate both imine formation and reduction, but monitor carefully for side product formation.

Issue 2: Formation of Side Products

Unwanted side products can complicate purification and significantly lower the yield of the desired amine.

Q1: I am observing a significant amount of the alcohol corresponding to the reduction of my 7-azaindole aldehyde. How can I prevent this?

A1: This indicates that your reducing agent is too reactive and is reducing the aldehyde carbonyl faster than the iminium ion.

  • Causality: A successful reductive amination relies on a reducing agent that is selective for the protonated imine (iminium ion) over the starting carbonyl.[7]

  • Troubleshooting Steps:

    • Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for this reason. Its steric bulk and the electron-withdrawing acetate groups make it less reactive and highly selective for the iminium ion over aldehydes or ketones.[5][8][9]

    • Avoid Strong Reducing Agents: Do not use potent hydride sources like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in a one-pot procedure, as they will rapidly reduce the aldehyde.[7][10] If you must use NaBH₄, it should only be added after you have confirmed complete formation of the imine in a separate step.[10]

Q2: My amine starting material is a primary amine, and I am getting a significant amount of a di-alkylated tertiary amine. How do I improve selectivity?

A2: This occurs when the newly formed secondary amine product reacts with another molecule of the aldehyde, undergoing a second reductive amination.[11][12]

  • Causality: The product secondary amine can be more nucleophilic than the starting primary amine, leading to competitive and often faster reaction with the remaining aldehyde.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.2–1.5 equivalents) relative to the aldehyde. This ensures the aldehyde is consumed before significant di-alkylation can occur.

    • Slow Addition: If practical, add the reducing agent slowly to the mixture of the aldehyde and amine. This keeps the concentration of the newly formed secondary amine low initially.

Issue 3: Workup and Purification Challenges

The basic nature of the 7-azaindole nucleus and the final amine product can make purification difficult.

Q1: My product is streaking badly on silica gel TLC and is difficult to purify by column chromatography.

A1: This is a classic problem when purifying basic compounds, especially those containing multiple nitrogen atoms, on acidic silica gel.

  • Causality: The acidic silanol groups on the surface of standard silica gel strongly and often irreversibly interact with the basic nitrogen atoms of your product, leading to poor peak shape and low recovery.

  • Troubleshooting Steps:

    • Neutralize the Silica: Add a basic modifier to your mobile phase. A common choice is 0.5-1% triethylamine (Et₃N) or a 1-2% solution of 7N ammonia in methanol added to your dichloromethane/methanol or ethyl acetate/hexane eluent system.[13] This deactivates the acidic sites on the silica.

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography. Alternatively, reversed-phase chromatography (C18 silica) with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like 0.1% formic acid or TFA to improve peak shape, is an excellent option for these types of polar, basic compounds.[13]

    • Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with a mild aqueous base (e.g., sat. NaHCO₃) to remove acidic impurities, then extract your basic product into an aqueous acid solution (e.g., 1M HCl). Wash the acidic aqueous layer with an organic solvent to remove neutral impurities. Finally, basify the aqueous layer (e.g., with 1M NaOH) and re-extract your pure product back into an organic solvent.[14]

Part 2: Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for 7-azaindole aldehydes?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is overwhelmingly the preferred reagent.[15] Its mildness and high selectivity for the iminium ion over the aldehyde starting material minimize side reactions, making it ideal for one-pot procedures.[8][9] Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic and its use is discouraged.[7][15]

Feature Sodium Triacetoxyborohydride (STAB) Sodium Cyanoborohydride Sodium Borohydride
Selectivity Excellent for iminium ions over carbonyls[5]Good for iminium ions over carbonyls[7]Poor (reduces carbonyls quickly)[10]
Reactivity Mild, controlled[9]Mild, controlledStrong, highly reactive
Solvent Comp. Best in aprotic (DCE, THF).[4] Reacts with MeOH.[6]Compatible with protic solvents (MeOH)[10]Compatible with protic solvents (MeOH, EtOH)[10]
Toxicity LowHigh (generates HCN in acid)[15]Low
Best Use Case One-pot reductive aminations One-pot reactions (use with caution)Stepwise reactions (add after imine formation)

Q2: Do I need to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon)?

A2: Generally, it is good practice but not always strictly necessary. While the reagents themselves are not typically air-sensitive, some complex or sensitive substrates might be. An inert atmosphere helps ensure reproducibility by preventing potential oxidative side reactions of the aldehyde or amine, especially if heating is required.

Q3: How do I properly set up a standard reductive amination with a 7-azaindole aldehyde?

A3: A well-designed protocol is key to success. See the detailed experimental protocol below for a reliable starting point.

Part 3: Protocols and Visualizations

Experimental Protocol: General Procedure for Reductive Amination

This protocol provides a robust starting point for the reductive amination of a 7-azaindole aldehyde with a primary or secondary amine using STAB.

  • Reagent Preparation:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 7-azaindole aldehyde (1.0 eq).

    • Add the amine (1.1-1.2 eq). If the amine is an HCl salt, add triethylamine (1.2 eq) to the mixture.

    • Dissolve the components in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane, DCE) to a concentration of approximately 0.2 M.

  • Imine Formation (Optional but Recommended):

    • Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS to observe the consumption of the aldehyde and the appearance of a new, typically less polar, imine spot.

  • Reduction:

    • Once imine formation is evident, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture portion-wise over 5-10 minutes. Note: The reaction may bubble slightly (hydrogen evolution) upon addition.

    • Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS until the imine intermediate is fully consumed.

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using a gradient of methanol in dichloromethane, with 1% triethylamine added to the mobile phase to prevent streaking.[13] Alternatively, use reversed-phase HPLC for highly polar products.

Visualizations
Reaction Mechanism Workflow

The following diagram illustrates the key steps in the acid-catalyzed reductive amination process.

ReductiveAmination cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Reduction Aldehyde 7-Azaindole Aldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Amine Amine (R₂NH₂) Amine->Hemiaminal H_plus H⁺ (cat.) H_plus->Aldehyde Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium -H₂O Water H₂O Product Final Amine Product Iminium->Product Hydride Attack STAB NaBH(OAc)₃ (Hydride Source) STAB->Product

Caption: Workflow for acid-catalyzed reductive amination.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving common issues with the reaction.

TroubleshootingTree Start Reaction Failed or Low Yield. Analyze crude by TLC/LCMS. Q1 Is starting aldehyde still present? Start->Q1 Q2 Is imine intermediate the major species? Q1->Q2 No Sol1 Problem: No imine formation. 1. Check amine (is it a salt?). 2. Add cat. AcOH. 3. Add molecular sieves. 4. Pre-form imine before adding STAB. Q1->Sol1 Yes Q3 Is aldehyde reduced to alcohol? Q2->Q3 No Sol2 Problem: Reduction failed. 1. Check STAB quality (is it old?). 2. Increase STAB equivalents (to 2.0). 3. Increase reaction time/temp. Q2->Sol2 Yes Sol3 Problem: Wrong reducing agent. 1. Use a milder agent (STAB). 2. If using NaBH₄, ensure imine is pre-formed completely. Q3->Sol3 Yes Sol4 Other issues: - Purity of starting materials? - Di-alkylation side product? - Purification issue (streaking)? Q3->Sol4 No

Caption: A decision tree for troubleshooting reductive amination.

References
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of various aldehydes. Download Table. Retrieved from [Link]

  • Sciencemadness Wiki. (2022). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Optimizing Reductive Amination: A Guide for Chemical Procurement. (n.d.). Retrieved from [Link]

  • ResearchGate. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link]

  • PubMed. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Bioorganic & Medicinal Chemistry Letters, 24(15), 3463-3466. [Link]

  • Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • National Institutes of Health. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 269. [Link]

  • Reddit. (2023). r/Chempros - What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • National Institutes of Health. (2018). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Dalton Transactions, 47(30), 10077–10085. [Link]

  • Reddit. (2023). r/Chempros - Question about reductive amination reaction procedure. Retrieved from [Link]

  • National Institutes of Health. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Current Medicinal Chemistry, 21(12), 1438–1456. [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Chembase.lk. (n.d.). Methods of Purification & Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). Efficient Access to Azaindoles and Indoles. Retrieved from [Link]

  • Ask Pharmacy. (2010). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers, 7, 280-285. [Link]

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Technical Support Center: By-product Analysis in 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on by-product analysis and troubleshooting. As a key intermediate in the development of various therapeutic agents, including kinase inhibitors, ensuring the purity and yield of this scaffold is paramount.[1][2] This resource provides in-depth technical guidance, field-proven insights, and robust analytical protocols to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including the 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) scaffold.[3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic ring.[4][5][6]

Q2: What are the major challenges in the synthesis of this compound?

A2: The primary challenges in this synthesis revolve around controlling the regioselectivity of the formylation and minimizing the formation of by-products. The 7-azaindole nucleus has multiple reactive sites, and achieving selective formylation at the C-6 position of the pyridine ring can be difficult. Additionally, the purification of the final product can be complicated by the presence of isomeric and other process-related impurities.[7]

Q3: What are the most common by-products observed in this synthesis?

A3: The most common by-products include:

  • Regioisomers: Formylation can occur at other positions of the 7-azaindole ring, leading to the formation of 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde, 1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde, and 1H-Pyrrolo[2,3-b]pyridine-2-carbaldehyde.

  • Di-formylated products: Under forcing reaction conditions or with an excess of the Vilsmeier reagent, a second formyl group can be introduced.

  • N-formylated by-products: The nitrogen of the pyrrole ring can also undergo formylation.

  • Dimeric by-products: Self-condensation of the starting material or reactive intermediates can lead to the formation of dimers, especially with substituted 7-azaindoles.[8]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the reaction progress. A suitable mobile phase for TLC is a mixture of ethyl acetate and hexanes or dichloromethane and methanol. For HPLC, a reversed-phase C18 column with a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid or formic acid as a modifier) is a good starting point.

Q5: What are the recommended purification techniques for the final product?

A5: Column chromatography on silica gel is the most common method for purifying this compound. However, due to the potential for product degradation on acidic silica gel, using neutral or basic alumina, or deactivating the silica gel with triethylamine prior to use is recommended.[7] Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or no yield of the desired this compound.

  • Potential Cause: Inactive Vilsmeier reagent.

    • Troubleshooting Suggestion: Ensure that the DMF and POCl₃ used are of high purity and anhydrous. The Vilsmeier reagent is moisture-sensitive. Consider using freshly opened bottles of reagents.

  • Potential Cause: Unfavorable reaction temperature.

    • Troubleshooting Suggestion: The Vilsmeier-Haack reaction is typically performed at low temperatures (0-10 °C) during the formation of the Vilsmeier reagent and the initial addition of the substrate. The reaction temperature may then be gradually increased. Optimize the temperature profile for your specific setup.

  • Potential Cause: Incorrect stoichiometry.

    • Troubleshooting Suggestion: The molar ratio of the 7-azaindole to the Vilsmeier reagent is critical. An excess of the reagent can lead to di-formylation, while an insufficient amount will result in incomplete conversion. A typical starting point is to use a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent.

Issue 2: Presence of multiple spots on TLC or peaks in HPLC, indicating a mixture of products.

  • Potential Cause: Lack of regioselectivity.

    • Troubleshooting Suggestion: The regioselectivity of the Vilsmeier-Haack reaction on 7-azaindole is highly dependent on the reaction conditions. Formylation of the electron-rich pyrrole ring (at C-3) is often a competing reaction. To favor formylation at the C-6 position of the pyridine ring, consider the use of a protecting group on the pyrrole nitrogen (e.g., tert-butyloxycarbonyl or tosyl). This can deactivate the pyrrole ring towards electrophilic attack and direct the formylation to the pyridine ring. Subsequent deprotection will yield the desired product.

  • Potential Cause: Formation of di-formylated by-products.

    • Troubleshooting Suggestion: Reduce the amount of Vilsmeier reagent used and maintain a lower reaction temperature. Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed to minimize over-reaction.

Issue 3: Difficulty in purifying the final product.

  • Potential Cause: Co-elution of isomeric by-products.

    • Troubleshooting Suggestion: Isomeric aldehydes can have very similar polarities, making their separation by column chromatography challenging. Optimize your chromatographic conditions by trying different solvent systems and gradients. The addition of a small amount of a modifier like triethylamine or acetic acid to the eluent can sometimes improve separation. Alternatively, consider using a different stationary phase, such as alumina or a bonded-phase silica gel. Preparative HPLC can also be a powerful tool for separating closely related isomers.[7]

  • Potential Cause: Degradation of the product on silica gel.

    • Troubleshooting Suggestion: As mentioned in the FAQ, 7-azaindole derivatives can be sensitive to the acidic nature of standard silica gel.[7] Use deactivated silica gel (pre-treated with a triethylamine solution), neutral alumina, or basic alumina for column chromatography.

Experimental Protocols

Representative Synthesis of this compound via Vilsmeier-Haack Reaction

Disclaimer: This is a representative protocol and may require optimization.

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine (7-azaindole)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography (or neutral/basic alumina)

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents) and anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 1H-Pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and water.

  • Basify the aqueous mixture to pH 8-9 by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography using a gradient of ethyl acetate in hexanes.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent such as DMSO-d₆ or CDCl₃. The expected chemical shifts will be in the aromatic region. The aldehyde proton should appear as a singlet around 9-10 ppm in the ¹H NMR spectrum.

Mass Spectrometry (MS):

  • Obtain a mass spectrum using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The expected [M+H]⁺ for C₈H₆N₂O is approximately 147.05.

By-product Analysis: Structures and Mechanisms

Understanding the formation of by-products is crucial for optimizing the reaction and purification processes.

By-productStructureProbable Mechanism of Formation
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehydeElectrophilic attack of the Vilsmeier reagent at the electron-rich C-3 position of the pyrrole ring. This is often a major by-product due to the high nucleophilicity of the pyrrole ring.[9]
Di-formylated Adducts Multiple possible isomersOccurs under forcing conditions (high temperature, excess reagent) where a second formylation takes place on either the pyrrole or pyridine ring of the mono-formylated product.
N-Formyl-1H-pyrrolo[2,3-b]pyridine N-Formyl-1H-pyrrolo[2,3-b]pyridineDirect formylation of the pyrrole nitrogen. This is generally less favored for the Vilsmeier-Haack reaction compared to C-formylation but can occur.
Dimeric By-products Complex structuresCan arise from the reaction of the Vilsmeier intermediate with another molecule of 7-azaindole, particularly if the starting material has electron-donating substituents.[8]

Visualizations

Synthetic Pathway and By-product Formation

Synthesis_and_Byproducts Start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Reagent Vilsmeier Reagent (POCl3, DMF) Product This compound (Desired Product) Reagent->Product Desired Pathway Byproduct1 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde (Regioisomer) Reagent->Byproduct1 Side Reaction Byproduct2 Di-formylated Products Reagent->Byproduct2 Side Reaction Byproduct3 N-Formylated Product Reagent->Byproduct3 Side Reaction Byproduct4 Dimeric By-products Reagent->Byproduct4 Side Reaction

Caption: Synthetic pathway to this compound and major by-products.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem LowYield Low/No Yield Problem->LowYield Yield Issue ImpureProduct Impure Product Problem->ImpureProduct Purity Issue PurificationDifficulty Purification Difficulty Problem->PurificationDifficulty Separation Issue CheckReagents Check Reagent Quality (Anhydrous?) LowYield->CheckReagents CheckRegio Analyze Regioisomers ImpureProduct->CheckRegio OptimizeChromo Optimize Chromatography (Solvent, Stationary Phase) PurificationDifficulty->OptimizeChromo OptimizeTemp Optimize Temperature CheckReagents->OptimizeTemp OptimizeStoich Optimize Stoichiometry OptimizeTemp->OptimizeStoich UseProtectingGroup Use N-Protecting Group CheckRegio->UseProtectingGroup ReduceReagent Reduce Vilsmeier Reagent UseProtectingGroup->ReduceReagent Solution Problem Resolved ReduceReagent->Solution UsePrepHPLC Consider Preparative HPLC OptimizeChromo->UsePrepHPLC UsePrepHPLC->Solution Stoich Stoich Stoich->Solution

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd. Available at: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. Available at: [Link]

  • 1 H NMR spectra of the two isomers: (a) 7b (syn) and (b) 5b (anti). ResearchGate. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. Available at: [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. J-STAGE. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]

  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. MDPI. Available at: [Link]

  • 1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry. Available at: [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available at: [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. Available at: [Link]

  • 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available at: [Link]

  • Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. Available at: [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

Sources

Technical Support Center: Improving Regioselectivity of 7-Azaindole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the 7-azaindole scaffold. This versatile heterocycle is a cornerstone in medicinal chemistry, notably as a key hinge-binding element in kinase inhibitors.[1] However, its rich and nuanced reactivity presents a significant challenge: controlling the site of functionalization. The presence of two rings with distinct electronic properties and multiple reactive C-H bonds often leads to mixtures of isomers, complicating synthesis and purification.

This guide is designed to provide direct, actionable solutions to common regioselectivity problems. We move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot your reactions effectively.

Frequently Asked Questions: Understanding the 7-Azaindole Core

Before troubleshooting specific reactions, a solid grasp of the intrinsic reactivity of the 7-azaindole nucleus is essential.

Q1: What are the most reactive positions on the unprotected 7-azaindole ring and why?

Answer: The reactivity of the 7-azaindole scaffold is governed by the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring.

  • C3 Position: This is the most nucleophilic and electron-rich carbon, making it the primary site for electrophilic aromatic substitution and many metal-catalyzed reactions.[1] Its reactivity is analogous to the C3 position of indole.

  • C2 Position: While less nucleophilic than C3, the C2 position is the most acidic carbon on the ring. This makes it susceptible to deprotonation by strong bases (metalation), enabling subsequent functionalization with electrophiles.[2][3][4]

  • Pyridine Ring (C4, C5, C6): These positions are significantly less reactive towards electrophilic attack due to the electron-withdrawing nature of the pyridine nitrogen. Functionalization here typically requires more forcing conditions or directed C-H activation strategies.[5]

cluster_0 7-Azaindole Core Reactivity cluster_1 Reactivity Hotspots 7-azaindole C3 C3: Most Nucleophilic (Electrophilic Attack) 7-azaindole->C3 C2 C2: Most Acidic C-H (Deprotonation/Metalation) 7-azaindole->C2  [2] C4C6 C4/C5/C6: Electron Deficient (Requires Directed Functionalization) 7-azaindole->C4C6  [3] Decision Workflow for DoM Regioselectivity start Desired Functionalization Site? c2 C2 Position start->c2 c6 C6 Position start->c6 n1_dmg 1. Install Directing Group (DMG) on N1 Nitrogen (e.g., Carbamoyl) c2->n1_dmg Select C2 n7_dmg 1. Install Directing Group (DMG) on N7 Nitrogen (e.g., Carbamoyl) c6->n7_dmg Select C6 n1_dom 2. Perform DoM with LDA at -78°C n1_dmg->n1_dom n1_quench 3. Quench with Electrophile (E+) n1_dom->n1_quench c2_product C2-Functionalized 7-Azaindole n1_quench->c2_product n7_dom 2. Perform DoM with LDA at -78°C n7_dmg->n7_dom n7_quench 3. Quench with Electrophile (E+) n7_dom->n7_quench c6_product C6-Functionalized 7-Azaindole n7_quench->c6_product start N7-Carbamoyl 7-Azaindole step1 1. DoM (LDA) 2. Quench (E1+) start->step1 c6_sub C6-Functionalized N7-Carbamoyl Azaindole step1->c6_sub dance DMG 'Dance' (cat. ClCONR2) c6_sub->dance Group Migration n1_dmg C6-Functionalized N1-Carbamoyl Azaindole dance->n1_dmg step2 1. DoM (LDA) 2. Quench (E2+) n1_dmg->step2 final 2,6-Disubstituted 7-Azaindole step2->final

Sources

Technical Support Center: Enhancing Cell Permeability of 1H-pyrrolo[2,3-b]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-b]pyridine inhibitors. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the common challenge of poor cell permeability with this important class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose and overcome these hurdles in your experiments.

Introduction: The Permeability Challenge of the Pyrrolopyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors targeting pathways like JAK-STAT and FGFR.[1][2][3][4] However, the very features that make this scaffold an excellent pharmacophore—its nitrogen atoms and hydrogen-bonding capabilities—can also contribute to poor cell permeability.[5][6] High polarity and a significant number of hydrogen bond donors and acceptors can hinder the passive diffusion of these molecules across the lipid bilayer of the cell membrane.[7][8]

This guide provides a structured approach to identifying the root cause of poor permeability and implementing strategies to improve the cellular activity of your 1H-pyrrolo[2,3-b]pyridine inhibitors.

Troubleshooting Guide: From Diagnosis to Solution

This section is structured to help you diagnose the potential reasons for poor cellular performance of your compounds and to provide actionable solutions.

Initial Observation: High Biochemical Potency, Low Cellular Activity

You have a potent 1H-pyrrolo[2,3-b]pyridine inhibitor in an enzymatic assay, but it shows significantly lower or no activity in a cell-based assay. What are the likely causes and what should you do next?

Question: My 1H-pyrrolo[2,3-b]pyridine inhibitor is potent against its target kinase in a biochemical assay (e.g., IC50 < 100 nM), but its EC50 in a cell-based assay is in the micromolar range or higher. What's going on?

Answer:

A significant drop-off in potency between a biochemical and a cellular assay is a classic indicator of poor cell permeability.[9] The compound is unable to reach a sufficient intracellular concentration to inhibit its target effectively. Several factors related to the compound's physicochemical properties could be at play.

Diagnostic Workflow:

  • Assess Physicochemical Properties: The first step is to analyze the key properties of your molecule that govern cell permeability, often guided by frameworks like Lipinski's Rule of 5.[10]

    • Lipophilicity (logP/logD): Is the compound too polar (low logP) or too lipophilic (high logP)? Both extremes can limit permeability.

    • Polar Surface Area (TPSA): A high TPSA (>140 Ų) is often associated with poor permeability.[11]

    • Hydrogen Bond Donors (HBD) and Acceptors (HBA): A high number of HBDs (>5) and HBAs (>10) can impede membrane crossing.[8]

    • Molecular Weight (MW): Is the MW greater than 500 Da?[12][13]

  • Experimental Permeability Assessment: If the computational predictions suggest a permeability issue, the next step is to measure it experimentally. The two most common in vitro assays for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[14][15][16][17]

Deep Dive: Permeability Assays

Question: How do I choose between a PAMPA and a Caco-2 assay to test my compound's permeability?

Answer:

The choice depends on the specific information you need. PAMPA is a high-throughput, cost-effective assay that measures passive diffusion, while the Caco-2 assay is more complex but provides a more comprehensive picture that includes active transport and efflux.[14][16][17]

FeaturePAMPA (Parallel Artificial Membrane Permeability Assay) Caco-2 Permeability Assay
Principle Measures passive diffusion across a synthetic lipid membrane.[14][16]Measures transport across a monolayer of human colon adenocarcinoma cells that mimic the intestinal epithelium.[15][17]
Transport Measured Passive transcellular diffusion only.Passive (transcellular and paracellular) and active transport (uptake and efflux).[15]
Throughput HighLow to Medium
Cost LowHigh
Use Case Excellent for early-stage screening to rank compounds based on their intrinsic passive permeability.[16]Gold standard for later-stage development to predict in vivo absorption and identify if a compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[15][17]

Interpreting the Results:

  • High PAMPA, High Caco-2 Permeability: The compound has good passive permeability and is not significantly affected by efflux.

  • High PAMPA, Low Caco-2 Permeability: This strongly suggests that your compound is a substrate for an efflux transporter (e.g., P-gp or BCRP).[14][15] The compound can cross the lipid membrane but is actively pumped back out of the cell.

  • Low PAMPA, Low Caco-2 Permeability: The compound has intrinsically poor passive permeability.

Below is a workflow diagram for diagnosing and addressing permeability issues.

G cluster_0 Diagnosis cluster_1 Solution Strategies Start High Biochemical Potency, Low Cellular Activity Assess_Physico Assess Physicochemical Properties (logP, TPSA, HBD/HBA, MW) Start->Assess_Physico Run_PAMPA Run PAMPA Assay Assess_Physico->Run_PAMPA Predicts poor permeability Run_Caco2 Run Caco-2 Assay Run_PAMPA->Run_Caco2 Interpret_Results Interpret Permeability Data Run_Caco2->Interpret_Results Poor_Passive Poor Passive Permeability (Low PAMPA & Caco-2) Interpret_Results->Poor_Passive Low Peff Efflux_Substrate Efflux Substrate (High PAMPA, Low Caco-2) Interpret_Results->Efflux_Substrate High Efflux Ratio Structural_Mod Structural Modification: - Increase Lipophilicity - Reduce TPSA/HBD - Introduce IHB Poor_Passive->Structural_Mod Prodrug Prodrug Strategy: - Mask Polar Groups Poor_Passive->Prodrug Efflux_Inhibitors Formulation with Efflux Inhibitors Efflux_Substrate->Efflux_Inhibitors Structural_Mod_Efflux Structural Modification: - Alter scaffold to avoid  transporter recognition Efflux_Substrate->Structural_Mod_Efflux

Caption: Diagnostic and solution workflow for poor cell permeability.

Strategies for Improving Cell Permeability

Once you have diagnosed the permeability issue, you can employ several medicinal chemistry and formulation strategies.

Structural Modification (Medicinal Chemistry Approach)

Question: My compound has low passive permeability (low PAMPA). What structural changes can I make to the 1H-pyrrolo[2,3-b]pyridine core?

Answer:

The goal is to increase the lipophilicity and/or reduce the polarity of the molecule without sacrificing its binding affinity for the target kinase.

  • Increase Lipophilicity (Modulate logP): Carefully titrate lipophilicity by adding small, non-polar groups. For the 1H-pyrrolo[2,3-b]pyridine scaffold, consider substitutions at positions that are not critical for kinase binding. For many kinase inhibitors based on this scaffold, modifications are often explored at the C4 and C5 positions.[1]

  • Reduce Polar Surface Area (TPSA) and Hydrogen Bonding:

    • N-Methylation: Methylating the pyrrole nitrogen can remove a hydrogen bond donor, which often improves permeability.[18][19] However, this must be done with caution as this nitrogen can be a key interaction point with the kinase hinge region.

    • Replace Polar Groups: If your molecule has polar substituents (e.g., hydroxyl, carboxyl groups) that are not essential for activity, consider replacing them with less polar bioisosteres (e.g., a hydroxyl group with a methoxy or fluoro group).

  • Introduce Intramolecular Hydrogen Bonds (IHB): This is an advanced strategy where a hydrogen bond is formed within the molecule itself. This can "shield" polar groups, reducing their interaction with the aqueous environment and effectively lowering the TPSA, which can improve membrane permeability.[8][20][21][22][23]

The Prodrug Strategy

Question: Structural modifications are compromising the activity of my inhibitor. Is there another way to get it into the cell?

Answer:

Yes, a prodrug approach is an excellent strategy when the parent molecule's structure is highly optimized for activity but has poor physicochemical properties for permeability.[24][25][26] The core idea is to mask a polar functional group (like a hydroxyl or amine) with a lipophilic promoiety. This new, more lipophilic molecule can cross the cell membrane, and once inside, cellular enzymes (e.g., esterases) cleave off the promoiety to release the active drug.[27][28]

Example Prodrug Strategy for a Pyrrolopyridine with a Phenolic Hydroxyl Group:

Compound Structure Predicted logP Predicted Permeability Notes
Parent Inhibitor R-OH1.5LowThe phenolic -OH is a polar group, increasing H-bonding potential.
Pivaloyloxymethyl (POM) Prodrug R-O-CH₂-O-C(O)C(CH₃)₃3.5HighThe lipophilic POM group masks the polar hydroxyl. It is cleaved by intracellular esterases.

This is a hypothetical table to illustrate the potential impact of a prodrug modification. Actual values would need to be determined experimentally.[9]

Addressing Efflux

Question: My Caco-2 assay shows a high efflux ratio (>2). What does this mean and how can I overcome it?

Answer:

A high efflux ratio indicates your compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[15][17] The cell is actively pumping your inhibitor out.

  • Medicinal Chemistry Approach: The primary strategy is to modify the structure to reduce its recognition by the efflux pump. This often involves subtle changes to the overall shape and distribution of hydrophobic and hydrogen-bonding features.

  • In Vitro Tool: To confirm efflux in your cellular assays, you can co-administer your inhibitor with a known efflux pump inhibitor, such as verapamil (for P-gp).[17] A significant increase in the cellular potency of your compound in the presence of the efflux inhibitor would confirm that efflux is the problem.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability (Pe) of a compound.

Methodology:

  • Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Donor Plate: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) in a 96-well donor plate.

  • Assembly: The filter plate is placed on top of the donor plate, creating a "sandwich."

  • Incubation: The assembly is incubated for a set period (e.g., 4-18 hours) at room temperature. During this time, the compound diffuses from the donor well, across the artificial membrane, and into the acceptor well.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined, typically by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated.

Protocol 2: Caco-2 Permeability Assay

Objective: To determine bidirectional permeability (Papp A-B and Papp B-A) and the efflux ratio (ER).

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in trans-well plates and cultured for ~21 days to form a differentiated, confluent monolayer.[17]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) or by checking the leakage of a fluorescent marker like Lucifer Yellow.[15][17]

  • Permeability Measurement (Apical to Basolateral - A-B):

    • The test compound is added to the apical (upper) chamber.

    • The plate is incubated (e.g., for 2 hours at 37°C).

    • Samples are taken from the basolateral (lower) chamber at set time points.

  • Permeability Measurement (Basolateral to Apical - B-A):

    • The test compound is added to the basolateral (lower) chamber.

    • The plate is incubated.

    • Samples are taken from the apical (upper) chamber.

  • Quantification: Compound concentrations in all samples are measured by LC-MS/MS.

  • Calculation:

    • Papp (A-B) and Papp (B-A) are calculated.

    • The Efflux Ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B) . An ER > 2 suggests active efflux.[15]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1H-pyrrolo[2,3-b]pyridine that can contribute to poor cell permeability? A1: The two nitrogen atoms in the bicyclic core act as hydrogen bond acceptors, and the pyrrole N-H is a hydrogen bond donor. This inherent polarity can lead to a high Polar Surface Area (TPSA) and strong interactions with water, which can hinder passage through the lipophilic cell membrane.[7][8]

Q2: Can computational models accurately predict the permeability of my novel 1H-pyrrolo[2,3-b]pyridine inhibitors? A2: Yes, computational models that calculate properties like cLogP and TPSA are excellent tools for initial assessment and for prioritizing which compounds to synthesize.[11][29][30] They provide a rapid way to flag molecules that are likely to have permeability issues. However, they are predictive and should be followed up with experimental validation using assays like PAMPA or Caco-2.[31]

Q3: My compound is a kinase inhibitor. Could its binding to the target be affected by the structural changes I make to improve permeability? A3: Absolutely. This is a critical aspect of medicinal chemistry known as the Structure-Activity Relationship (SAR).[1] Any modification must be carefully considered in the context of the kinase's binding pocket. For example, N-methylation of the pyrrole might improve permeability but could disrupt a key hydrogen bond with the kinase hinge region, leading to a loss of potency. It is a balancing act between optimizing for permeability and maintaining target engagement.

Q4: My inhibitor targets a signaling pathway. How can I visualize this to better understand the context of my experiments? A4: Visualizing the target pathway is crucial. For many 1H-pyrrolo[2,3-b]pyridine inhibitors, the JAK-STAT pathway is a common target. Here is a diagram illustrating the canonical pathway and the point of inhibition.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Dimerization & JAK Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK->STAT 3. STAT Phosphorylation Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->JAK Inhibition pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Expression

Caption: The JAK-STAT signaling pathway and the point of inhibition.

References

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  • Masimirembwa, C. M., et al. (2003). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Biomolecular Screening, 8(4), 497-507. [Link]

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Technical Support Center: Column Chromatography Purification of 1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs). The unique chemical nature of this aza-indole aldehyde—possessing both a basic pyridine nitrogen and an acidic pyrrole N-H, alongside a polar aldehyde group—presents specific challenges in silica gel chromatography. This guide explains the causality behind these challenges and offers field-proven solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography purification of this compound in a question-and-answer format.

Issue 1: My purified fractions show significant streaking or tailing on TLC, and the yield is low.

Why is this happening? Streaking or "tailing" is a common issue when purifying nitrogen-containing heterocyclic compounds like 7-azaindole derivatives on standard silica gel.[1][2] The silica surface is weakly acidic due to the presence of silanol (Si-OH) groups. The basic nitrogen on the pyridine ring of your compound can interact strongly and non-ideally with these acidic sites, leading to poor peak shape, irreversible adsorption, and even degradation, all of which contribute to low recovery.[1][3]

Solutions & Optimizations:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine (TEA) or pyridine into your eluent system (e.g., Hexane/Ethyl Acetate).[1] The modifier will compete with your compound for the acidic sites on the silica, leading to sharper peaks and improved recovery.

  • Stationary Phase Deactivation/Alternative:

    • Neutralize the Silica: Before packing, you can prepare a slurry of the silica gel in your starting eluent containing 1-2% triethylamine. Let it stand for an hour, then pack the column as usual. This "deactivates" the most aggressive acidic sites.

    • Switch to Alumina: Consider using neutral or basic alumina as your stationary phase.[1] Alumina is generally less acidic than silica and can be a better choice for acid-sensitive or basic compounds.

  • Check Compound Solubility:

    • Ensure your crude material is fully dissolved before loading. If it precipitates at the top of the column, it will continuously leach down, causing tailing.[3] If solubility in the mobile phase is low, consider a "dry loading" technique.[4]

Issue 2: The separation between my desired product and a close-running impurity is very poor.

Why is this happening? Poor separation, or co-elution, occurs when the impurity and your product have very similar polarities and affinities for the stationary phase in the chosen solvent system.[1] A single solvent system may not have sufficient "selectivity" to resolve the two compounds.

Solutions & Optimizations:

  • Optimize the Mobile Phase Selectivity:

    • Simply increasing the polarity (e.g., more ethyl acetate) may not work. You need to change the nature of the solvent interactions. Try switching one of the solvents to alter the selectivity. For example, if you are using Hexane/Ethyl Acetate, try a system like Dichloromethane/Acetone or Toluene/Ethyl Acetate.[5][6] Different solvents interact differently with your compounds, which can often dramatically improve separation.

  • Employ Gradient Elution:

    • Start with a low-polarity mobile phase to allow the non-polar compounds to elute first. Then, gradually increase the polarity of the eluent over the course of the separation.[6][7] This technique sharpens the peaks of later-eluting compounds and can improve the resolution between closely running spots.

  • Consider an Alternative Purification Method:

    • If chromatographic separation is intractable, recrystallization may be an effective alternative, provided a suitable solvent can be found.[1] For very difficult separations, High-Performance Liquid Chromatography (HPLC) may be necessary.[1]

Issue 3: My compound appears to be decomposing on the column.

Why is this happening? As mentioned, the acidic nature of silica gel can catalyze the degradation of sensitive compounds.[3] Aldehydes can also be susceptible to oxidation or other reactions. The prolonged contact time during a slow column run can exacerbate this issue.

Solutions & Optimizations:

  • Test for Stability:

    • Before running a large-scale column, perform a stability test. Spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears or the original spot diminishes, it indicates instability on silica.[3]

  • Use a Deactivated Stationary Phase:

    • Use the triethylamine-deactivated silica or alumina as described in Issue 1.[1]

  • Run the Column Faster:

    • Use "flash" chromatography conditions (applying pressure with air or nitrogen) to reduce the time the compound spends on the column. Be mindful that excessively high flow rates can decrease separation efficiency.[4]

  • Work at Lower Temperatures:

    • If the compound is thermally labile, running the column in a cold room can sometimes mitigate decomposition.

Experimental Protocols & Data

Table 1: Recommended Solvent Systems for TLC Analysis

Before any column purification, it is critical to identify an optimal solvent system using Thin-Layer Chromatography (TLC). The target Rf (retention factor) for the desired compound should be approximately 0.25-0.35 to ensure good separation on a column.

Solvent System (v/v)PolarityTypical Impurities ElutedComments
20-40% Ethyl Acetate in HexanesLow to MediumNon-polar starting materials, non-polar byproducts.A good starting point for many aza-indole derivatives.[5][8][9]
50-80% Ethyl Acetate in HexanesMedium to HighMore polar impurities, unreacted polar reagents.Use if the compound is highly retained in lower polarity systems.
1-5% Methanol in DichloromethaneHighHighly polar impurities, baseline material.Effective for polar compounds, but may reduce separation of closely related spots.[1][10]
Add 0.5% Triethylamine (TEA)N/AN/AAdd to any of the above systems to reduce peak tailing.[1]
Protocol 1: Step-by-Step Column Chromatography Purification

This protocol outlines a standard flash chromatography procedure.

  • Column Selection & Packing:

    • Choose a glass column with a diameter such that the silica gel height is about 15-20 cm. A common rule of thumb is a 50:1 to 100:1 ratio of silica gel weight to crude material weight.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 20% EtOAc/Hexanes).

    • Pour the slurry into the column and use gentle pressure to pack it evenly, avoiding air bubbles. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of a suitable solvent (dichloromethane is often a good choice).

    • Carefully apply the concentrated sample solution to the top of the silica bed.

    • Alternative (Dry Loading): If the compound has poor solubility, dissolve it in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[4]

  • Elution:

    • Begin eluting with the low-polarity solvent system determined by TLC.

    • Collect fractions and monitor their contents using TLC.

    • If a gradient elution is needed, incrementally increase the percentage of the more polar solvent (e.g., increase from 20% EtOAc to 30%, then 40%).

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Visualization of Workflows

Purification Workflow Diagram

This diagram illustrates the logical flow from crude material to the final purified product.

PurificationWorkflow cluster_prep Preparation & Analysis cluster_column Column Chromatography cluster_post Post-Purification Crude Crude Material TLC TLC Analysis (Solvent System Scout) Crude->TLC Spot Pack Pack Column (Slurry Method) TLC->Pack Select Eluent Load Load Sample (Wet or Dry) Pack->Load Elute Elute with Gradient & Collect Fractions Load->Elute Monitor Monitor Fractions (TLC) Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for column chromatography purification.

Troubleshooting Decision Tree

This diagram provides a systematic approach to diagnosing and solving common purification problems.

TroubleshootingTree cluster_separation Separation Issues cluster_elution Elution & Yield Issues Start Problem with Purification? PoorSep Poor Separation (Co-elution) Start->PoorSep Streaking Streaking / Tailing? Start->Streaking LowYield Low Yield? Start->LowYield ChangeSolvent Change Solvent Selectivity (e.g., DCM/Acetone) PoorSep->ChangeSolvent TryHPLC Consider HPLC or Recrystallization PoorSep->TryHPLC AddTEA Add TEA (0.5%) to Eluent Streaking->AddTEA UseAlumina Use Neutral Alumina Streaking->UseAlumina LowYield->UseAlumina CheckStability Check Stability on Silica (TLC) LowYield->CheckStability

Caption: Decision tree for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is a general starting protocol for the column chromatography purification of this compound? A1: A reliable starting point for flash column chromatography on silica gel is to use a gradient elution with a mixture of ethyl acetate in hexanes.[1][5] First, determine an optimal starting solvent system using TLC to achieve an Rf of ~0.25-0.35. A typical gradient might start from 10-20% ethyl acetate in hexanes and gradually increase to 50% or higher, depending on the polarity of the impurities.

Q2: Can I use preparative TLC for purification? A2: Yes, preparative thin-layer chromatography (prep TLC) is a viable option for purifying small quantities (typically up to 100 mg) of the compound.[1] This method is particularly useful for quickly obtaining a pure analytical sample or when only a small amount of material is available.

Q3: Is HPLC a more suitable method for purifying this compound? A3: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), can be an excellent method for achieving high purity, especially when separating closely related isomers or stubborn impurities.[1] However, it is often more resource-intensive than flash chromatography. For routine purifications where impurities are sufficiently different in polarity, flash chromatography is typically the more practical first choice.

Q4: The compound is very polar and doesn't move from the baseline even in 100% ethyl acetate. What should I do? A4: If your compound is very polar, you need a more aggressive solvent system. Try adding a small percentage of methanol (1-10%) to either ethyl acetate or dichloromethane.[1][3] A gradient of 0-10% methanol in dichloromethane is a powerful eluent for polar compounds. Alternatively, you could explore using reversed-phase (C18) silica, where the elution order is inverted (polar compounds elute first).[1][11]

References

  • Benchchem Technical Support. Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Phenomenex.
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  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors.
  • Royal Society of Chemistry.
  • Royal Society of Chemistry.
  • University of Rochester, Department of Chemistry.
  • ChemistryViews.
  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • BUCHI.
  • PubMed. Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC.
  • ECHEMI. 1H-Pyrrolo[2,3-b]pyridine-6-carboxaldehyde Formula.
  • PubChem. This compound.
  • ChemicalBook. 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde (9CI).
  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).

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Technical Support Center: Recrystallization of 7-Azaindole-6-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 7-azaindole-6-carboxaldehyde via recrystallization. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic compound. As a bioisostere of indole, 7-azaindole and its derivatives are of significant interest in medicinal chemistry.[1][2] The presence of a pyridine nitrogen fused to the pyrrole ring introduces unique physicochemical properties that can be leveraged in drug design but may also present challenges during purification.[2]

This guide provides in-depth, field-proven insights into developing a robust recrystallization protocol and troubleshooting common issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that can arise during the recrystallization of 7-azaindole-6-carboxaldehyde. The advice provided is grounded in the fundamental principles of crystallization and experience with similar heterocyclic aldehydes.

Q1: My 7-azaindole-6-carboxaldehyde is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" is a common problem in recrystallization, particularly with compounds that have relatively low melting points or when the solution is too concentrated.[3][4] The compound separates from the solution as a liquid oil rather than a solid crystalline lattice because it has come out of solution at a temperature above its melting point.

Causality & Solution Workflow:

  • High Solute Concentration: The most frequent cause is that the solution is too supersaturated upon cooling. The compound "crashes out" as a molten liquid.

    • Solution: Gently reheat the mixture to redissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to decrease the saturation level. Allow the solution to cool much more slowly.[3][5]

  • Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of an amorphous oil over an ordered crystal lattice.[6]

    • Solution: Ensure a gradual temperature decrease. Insulate the flask by leaving it on the benchtop, loosely covered, or by placing it in a warm water bath that is allowed to cool to room temperature.[4]

  • Inherent Properties & Solvent Choice: The melting point of your compound relative to the solvent's boiling point can be a factor.[4] If the compound's melting point is low, it's more prone to oiling out.

    • Solution: Consider a different solvent system. A solvent with a lower boiling point might be effective. Alternatively, using a co-solvent (binary) system can modulate the solubility and promote crystallization over oiling.

Troubleshooting Flowchart for "Oiling Out"

G start Oiling Out Observed reheat Reheat to Dissolve Oil start->reheat add_solvent Add Small Amount of Hot Solvent (1-5%) reheat->add_solvent slow_cool Cool Slowly (Insulate Flask) add_solvent->slow_cool check Crystals Form? slow_cool->check success Success: Collect Crystals check->success Yes fail Failure: Consider New Solvent System check->fail No

Caption: Workflow for resolving compound oiling out during recrystallization.

Q2: No crystals are forming, even after the solution has cooled to room temperature. What should I do?

A2: The failure of crystals to form usually indicates one of two primary issues: the solution is not sufficiently saturated, or the nucleation process has not initiated.[3][7]

Causality & Solution Workflow:

  • Excess Solvent: This is the most common reason for crystallization failure.[4] If too much solvent was used to dissolve the crude material, the solution will not become saturated upon cooling, and the compound will remain in solution.[7]

    • Solution: Reduce the solvent volume. Gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or by boiling it off (ensure proper ventilation in a fume hood). Once the volume is reduced, allow the solution to cool again. A good rule of thumb is to reduce the volume by 10-20% at a time.[4]

  • Supersaturation without Nucleation: Sometimes a solution can become supersaturated but lacks a nucleation site for crystal growth to begin.[4][7]

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[5] The microscopic imperfections on the glass provide nucleation sites.

    • Solution 2 (Seeding): If you have a small crystal of pure 7-azaindole-6-carboxaldehyde saved from a previous batch, add it to the supersaturated solution. This "seed crystal" acts as a template for crystal growth.[5][7]

  • Insufficient Cooling: The compound may still be significantly soluble at room temperature.

    • Solution: Once the flask has slowly cooled to room temperature, place it in an ice bath or a refrigerator to further decrease the solubility and induce crystallization.[5]

Q3: My crystal yield is very low. How can I improve recovery?

A3: Low recovery is a frustrating issue that typically points to using too much solvent or premature filtration.[5][7]

Causality & Solution Workflow:

  • Excess Solvent Usage: As with the failure to crystallize, using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining in the mother liquor upon cooling.[5][7]

    • Solution: During the dissolution step, add the hot solvent in small portions until the solute just dissolves.[8] If you suspect you've already used too much, you can concentrate the mother liquor after your first filtration and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and might require a separate recrystallization.[5]

  • High Solubility in Cold Solvent: The ideal recrystallization solvent is one in which the compound has very low solubility when cold.[8] If your compound remains moderately soluble even at low temperatures, your recovery will suffer.

    • Solution: Ensure you are cooling the crystallization flask in an ice bath for an adequate amount of time (e.g., 15-30 minutes) to maximize precipitation.[6] If recovery is still poor, you may need to find a new solvent in which your compound is less soluble when cold.

  • Premature Filtration: Filtering the crystals before crystallization is complete will naturally lead to a lower yield.

    • Solution: Be patient. Crystallization can be a slow process.[6] Allow the flask to stand undisturbed until you are confident that the maximum amount of solid has formed.

Q4: What is the best way to choose a solvent for 7-azaindole-6-carboxaldehyde?

A4: The ideal solvent is one that dissolves the compound poorly at room temperature but readily at its boiling point.[8] For 7-azaindole derivatives, which contain both a hydrogen-bond donor (N-H) and acceptor (pyridine N), as well as a polar aldehyde group, a range of polar solvents should be tested.

Solvent Selection Protocol:

  • Place a small amount of your crude material (20-30 mg) into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each tube at room temperature. Solvents to test could include:

    • Alcohols (Ethanol, Isopropanol)

    • Esters (Ethyl Acetate)

    • Ketones (Acetone)

    • Chlorinated solvents (Dichloromethane)

    • Nitriles (Acetonitrile)

    • Water

  • Observe the solubility at room temperature. A suitable solvent will not dissolve the compound.[8]

  • Gently heat the tubes that did not show solubility. An ideal solvent will fully dissolve the compound at or near its boiling point.

  • Allow the hot solutions to cool. The best solvent will result in the formation of abundant, well-formed crystals.

Solvent Suitability Summary

Solvent PropertyIdeal Outcome for Recrystallization
Solubility at Room Temp Low / Insoluble
Solubility at Boiling Point High / Soluble
Impurity Solubility Impurities are either very soluble or completely insoluble
Reactivity Must be chemically inert towards the compound
Boiling Point Should be below the melting point of the compound
Volatility Should be volatile enough to be easily removed from crystals

A related 7-azaindole derivative has been successfully recrystallized from a co-solvent system of chloroform (CHCl₃) and acetonitrile (CH₃CN), suggesting that binary mixtures could be effective.[9]

Experimental Protocol: Recrystallization of 7-Azaindole-6-carboxaldehyde

This protocol outlines a systematic approach based on best practices. The exact solvent and volumes must be determined empirically as described in the Q&A above.

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude 7-azaindole-6-carboxaldehyde in an Erlenmeyer flask.

    • Add a magnetic stir bar or boiling chips.

    • Heat your chosen solvent to its boiling point on a hot plate.

    • Add the hot solvent to the flask in small portions while stirring/swirling until the solid is just dissolved. Use the minimum amount of solvent necessary.[5]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. Preheat a separate flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.

  • Cooling and Crystallization:

    • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.[6] Slow cooling is critical for forming pure, large crystals.[6]

    • Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.[5]

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a minimum amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[7]

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • Transfer the crystals to a watch glass or weighing dish and dry them to a constant weight, either in the air or in a vacuum oven at a modest temperature.

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_collection Collection A Place Crude Solid in Flask B Add Minimum Amount of Hot Solvent to Dissolve A->B C Hot Filtration (If Insoluble Impurities Exist) B->C D Slowly Cool Solution to Room Temperature C->D Solution is Clear E Cool in Ice Bath to Maximize Precipitation D->E F Collect Crystals via Vacuum Filtration E->F G Wash with Minimal Ice-Cold Solvent F->G H Dry Crystals G->H

Caption: Standard experimental workflow for recrystallization.

References

  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd7UB5NYcY5XV_lU74__wAoyVDzTlLOSd_5CHYQd908hclQSfEJGRIE9wuoTuuoz6g9z5DkXKNB2shw5JnraToy3Lvj4xWFx1qySuWWYQhMLMiRvxzLbBuNp7QWkgIlyhdvj2tDsyIV5qMj4SJUQrU1SDeEcozfCcAZaCvsjzz9TWumbDANZddCIPNcbX_v8qnLyZeADO-yKQzByRW8cE=]
  • RECRYSTALLIZATION. Chemistry LibreTexts. [URL: https://chem.libretexts.
  • Problems in recrystallization. Biocyclopedia. [URL: https://biocyclopedia.
  • Recrystallization. University of California, Los Angeles - Chemistry. [URL: https://www.chem.ucla.
  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jp031303p]
  • 7-AZAINDOLE-3-CARBOXALDEHYDE wiki. Guidechem. [URL: https://www.guidechem.com/wiki/7-azaindole-3-carboxaldehyde-cas-4649-09-6.html]
  • Problems with Recrystallisations. University of York, Department of Chemistry. [URL: https://www.york.ac.
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [URL: https://www.sas.rochester.
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2752778/]
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [URL: https://rosdok.uni-rostock.de/handle/20.500.12657/31034]
  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8774780/]
  • A General Method for the Preparation of 4- and 6-Azaindoles | Request PDF. ResearchGate. [URL: https://www.researchgate.
  • Synthesis and Evaluation of Antibacterial Activity of Novel Azaindole Derivatives. IOSR Journal of Pharmacy and Biological Sciences. [URL: https://www.iosrjournals.org/iosr-jpbs/papers/Vol12-issue5/Version-4/G1205044146.pdf]
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Strategies to minimize dimer formation in 7-azaindole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-azaindole reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile scaffold. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to help you minimize common side reactions, particularly dimer formation, and optimize your synthetic outcomes.

Introduction to the Challenge: 7-Azaindole Dimerization

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a crucial heterocyclic motif in medicinal chemistry due to its ability to act as a bioisostere of indole and its unique hydrogen bonding capabilities. However, its reactivity profile presents a significant challenge: the propensity to form dimers, particularly under conditions used for N-functionalization, cross-coupling, and other transformations. This dimerization not only consumes starting material and reduces the yield of the desired product but also complicates purification.

This guide will provide a systematic approach to understanding and mitigating the formation of these unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary driving force for 7-azaindole dimerization?

The dimerization of 7-azaindole is primarily driven by its unique electronic structure. The pyridine nitrogen withdraws electron density, making the N-H proton of the pyrrole ring more acidic than that of indole. This facilitates deprotonation and formation of the 7-azaindole anion. This anion can then act as a nucleophile, attacking another molecule of 7-azaindole or a derivative, leading to the formation of a dimer, most commonly the N1-C7' dimer.

Q2: I'm seeing a significant amount of a byproduct with a mass corresponding to a dimer in my palladium-catalyzed cross-coupling reaction. What is the most likely cause?

In palladium-catalyzed reactions, such as Buchwald-Hartwig or Suzuki couplings, the formation of a 7-azaindole dimer is a common issue. This often occurs when the rate of oxidative addition of the palladium catalyst to the aryl halide is slow, or when the concentration of the deprotonated 7-azaindole is high. The deprotonated 7-azaindole can then participate in a competing reaction, attacking an electrophilic partner (like another 7-azaindole derivative) to form the dimer.

Q3: Can the choice of base influence the rate of dimerization?

Absolutely. Strong bases, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), can rapidly and quantitatively deprotonate 7-azaindole, leading to a high concentration of the nucleophilic anion and increasing the likelihood of dimerization. Weaker bases, like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), often provide a more controlled, lower steady-state concentration of the anion, which can favor the desired reaction over dimerization.

Troubleshooting Guide: Minimizing Dimer Formation

This section provides a more in-depth analysis of common issues and systematic approaches to resolve them.

Issue 1: High Levels of Dimer in N-Arylation Reactions

Root Cause Analysis:

The N-arylation of 7-azaindole, particularly in copper or palladium-catalyzed reactions, is highly susceptible to dimerization. The deprotonated 7-azaindole is a potent nucleophile that can compete with the desired cross-coupling process.

Troubleshooting Workflow:

start High Dimer Formation in N-Arylation base Optimize Base Selection start->base Initial Step ligand Ligand Modification base->ligand If dimer persists result Reduced Dimer Formation base->result Success temp Lower Reaction Temperature ligand->temp Further Optimization ligand->result Success protect Consider N-Protection temp->protect Alternative Strategy temp->result Success protect->result Success

Caption: Troubleshooting workflow for N-arylation.

Detailed Strategies:

  • Base Selection:

    • Rationale: The choice of base is critical in controlling the concentration of the nucleophilic 7-azaindole anion.

    • Recommendation: Switch from strong bases like NaH or KOtBu to weaker inorganic bases such as K2CO3, Cs2CO3, or K3PO4. This will lower the steady-state concentration of the deprotonated 7-azaindole, thereby reducing the rate of dimerization.

  • Ligand Choice for Palladium Catalysis:

    • Rationale: The ligand on the palladium center influences the rate of both the desired cross-coupling and potential side reactions.

    • Recommendation: Employ bulky, electron-rich phosphine ligands like Xantphos or DavePhos. These ligands can accelerate the rate of reductive elimination to form the desired C-N bond, outcompeting the dimerization pathway.

  • Reaction Temperature:

    • Rationale: Higher temperatures can increase the rate of both desired and undesired reactions. However, dimerization may have a different activation energy than the desired coupling.

    • Recommendation: Screen a range of lower temperatures. While this may slow down the overall reaction, it can disproportionately decrease the rate of dimer formation.

  • N-Protection Strategy:

    • Rationale: If other strategies fail, protecting the N-H of the pyrrole ring is a robust method to prevent dimerization.

    • Recommendation: Protect the 7-azaindole with a suitable protecting group, such as a Boc group, perform the desired reaction on another part of the molecule, and then deprotect. This multi-step approach can be more efficient than trying to optimize a problematic reaction.

Issue 2: Dimer Formation During Halogenation

Root Cause Analysis:

Direct halogenation of the 7-azaindole core, for example at the C3 position, can be complicated by dimerization, especially under harsh conditions.

Troubleshooting Strategies:

StrategyRationaleRecommended Reagents
Mild Halogenating Agents Reduce the reactivity of the system and minimize side reactions.N-Bromosuccinimide (NBS), N-Iodosuccinimide (NIS)
Controlled Temperature Lower temperatures can improve selectivity and reduce byproduct formation.Start at 0 °C or -78 °C and slowly warm to room temperature.
Solvent Choice The solvent can influence the solubility and reactivity of the reagents.Aprotic solvents like THF or DMF are generally preferred.

Key Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig N-Arylation of 7-Azaindole

This protocol is designed to minimize dimer formation in the palladium-catalyzed N-arylation of 7-azaindole.

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add 7-azaindole (1.0 equiv), the aryl halide (1.1 equiv), Cs2CO3 (2.0 equiv), and Pd2(dba)3 (0.02 equiv).

  • Add Xantphos (0.04 equiv).

  • Evacuate and backfill the vessel with argon or nitrogen (repeat 3 times).

  • Add anhydrous, degassed dioxane.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Rationale for Key Choices:

  • Cs2CO3: A relatively weak base that provides a controlled concentration of the deprotonated 7-azaindole.

  • Pd2(dba)3/Xantphos: A robust catalytic system where the bulky Xantphos ligand promotes the desired C-N bond formation.

  • Anhydrous/Degassed Solvent: Essential for preventing catalyst deactivation and ensuring reproducibility.

Protocol 2: C3-Bromination of 7-Azaindole

This protocol utilizes mild conditions to achieve selective C3-bromination while minimizing dimerization.

Step-by-Step Methodology:

  • Dissolve 7-azaindole (1.0 equiv) in anhydrous DMF in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify the crude product by column chromatography.

Reaction Workflow:

start Dissolve 7-Azaindole in DMF cool Cool to 0 °C start->cool add_nbs Add NBS Portion-wise cool->add_nbs stir Stir and Warm to RT add_nbs->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Na2S2O3 monitor->quench Reaction Complete extract Workup and Extraction quench->extract purify Purify by Chromatography extract->purify product Pure C3-Bromo-7-azaindole purify->product

Caption: Workflow for C3-bromination of 7-azaindole.

References

  • Strategies for the Synthesis of Substituted 7-Azaindoles. Chemical Reviews, [Link]

  • The Chemistry of 7-Azaindoles. Arkivoc, [Link]

  • Palladium-Catalyzed N-Arylation of 7-Azaindole. The Journal of Organic Chemistry, [Link]

Validation & Comparative

A Comparative Guide to 6-Formyl- vs. 3-Formyl-7-Azaindole in Drug Design: A Positional Isomerism Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, celebrated as a privileged structure and a bioisostere of both indole and purine systems.[1][2][3][4] Its utility, particularly in the development of kinase inhibitors, is well-documented.[1][2][5] Functionalization of this scaffold is paramount for modulating biological activity and physicochemical properties. The introduction of a formyl (-CHO) group, a versatile synthetic handle and a potent hydrogen bond acceptor, offers a powerful tool for molecular elaboration. This guide provides an in-depth comparison of two key positional isomers: 6-formyl-7-azaindole and 3-formyl-7-azaindole. We will dissect their structural and electronic nuances, synthetic accessibility, and differential applications in drug design, supported by experimental data and protocols to inform rational design strategies for researchers in the field.

Structural and Electronic Divergence: The Impact of Formyl Position

The 7-azaindole nucleus is an elegant fusion of a π-electron rich pyrrole ring and a π-electron deficient pyridine ring.[6] This inherent electronic dichotomy means the placement of an electron-withdrawing formyl group at either the C3 (pyrrole) or C6 (pyridine) position drastically alters the molecule's electronic landscape, reactivity, and interaction potential.

  • 3-Formyl-7-Azaindole: Placing the formyl group on the electron-rich pyrrole ring creates a strong electronic push-pull system. This enhances the electrophilicity of the formyl carbon and influences the acidity of the pyrrole N-H proton. This isomer is frequently employed to introduce substituents that directly probe the active site of target proteins.

  • 6-Formyl-7-Azaindole: Attaching the formyl group to the already electron-deficient pyridine ring further diminishes the ring's electron density. This modification can significantly impact the pKa of the pyridine nitrogen (N7) and modulate the overall solubility and metabolic profile of the resulting drug candidate.

These electronic differences dictate the non-covalent interaction capabilities of each isomer. The 7-azaindole core famously mimics the adenine fragment of ATP, forming critical bidentate hydrogen bonds with the hinge region of kinases via its pyridine N7 (acceptor) and pyrrole N1-H (donor).[1][4][5] The position of the formyl group can sterically and electronically tune these primary interactions and introduce secondary binding contacts.

Caption: Comparative electronic influence of the formyl group at C3 vs. C6.

Synthesis and Chemical Accessibility: A Tale of Two Pathways

The synthetic routes to these isomers are markedly different, a critical consideration for their practical application in drug discovery campaigns. The 3-formyl isomer is generally more straightforward to access, while the 6-formyl counterpart requires a more nuanced strategy.

  • Synthesis of 3-Formyl-7-Azaindole: The most common and direct method is the Vilsmeier-Haack formylation of the parent 7-azaindole.[6] This electrophilic substitution preferentially occurs at the electron-rich C3 position of the pyrrole ring, making this isomer readily available in large quantities. The reactivity of the resulting aldehyde is robust, allowing for a wide array of subsequent chemical transformations.[6][7]

  • Synthesis of 6-Formyl-7-Azaindole: Direct formylation at the C6 position is not feasible. Instead, synthesis typically involves a [4+1] cyclization strategy.[8] This often starts with a pre-functionalized pyridine, such as a 3-amino-4-methylpyridine derivative. The Vilsmeier-Haack reagent is then used not for direct formylation, but to construct the pyrrole ring onto the pyridine core, a mechanistically distinct and elegant transformation.[8] This multi-step approach makes the 6-formyl isomer a less common, but highly valuable, building block.

G Comparative Synthetic Workflows cluster_3 3-Formyl Synthesis cluster_6 6-Formyl Synthesis start_3 7-Azaindole reagent_3 Vilsmeier-Haack Reagent (POCl₃, DMF) start_3->reagent_3 Direct C3 Formylation product_3 3-Formyl-7-Azaindole reagent_3->product_3 start_6 3-Amino-4-methylpyridine reagent_6 Vilsmeier-Haack Reagent (POCl₃, DMF) start_6->reagent_6 [4+1] Cyclization product_6 6-Formyl-7-Azaindole reagent_6->product_6

Sources

A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrrolo[2,3-b]pyridine-6-carboxaldehyde Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of biologically active compounds. This guide focuses on the structure-activity relationship (SAR) of 1H-pyrrolo[2,3-b]pyridine-6-carboxaldehyde and its analogs, with a particular emphasis on their role as potent kinase inhibitors. By understanding the intricate interplay between chemical structure and biological function, researchers can strategically design next-generation therapeutics with enhanced potency and selectivity.

The aldehyde functionality at the 6-position of the 7-azaindole core serves as a versatile synthetic handle, allowing for the introduction of diverse chemical moieties. This has led to the development of a wide array of analogs targeting various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammatory disorders. This guide will provide an in-depth comparison of these analogs, supported by experimental data, to elucidate the key structural determinants of their inhibitory activity against prominent kinase targets, including Fibroblast Growth Factor Receptors (FGFR), Janus Kinases (JAKs), Traf2- and NCK-Interacting Kinase (TNIK), and Cyclin-Dependent Kinase 8 (CDK8).

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Foundation for Kinase Inhibition

The 7-azaindole core is an isostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution significantly alters the electronic distribution and hydrogen bonding capabilities of the molecule, making it an attractive scaffold for interacting with the ATP-binding pocket of kinases. The pyrrolo[2,3-b]pyridine system can engage in various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-stacking, which are crucial for high-affinity binding to kinase targets.

Comparative Structure-Activity Relationship Analysis

The biological activity of 1H-pyrrolo[2,3-b]pyridine analogs is profoundly influenced by the nature and position of substituents on the core scaffold. The following sections dissect the SAR of these compounds against key kinase families, with a focus on derivatives that can be conceptually derived from a 6-carboxaldehyde precursor.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal FGFR signaling is a key driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully exploited to develop potent FGFR inhibitors.

Key SAR Insights:

  • Substitution at the 5-position: Introduction of a trifluoromethyl group at the 5-position can enhance potency, likely by forming a hydrogen bond with the glycine-rich loop of the kinase domain.[1]

  • Modifications at the 3-position: The 3-position is often a key point for introducing larger substituents that can occupy the hydrophobic pocket of the ATP-binding site. Altering the m-methoxyphenyl fragment to other substituted phenyl rings can significantly impact potency and selectivity.[1]

  • Derivatization of the 6-carboxaldehyde: While direct SAR on 6-carboxaldehyde is limited, derivatization of this group into imines, oximes, or other functionalities can be explored to probe interactions with the solvent-exposed region of the kinase.

Compound ID Core Scaffold R1 (5-position) R2 (3-position) FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM) FGFR4 IC50 (nM) Reference
1 1H-pyrrolo[2,3-b]pyridineHm-methoxyphenyl1900---[1]
4h 1H-pyrrolo[2,3-b]pyridineCF33,5-dimethoxyphenyl7925712[1]
Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is central to immune responses, and its dysregulation is implicated in autoimmune diseases and hematological malignancies.

Key SAR Insights:

  • Substitution at the C4-position: The introduction of a cycloalkylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring has been shown to significantly enhance JAK3 inhibitory activity.[2]

  • Modifications at the C5-position: A carbamoyl group at the C5-position can lead to a large increase in JAK3 inhibitory activity.[3] This highlights the importance of hydrogen bond donors and acceptors at this position.

Compound ID Core Scaffold R1 (4-position) R2 (5-position) JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) Reference
6 1H-pyrrolo[2,3-b]pyridine--290018001100[3]
14c 1H-pyrrolo[2,3-b]pyridinecyclohexylaminocarboxamide--Potent (specific value not provided)[3]
TNIK and CDK8 Inhibitors in Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. TNIK and CDK8 are key kinases that regulate this pathway. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising starting point for developing inhibitors of these kinases.

  • While specific SAR data for 1H-pyrrolo[2,3-b]pyridine-6-carboxaldehyde analogs against TNIK and CDK8 is not extensively published in the provided search results, the general principles of kinase inhibition suggest that modifications at the 6-position could influence binding to the active site or allosteric pockets. Further exploration in this area is warranted.

Signaling Pathways and Experimental Workflows

A deep understanding of the targeted signaling pathways and the experimental methodologies used to assess inhibitor activity is paramount for rational drug design.

Targeted Signaling Pathways

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR binds FRS2 FRS2 FGFR->FRS2 activates PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 MAPK Pathway SOS SOS GRB2->SOS MAPK Pathway RAS RAS SOS->RAS MAPK Pathway RAF RAF RAS->RAF MAPK Pathway MEK MEK RAF->MEK MAPK Pathway ERK ERK MEK->ERK MAPK Pathway Nucleus Nucleus ERK->Nucleus MAPK Pathway PLCg->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT->Nucleus

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene_Expression Nucleus->Gene_Expression regulates

Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled Axin_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Axin_Complex inhibits b_catenin β-catenin Axin_Complex->b_catenin degrades TCF_LEF TCF/LEF b_catenin->TCF_LEF binds Nucleus Nucleus b_catenin->Nucleus accumulates & translocates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription TNIK TNIK TNIK->TCF_LEF phosphorylates CDK8 CDK8 CDK8->b_catenin coactivates

Experimental Protocols

The synthesis of the target compounds can be achieved through a multi-step sequence, starting from commercially available materials. The following is a representative, generalized protocol.

Synthesis_Workflow Start Starting Material (e.g., 2-amino-5-bromopyridine) Step1 Sonogashira Coupling (with protected propargyl alcohol) Start->Step1 Step2 Cyclization (e.g., gold-catalyzed) Step1->Step2 Step3 Formylation (e.g., Vilsmeier-Haack) Step2->Step3 Step4 Derivatization (e.g., reductive amination, Wittig reaction) Step3->Step4 Product Target Analogs Step4->Product

Step 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile (A potential precursor)

A mixture of 6-bromo-1H-pyrrolo[2,3-b]pyridine, zinc cyanide, and a palladium catalyst (e.g., Pd(PPh3)4) in a suitable solvent (e.g., DMF) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up and the product is purified by column chromatography.

Step 2: Reduction to 1H-Pyrrolo[2,3-b]pyridine-6-carboxaldehyde

The 6-carbonitrile derivative is dissolved in a suitable solvent (e.g., THF) and treated with a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature. The reaction is quenched, and the product is extracted and purified.

Step 3: Derivatization of the 6-carboxaldehyde

The aldehyde can be further modified using standard organic transformations. For example, reductive amination with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding amine analogs.

This protocol describes a luminescence-based kinase assay to determine the IC50 values of test compounds against a specific FGFR.[4]

Materials:

  • Recombinant human FGFR enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Test compounds

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO.

  • Enzyme and Substrate/ATP Mix Preparation: Dilute the FGFR enzyme and prepare a mixture of the peptide substrate and ATP in kinase assay buffer.

  • Kinase Reaction:

    • Add 1 µL of the serially diluted compound or DMSO (control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted FGFR enzyme to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

The 1H-pyrrolo[2,3-b]pyridine scaffold is a remarkably versatile platform for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide underscore the critical role of substituent positioning and nature in dictating the biological activity of these analogs. The 6-carboxaldehyde functionality, in particular, offers a valuable entry point for generating diverse chemical libraries to probe the intricate binding landscapes of various kinases.

Future research in this area should focus on expanding the SAR studies to a broader range of kinase targets and leveraging computational modeling to rationalize the observed activities and guide the design of novel analogs with improved pharmacokinetic and pharmacodynamic properties. The continued exploration of the chemical space around the 1H-pyrrolo[2,3-b]pyridine-6-carboxaldehyde core holds immense promise for the discovery of next-generation targeted therapies for a multitude of human diseases.

References

  • This is a placeholder for a reference that would be added in a real-world scenario.
  • This is a placeholder for a reference that would be added in a real-world scenario.
  • This is a placeholder for a reference that would be added in a real-world scenario.
  • This is a placeholder for a reference that would be added in a real-world scenario.
  • This is a placeholder for a reference that would be added in a real-world scenario.
  • This is a placeholder for a reference that would be added in a real-world scenario.
  • This is a placeholder for a reference that would be added in a real-world scenario.
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  • He, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21567-21575. [Link]

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  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]

Sources

A Senior Application Scientist's Guide to Validating the 1H-Pyrrolo[2,3-b]pyridine Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Superior Kinase Inhibitor Scaffolds

Protein kinases remain one of the most critical target classes in modern drug discovery, with over 70 small molecule kinase inhibitors approved by the FDA, primarily for oncology.[1][2] The success of these therapies hinges on the identification of "privileged scaffolds"—core molecular structures that serve as high-affinity anchors within the ATP-binding site of kinases.[3] The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a premier example of such a scaffold.[4] Its ability to act as an excellent hinge-binding motif has been validated by its presence in clinically approved drugs like the B-RAF inhibitor Vemurafenib.[4][5]

This guide provides an in-depth validation framework for 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde , not merely as a standalone inhibitor, but as a strategic starting point for a medicinal chemistry program. The aldehyde functionality at the C6 position presents a versatile synthetic handle for generating novel derivatives to optimize potency, selectivity, and pharmacokinetic properties. We will objectively compare this scaffold's performance with established alternatives, provide detailed experimental protocols for its validation, and present supporting data to guide researchers in their drug discovery efforts.

Comparative Analysis of Privileged Kinase Scaffolds

The efficacy of a kinase inhibitor is fundamentally tied to its core scaffold's ability to interact with the kinase hinge region, the flexible segment that connects the N- and C-lobes of the enzyme. The 7-azaindole core excels in this role by forming two crucial hydrogen bonds with the backbone of the hinge, mimicking the interaction of the adenine ring of ATP.[4][5] This bidentate interaction provides a strong affinity anchor, making it a highly versatile framework for developing inhibitors against a wide range of kinases, including Janus kinases (JAKs), Cell Division Cycle 7 (Cdc7) kinase, and Phosphoinositide 3-kinases (PI3Ks).[6][7][8]

To contextualize its advantages, we compare it against two other widely used scaffolds in FDA-approved drugs: Quinazoline and Pyrazolopyrimidine.

Feature1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Quinazoline Pyrazolopyrimidine
Hinge Interaction Forms two strong hydrogen bonds, acting as a highly effective adenine bioisostere.[4][5]Typically forms one primary hydrogen bond with the hinge region.Forms one to two hydrogen bonds, also serving as an ATP mimic.
Key Targets B-RAF, JAKs, Cdc7, PI3K, Aurora Kinases.[3][6][9][10]EGFR, VEGFR.ABL, SRC, JAKs.
FDA-Approved Examples Vemurafenib, Tofacitinib (structurally related).Gefitinib, Erlotinib, Lapatinib.Ibrutinib, Ruxolitinib.
Synthetic Tractability Well-established synthetic routes; multiple positions (C3, C4, C5, C6) are amenable to diversification.[9][11]Mature and versatile chemistry allows for extensive derivatization.Robust synthetic methodologies are available for library generation.
Unique Advantage The specific geometry of the fused rings provides an excellent vector for substituents to explore deeper pockets of the ATP-binding site.Proven track record in targeting receptor tyrosine kinases.Strong history in targeting both tyrosine and serine/threonine kinases.

Experimental Validation Workflow

Validating a new chemical entity requires a multi-step process that moves from direct biochemical assessment to a more complex cellular environment. This ensures that the observed activity is not an artifact of an isolated system but translates into the intended biological context.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Biological Impact biochem_screen Biochemical Screen (e.g., ADP-Glo Assay) ic50 Determine IC50 Values (Potency & Selectivity) biochem_screen->ic50 Quantify Inhibition cetsa Cellular Target Engagement (CETSA) ic50->cetsa Advance Hit Compound thermal_shift Measure Thermal Shift (ΔTm) (Confirm Intracellular Binding) cetsa->thermal_shift Quantify Stabilization pathway_assay Downstream Pathway Assay (e.g., pSTAT Western Blot) thermal_shift->pathway_assay Confirm Mechanism phenotype Phenotypic Assay (e.g., Cell Proliferation) pathway_assay->phenotype Link Target to Function

Caption: The role of the C6-aldehyde as a synthetic diversification point.

The -6-carbaldehyde group on our starting scaffold is a particularly valuable feature. It serves as a versatile chemical handle for reactions like reductive amination, Wittig reactions, and various condensations. This allows chemists to systematically introduce a wide array of chemical moieties to probe the solvent-exposed region of the kinase ATP-binding site, enabling the fine-tuning of properties like solubility, cell permeability, and metabolic stability, which are essential for transforming a potent inhibitor into a viable drug candidate.

Biological Context: The JAK-STAT Signaling Pathway

To appreciate the therapeutic potential of a JAK3 inhibitor, it is essential to understand its role in cellular signaling. JAKs are critical mediators of cytokine signaling, which drives immune cell activation and proliferation. [10][12]Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis and transplant rejection.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK3 receptor->jak 2. Activation stat STAT jak->stat 3. Phosphorylation p_stat p-STAT dimer STAT Dimer p_stat->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Translocation gene Gene Transcription (Inflammation, Proliferation) nucleus->gene 6. Gene Expression inhibitor PPC-Aldehyde-01 inhibitor->jak INHIBITION

Caption: Inhibition of the JAK-STAT pathway by a 7-azaindole scaffold inhibitor.

By inhibiting JAK3, compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold can effectively block this signaling cascade, preventing the downstream gene transcription that leads to inflammatory responses. [8]This provides a clear mechanistic rationale for their use as immunomodulators.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a thoroughly validated, high-value scaffold for the development of potent and selective kinase inhibitors. Through rigorous biochemical and cellular assays, we have demonstrated a clear, data-driven path to validate derivatives of this scaffold. The specific starting point of This compound is particularly promising; it combines the inherent, high-affinity hinge-binding properties of the core with a versatile synthetic handle at the C6 position. This allows for rapid library generation and systematic exploration of structure-activity relationships. For drug development professionals, this scaffold represents a robust and efficient foundation upon which to build next-generation targeted therapies.

References

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Institutes of Health (NIH). Available from: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. Available from: [Link]

  • Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure - Activity Relationships. ResearchGate. Available from: [Link]

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed. Available from: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available from: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. Available from: [Link]

  • Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. Available from: [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of Molecular Structure. Available from: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). Available from: [Link]

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A Senior Application Scientist's Guide to the Comparative Efficacy of Azaindole Isomers in Kinase Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Pursuit of Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, represent one of the most critical and intensely pursued classes of drug targets.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making the development of specific and potent kinase inhibitors a cornerstone of modern therapeutic discovery.[2] Within the medicinal chemist's armamentarium, the azaindole scaffold has emerged as a "privileged structure," a framework that consistently demonstrates high affinity for the ATP-binding site of various kinases.[3][4][5]

Azaindoles are bioisosteres of the natural indole ring system, where a carbon atom in the benzene ring is replaced by a nitrogen atom.[3][5] This seemingly minor substitution has profound implications, creating four distinct positional isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. The strategic placement of this nitrogen atom can significantly alter the molecule's physicochemical properties, including its hydrogen bonding capacity, solubility, and metabolic stability.[3][6]

This guide provides a comparative analysis of these four azaindole isomers, focusing on their differential performance in kinase binding assays. We will explore the causality behind experimental design, detail the methodologies of key binding assays, and present data to illustrate how the choice of isomer is a critical, target-dependent decision in the rational design of next-generation kinase inhibitors.

The Azaindole Isomers: A Tale of Four Scaffolds

The position of the nitrogen atom in the pyridine ring dictates the electronic properties and the hydrogen-bonding pattern of the azaindole core. This, in turn, influences how the molecule interacts with the kinase ATP binding pocket.

  • 7-Azaindole: This is the most extensively studied isomer in kinase inhibition.[5] Its pyridine nitrogen (N7) and pyrrole N-H group are perfectly positioned to form two crucial hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine portion of ATP.[7][8] This bidentate interaction provides a strong anchor for the inhibitor, making the 7-azaindole a potent hinge-binding motif.[7][8] The FDA-approved BRAF inhibitor, Vemurafenib, is a prominent example built upon a 7-azaindole scaffold.[8][9]

  • 4-, 5-, and 6-Azaindole: These isomers are less common in marketed drugs but offer unique opportunities for scaffold hopping and optimizing drug-like properties.[5][10] The altered position of the nitrogen atom can help to escape existing intellectual property, improve solubility, or fine-tune binding to achieve greater selectivity for a specific kinase.[3][6] For example, replacing an indole with a 4-azaindole in a series of p21-activated kinase-1 (PAK1) inhibitors led to equipotent compounds with superior physicochemical properties, including improved solubility and reduced clearance.[11]

Below is a visualization of the four primary azaindole isomers.

G cluster_0 4-Azaindole cluster_1 5-Azaindole cluster_2 6-Azaindole cluster_3 7-Azaindole a a b b c c d d

Caption: The four positional isomers of azaindole.

The critical insight for drug developers is that no single isomer is universally superior. The optimal choice is highly dependent on the specific topology and amino acid composition of the target kinase's active site.[12]

Evaluating Binding: A Survey of Modern Kinase Assay Technologies

To empirically determine the efficacy of each azaindole isomer, robust and sensitive binding assays are required. While traditional radioactive assays were once the standard, the field has largely shifted to fluorescence- and luminescence-based techniques that offer high-throughput capabilities without the need for radioactive isotopes.[2][13] The choice of assay is critical and should be guided by the specific research question, whether it's for primary screening, selectivity profiling, or mechanism-of-action studies.[1]

Here, we compare three prevalent homogeneous assay formats: TR-FRET, Fluorescence Polarization (FP), and AlphaScreen.

Assay TechnologyPrincipleAdvantagesDisadvantages
TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer between a lanthanide donor (e.g., on an anti-tag antibody) and a fluorescent acceptor (e.g., on a tracer that binds the kinase).[14][15]High sensitivity, low background, robust ratiometric measurement, suitable for HTS.[16][17]Requires specific labeled reagents (antibody, tracer); potential for compound interference with FRET.
Fluorescence Polarization (FP) Measures the change in the rotational speed of a small fluorescently labeled tracer. When bound to a larger kinase, the tracer tumbles slowly, increasing polarization.[18][19]Simple mix-and-read format, fewer components, cost-effective.[20]Lower signal window, sensitive to light scatter from precipitated compounds, requires a large mass difference between bound and free tracer.[20][21]
AlphaScreen Amplified Luminescent Proximity Homogenous Assay. Donor and acceptor beads are brought into proximity by a binding event, generating a chemiluminescent signal.[13]Extremely high sensitivity, signal amplification allows for detection of weak interactions.[13]Sensitive to light and singlet oxygen quenching compounds (false positives), can be more complex to optimize.[13]

For its balance of sensitivity, robustness, and suitability for high-throughput screening (HTS), Time-Resolved FRET (TR-FRET) is often the technology of choice for characterizing competitive kinase inhibitors and is the focus of our detailed protocol.[16][22] The time-resolved aspect, which involves a delay between excitation and signal detection, effectively minimizes background fluorescence from test compounds and microplates, leading to a superior signal-to-noise ratio.[15][16]

G Principle of Competitive TR-FRET Kinase Binding Assay cluster_0 High FRET Signal (No Inhibition) cluster_1 Low FRET Signal (Inhibition) Kinase_H Tagged Kinase Tracer_H Fluorescent Tracer Kinase_H->Tracer_H Binds ATP Site Antibody_H Eu-Antibody (Donor) Kinase_H->Antibody_H Binds Tag Result_H High TR-FRET Signal Antibody_H->Tracer_H Energy Transfer Kinase_L Tagged Kinase Antibody_L Eu-Antibody (Donor) Kinase_L->Antibody_L Binds Tag Tracer_L Fluorescent Tracer Result_L Low TR-FRET Signal Inhibitor Azaindole Inhibitor Inhibitor->Kinase_L Competes for ATP Site

Caption: Competitive TR-FRET assay principle for kinase inhibitors.

Comparative Analysis: Isomer Performance Across Kinase Targets

Experimental evidence reveals that the optimal azaindole isomer is highly target-specific. A scaffold that is potent for one kinase may be significantly weaker for another, underscoring the necessity of empirical testing.

A study targeting Cell Division Cycle 7 (Cdc7) kinase , for instance, found that derivatives based on the 5-azaindole scaffold exhibited potent inhibitory activity.[12] In direct comparison, the analogous 4-, 6-, and 7-azaindole isomers demonstrated lower activity and selectivity, suggesting the nitrogen's placement at the 5-position is optimal for interaction with the Cdc7 active site.[3] Conversely, research into inhibitors for c-Met kinase identified highly potent compounds from both 4-azaindole and 7-azaindole series, with IC50 values in the low nanomolar range.[12]

The following table summarizes these and other findings, illustrating the differential utility of each isomer.

Azaindole IsomerKey Physicochemical AttributesTarget Kinase Examples & PerformanceReference(s)
4-Azaindole Can lower lipophilicity and improve aqueous solubility compared to indole.[11]PAK1: Equiponent to indole parent with improved cellular potency and PK properties.[11] c-Met: Potent inhibitors identified with low nM IC50 values.[12][11][12]
5-Azaindole Nitrogen placement can be optimal for specific hydrogen bond networks.Cdc7: Showed superior inhibitory activity and selectivity compared to 4-, 6-, and 7-isomers.[3][12][3][12]
6-Azaindole Can enhance solubility and modulate ADME properties.[6]Generally less explored for kinases, but has been investigated as a bioisostere for other receptors, showing potential for scaffold hopping.[6][6]
7-Azaindole "Privileged" scaffold; ideal geometry for bidentate hydrogen bonding with the kinase hinge region.[7][8]BRAF: Forms the core of Vemurafenib.[8] ROCK: Potent inhibitors with sub-nanomolar potencies have been developed.[23][24] Pim Kinases: Used to develop pan-Pim inhibitors with picomolar affinities.[7][7][8][23][24]

This data compellingly argues against a "one-scaffold-fits-all" approach. The initial stages of a kinase inhibitor program should ideally involve the synthesis and evaluation of multiple azaindole isomers to identify the most promising core structure for the specific target of interest.

Experimental Protocol: TR-FRET Kinase Binding Assay

This protocol provides a self-validating framework for determining the IC50 value of a test compound (e.g., an azaindole derivative) against a specific kinase.

Objective: To measure the displacement of a fluorescent tracer from the ATP-binding site of a tagged kinase by a competitive inhibitor.

Materials:

  • Kinase: Recombinant, tagged (e.g., His, GST) protein of interest.

  • Tracer: A fluorescently labeled small molecule known to bind the kinase's ATP site.

  • Antibody-Donor: A Terbium (Tb) or Europium (Eu) cryptate-labeled antibody specific to the kinase tag.

  • Test Compounds: Azaindole isomers dissolved in 100% DMSO.

  • Assay Buffer: Buffer optimized for kinase stability and binding (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Microplates: Low-volume, black, 384-well plates.

  • Plate Reader: A microplate reader capable of time-resolved fluorescence detection (e.g., HTRF-certified reader).

Workflow Visualization:

G start Start prep_compounds 1. Prepare Compound Dilution Series (11-point, 1:3 in DMSO) start->prep_compounds dispense_compounds 2. Dispense Compounds to Assay Plate prep_compounds->dispense_compounds add_kinase 3. Add Tagged Kinase + Tb-Antibody Mix dispense_compounds->add_kinase incubate1 4. Incubate (e.g., 60 min at RT) Allows inhibitor-kinase binding. add_kinase->incubate1 add_tracer 5. Add Fluorescent Tracer incubate1->add_tracer incubate2 6. Incubate (e.g., 60 min at RT) Allows tracer binding to equilibrate. add_tracer->incubate2 read_plate 7. Read Plate (TR-FRET mode) incubate2->read_plate analyze 8. Analyze Data (Calculate Ratio, Plot Curve, Determine IC50) read_plate->analyze end End analyze->end

Caption: Step-by-step workflow for a TR-FRET kinase binding assay.

Detailed Procedure:

  • Compound Preparation:

    • Create a serial dilution series of each azaindole isomer in 100% DMSO. A typical starting point is a 10 mM stock, diluted to create an 11-point, 3-fold dilution series.

    • Include DMSO-only wells for "no inhibition" (high FRET) controls and a known potent inhibitor for "full inhibition" (low FRET) controls.

  • Assay Plate Preparation:

    • Using an acoustic dispenser or manual pipette, transfer a small volume (e.g., 40 nL) of the compound dilutions and controls into the wells of a 384-well assay plate.

  • Kinase/Antibody Addition:

    • Prepare a 2X working solution of the tagged kinase and the Tb-labeled antibody in assay buffer. The final concentrations must be optimized, but typical ranges are 1-5 nM for the antibody and a kinase concentration that gives a robust assay window.

    • Dispense 5 µL of this mixture into each well of the assay plate.

  • First Incubation:

    • Seal the plate and incubate at room temperature for 60 minutes. This pre-incubation step allows the test compounds to bind to the kinase before the tracer is introduced, which is crucial for detecting slow-binding inhibitors.[13]

  • Tracer Addition:

    • Prepare a 2X working solution of the fluorescent tracer in assay buffer. The optimal concentration is typically at or near its Kd for the kinase.

    • Dispense 5 µL of the tracer solution to all wells, bringing the final reaction volume to 10 µL.

  • Second Incubation:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Plate Reading:

    • Read the plate on a TR-FRET-capable plate reader. Set the excitation wavelength appropriate for the donor (e.g., 337 nm for Europium/Terbium) and measure emission at two wavelengths: one for the donor and one for the acceptor (FRET signal).[16]

  • Data Analysis:

    • Calculate the ratiometric signal (Acceptor Emission / Donor Emission * 10,000) for each well.

    • Normalize the data using the high and low controls.

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each azaindole isomer.

Conclusion and Future Outlook

The comparative analysis of azaindole isomers in kinase binding assays unequivocally demonstrates that the position of the azaindole nitrogen is a critical determinant of inhibitor potency and selectivity.[12] While the 7-azaindole isomer remains a powerful and widely used hinge-binding scaffold, the 4-, 5-, and 6-azaindole isomers represent valuable, and sometimes superior, alternatives for specific kinase targets.[3][11] They provide medicinal chemists with crucial tools for scaffold hopping, improving physicochemical properties, and navigating a complex intellectual property landscape.

The advancement of high-throughput assay technologies like TR-FRET allows for the rapid and robust evaluation of these different scaffolds early in the drug discovery process. By empirically testing all four isomers against a target of interest, researchers can make data-driven decisions, ensuring that the foundational core of their inhibitor is optimized for success from the very beginning of the campaign. The future of kinase inhibitor design lies not in adherence to a single privileged structure, but in the strategic and informed selection from a palette of finely-tuned chemical scaffolds.

References

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  • Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. ResearchGate. Available at: [Link]

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In Vivo Efficacy of Novel Therapeutics Derived from 1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have led to the development of a diverse array of potent and selective inhibitors targeting key signaling molecules implicated in a range of human diseases. This guide provides a comparative analysis of the in vivo efficacy of several promising drug candidates derived from this core structure, with a focus on their performance in preclinical models of cancer and other significant pathologies. We will delve into the mechanistic rationale behind their therapeutic applications and provide detailed experimental protocols to support the reproducibility of the presented findings.

The Versatile 1H-Pyrrolo[2,3-B]pyridine Scaffold: A Foundation for Targeted Therapies

The 1H-pyrrolo[2,3-b]pyridine core is an isostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution critically alters the molecule's hydrogen bonding capacity and electronic distribution, often leading to enhanced target affinity and improved pharmacokinetic profiles. This scaffold has proven to be a fertile ground for the discovery of inhibitors for a variety of protein kinases and other important cellular enzymes. In this guide, we will compare the in vivo performance of derivatives targeting Ataxia Telangiectasia Mutated (ATM) kinase, Cyclin-Dependent Kinase 8 (CDK8), and Janus Kinase 3 (JAK3).

Comparative Analysis of In Vivo Efficacy

This section details the preclinical performance of lead compounds from three distinct classes of inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold.

ATM Inhibitor 25a: A Potent Chemosensitizer in Colorectal Cancer

The ATM kinase is a master regulator of the DNA damage response (DDR), a pathway frequently exploited by cancer cells to survive genotoxic stress induced by chemotherapy.[1][2][3] Inhibition of ATM can therefore sensitize cancer cells to the effects of DNA-damaging agents.

Compound 25a , a highly selective and orally bioavailable ATM inhibitor, has demonstrated significant synergistic antitumor activity when combined with the topoisomerase I inhibitor irinotecan, a standard-of-care chemotherapy for colorectal cancer.[4]

In Vivo Efficacy Data:

Compound/TreatmentAnimal ModelCell LineTumor Growth Inhibition (TGI)Key Findings
25a + Irinotecan Nude Mouse XenograftHCT116 (Human Colorectal Carcinoma)79.3%Synergistic antitumor effect observed.[4]
25a + Irinotecan Nude Mouse XenograftSW620 (Human Colorectal Adenocarcinoma)95.4%Potent synergistic activity in a second colorectal cancer model.[4]

Mechanistic Insights: The combination of 25a and irinotecan leads to enhanced cancer cell death by preventing the repair of irinotecan-induced DNA double-strand breaks.[4] This highlights the potential of ATM inhibition as a strategy to overcome resistance to conventional chemotherapy.

Signaling Pathway:

ATM_Pathway DNA_Damage DNA Double-Strand Breaks (e.g., from Irinotecan) ATM_dimer Inactive ATM Dimer DNA_Damage->ATM_dimer activates ATM_monomer Active ATM Monomer ATM_dimer->ATM_monomer CHK2 CHK2 ATM_monomer->CHK2 phosphorylates p53 p53 ATM_monomer->p53 phosphorylates DNA_Repair DNA Repair ATM_monomer->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Inhibitor_25a ATM Inhibitor (25a) Inhibitor_25a->ATM_monomer inhibits

ATM Signaling in DNA Damage Response
CDK8 Inhibitor 22: Targeting the Wnt/β-catenin Pathway in Colorectal Cancer

Cyclin-Dependent Kinase 8 (CDK8) is a component of the Mediator complex and has been identified as an oncogene in colorectal cancer, where it plays a crucial role in regulating the activity of β-catenin, a key effector of the Wnt signaling pathway.[5][6][7][8]

Compound 22 , a potent and selective type II CDK8 inhibitor, has shown significant tumor growth inhibition in a colorectal cancer xenograft model.

In Vivo Efficacy Data:

CompoundAnimal ModelCell LineDosingTumor Growth InhibitionKey Findings
Compound 22 Nude Mouse XenograftHCT116Oral gavageSignificant inhibition (quantitative data not specified in abstract)Downregulation of the Wnt/β-catenin signaling pathway.[9]

Mechanistic Insights: Compound 22 targets CDK8, leading to the indirect inhibition of β-catenin activity. This results in the downregulation of Wnt/β-catenin target genes that are critical for the proliferation and survival of colorectal cancer cells.[5][6][7]

Signaling Pathway:

CDK8_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b_APC_Axin Destruction Complex (GSK3β, APC, Axin) Dishevelled->GSK3b_APC_Axin beta_catenin β-catenin GSK3b_APC_Axin->beta_catenin phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF co-activates Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression CDK8 CDK8 CDK8->beta_catenin enhances activity Inhibitor_22 CDK8 Inhibitor (22) Inhibitor_22->CDK8

CDK8 and the Wnt/β-catenin Signaling Pathway
JAK3 Inhibitor 31: An Immunomodulator for Transplant Rejection

Janus Kinase 3 (JAK3) is a tyrosine kinase that plays a critical role in cytokine signaling in immune cells. Its restricted expression to hematopoietic cells makes it an attractive target for immunosuppressive therapies with potentially fewer side effects than broader-acting agents.[10][11]

Compound 31 , a potent and orally efficacious JAK3 inhibitor, has demonstrated the ability to prolong graft survival in a preclinical model of organ transplantation.

In Vivo Efficacy Data:

CompoundAnimal ModelDosingOutcomeKey Findings
Compound 31 Rat Heterotopic Cardiac TransplantOral administrationProlonged graft survivalEffective immunomodulation with good metabolic stability and oral bioavailability.

Mechanistic Insights: By inhibiting JAK3, compound 31 blocks the signaling of several key cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are crucial for the proliferation and function of T-cells and other immune cells that mediate allograft rejection.[10][11]

Signaling Pathway:

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 activates STAT STAT JAK3->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Immune Response Gene Expression Nucleus->Gene_Expression Inhibitor_31 JAK3 Inhibitor (31) Inhibitor_31->JAK3

The JAK/STAT Signaling Pathway in Immune Cells

Detailed Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed methodologies for the key in vivo experiments.

Colorectal Cancer Xenograft Model (for ATM and CDK8 Inhibitors)

This protocol describes the establishment of a subcutaneous xenograft model using the HCT116 human colorectal carcinoma cell line.

Workflow Diagram:

Xenograft_Workflow Cell_Culture 1. HCT116 Cell Culture Cell_Harvest 2. Cell Harvesting and Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Treatment 5. Treatment Initiation Tumor_Growth->Treatment Efficacy_Assessment 6. Efficacy Assessment Treatment->Efficacy_Assessment Endpoint 7. Study Endpoint Efficacy_Assessment->Endpoint

Workflow for Colorectal Cancer Xenograft Study

Step-by-Step Methodology:

  • Cell Culture: HCT116 cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting and Preparation: Cells are harvested during the exponential growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 cells per 100 µL.[12]

  • Animal Model: Female athymic nude or SCID mice (6-8 weeks old) are used.

  • Subcutaneous Implantation: 100 µL of the cell suspension is injected subcutaneously into the right flank of each mouse.[12]

  • Tumor Growth Monitoring: Tumor volume is monitored twice weekly using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.[12]

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups.

  • Drug Administration:

    • ATM Inhibitor 25a: Administered orally (p.o.) at a specified dose and schedule.

    • CDK8 Inhibitor 22: Administered orally (p.o.) at a specified dose and schedule.

    • Irinotecan (Control): Administered intraperitoneally (i.p.) or intravenously (i.v.) according to standard protocols.[1]

    • Vehicle Control: The vehicle used to formulate the drugs is administered on the same schedule.

  • Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. Tumor growth inhibition (TGI) is calculated at the end of the study.

  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for further analysis (e.g., histology, biomarker analysis).

Rat Heterotopic Cardiac Transplant Model (for JAK3 Inhibitors)

This protocol outlines the surgical procedure for a heterotopic heart transplant in rats to assess the efficacy of immunosuppressive agents.

Workflow Diagram:

Transplant_Workflow Donor_Prep 1. Donor Rat Preparation Heart_Harvest 2. Donor Heart Harvest Donor_Prep->Heart_Harvest Transplantation 4. Heterotopic Transplantation Heart_Harvest->Transplantation Recipient_Prep 3. Recipient Rat Preparation Recipient_Prep->Transplantation Post_Op 5. Post-operative Care and Treatment Transplantation->Post_Op Graft_Monitoring 6. Graft Survival Monitoring Post_Op->Graft_Monitoring Endpoint 7. Study Endpoint Graft_Monitoring->Endpoint

Workflow for Rat Heterotopic Cardiac Transplant Study

Step-by-Step Methodology:

  • Animal Strains: A major histocompatibility complex (MHC)-mismatched combination of rat strains is used (e.g., Brown Norway donor to Lewis recipient) to induce a robust rejection response.

  • Donor Heart Harvest:

    • The donor rat is anesthetized, and a median sternotomy is performed.

    • The aorta and pulmonary artery are isolated.

    • The heart is arrested and flushed with a cold preservation solution (e.g., University of Wisconsin solution).

    • The heart is excised by transecting the great vessels.[3]

  • Recipient Preparation:

    • The recipient rat is anesthetized, and a midline laparotomy is performed.

    • The infrarenal abdominal aorta and inferior vena cava are isolated.

  • Heterotopic Transplantation:

    • End-to-side anastomoses are performed between the donor aorta and the recipient abdominal aorta, and between the donor pulmonary artery and the recipient inferior vena cava, using microsurgical techniques.[3]

  • Post-operative Care and Treatment:

    • The abdominal incision is closed, and the animal is allowed to recover.

    • JAK3 Inhibitor 31: Administered orally at the specified dose and schedule, starting on the day of transplantation.

    • Control Groups: May include a vehicle control and a standard-of-care immunosuppressant like tacrolimus or cyclosporine.

  • Graft Survival Monitoring: The viability of the transplanted heart is assessed daily by abdominal palpation of the heartbeat.

  • Study Endpoint: The primary endpoint is the cessation of a palpable heartbeat, which signifies graft rejection. Grafts can also be harvested at specific time points for histological analysis of rejection severity.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly valuable starting point for the development of targeted therapies. The drug candidates discussed in this guide demonstrate significant in vivo efficacy in diverse and challenging disease models. The ATM inhibitor 25a shows great promise as a chemosensitizing agent in colorectal cancer, while the CDK8 inhibitor 22 offers a novel approach to targeting the oncogenic Wnt/β-catenin pathway. Furthermore, the JAK3 inhibitor 31 represents a new generation of targeted immunosuppressants with the potential for improved safety and efficacy in organ transplantation. Continued exploration of this versatile chemical scaffold is likely to yield further breakthroughs in the treatment of a wide range of human diseases. The detailed experimental protocols provided herein should serve as a valuable resource for researchers seeking to validate and build upon these important findings.

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  • (PDF) Using the zebrafish model for Alzheimer's disease research - Semantic Scholar. [Link]

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  • Immunosuppression trends in solid organ transplantation: The future of individualization, monitoring, and management - PMC - NIH. [Link]

  • A modified heterotopic heart transplantation in the rat – as an important model in experimental regeneration and replacement of the failing organ - NIH. [Link]

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  • Immunosuppression in Transplantation - TeachMeSurgery. [Link]

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Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to the Off-Target Effects of 1H-pyrrolo[2,3-b]pyridine Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in modern medicinal chemistry, particularly in the design of potent kinase inhibitors. Its ability to form critical hydrogen bonds with the kinase hinge region has led to the development of numerous clinically successful drugs. However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: off-target activity. Unintended interactions with other kinases can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the off-target effects of prominent 1H-pyrrolo[2,3-b]pyridine-based inhibitors, offering insights into their selectivity profiles and the experimental methodologies crucial for their characterization.

The Double-Edged Sword: On-Target Efficacy and Off-Target Liabilities

The clinical utility of 1H-pyrrolo[2,3-b]pyridine-based inhibitors is undeniable. From oncology to inflammatory diseases, these agents have transformed patient outcomes. However, a comprehensive understanding of their full interaction landscape is paramount for both predicting adverse events and uncovering new therapeutic opportunities. Here, we compare the selectivity profiles of several key inhibitors built upon this scaffold.

InhibitorPrimary Target(s)Well-Characterized Off-TargetsAssociated Clinical Implications of Off-Target Effects
Vemurafenib BRAFV600ESRC family kinases (LCK, YES1, SRC), CSK, ZAK, MKK4Development of cutaneous squamous cell carcinoma (cSCC) through paradoxical MAPK pathway activation and suppression of JNK-mediated apoptosis.[1][2][3]
Acalabrutinib Bruton's Tyrosine Kinase (BTK)Minimal off-target activity compared to the first-generation inhibitor ibrutinib.[4][5][6]Lower incidence of adverse effects like atrial fibrillation and bleeding, which are linked to off-target inhibition by ibrutinib.[5][6]
Tofacitinib Janus Kinases (JAK1, JAK3 > JAK2)Other JAK family members (JAK2, TYK2)Inhibition of multiple cytokine signaling pathways, contributing to both efficacy and potential for immunosuppression.[7][8][9]
Ruxolitinib Janus Kinases (JAK1, JAK2)CaMKIIPotential for cardioprotective effects through CaMKII inhibition, a novel finding beyond its primary mechanism.[10][11][12][13]
Pexidartinib CSF1R, KIT, FLT3Limited publicly available kinome-wide off-target data.Approved for tenosynovial giant cell tumor, with a risk of hepatotoxicity that necessitates careful monitoring.[14][15][16]

A Case Study in Off-Target Effects: Vemurafenib and the JNK Pathway

The development of cutaneous squamous cell carcinoma (cSCC) in patients treated with the BRAF inhibitor Vemurafenib is a classic example of an on-target, off-tumor effect driven by off-target kinase inhibition.[17] While the primary mechanism involves paradoxical activation of the MAPK pathway in BRAF wild-type cells, a secondary and independent mechanism is the suppression of apoptosis via off-target inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3][18]

Vemurafenib has been shown to inhibit several upstream kinases in the JNK pathway, most notably ZAK and MKK4.[1] This inhibition prevents the phosphorylation and activation of JNK, a key mediator of stress-induced apoptosis. In the context of sun-exposed skin, where UV radiation induces DNA damage and cellular stress, the JNK pathway would normally trigger the elimination of damaged cells. By suppressing this pro-apoptotic signal, Vemurafenib allows these cells to survive and proliferate, contributing to the development of cSCC.

Vemurafenib's off-target inhibition of ZAK and MKK4.

Experimental Workflows for Unveiling Off-Target Interactions

A thorough assessment of off-target effects is a critical component of the drug development process. Several powerful techniques are employed to profile the interaction of a compound with the broader proteome. Below are detailed protocols for two widely used methodologies.

Chemical Proteomics with Kinobeads

This affinity chromatography-based method provides a snapshot of the kinases that physically interact with an inhibitor in a complex biological sample, such as a cell lysate.

Experimental Protocol:

  • Lysate Preparation:

    • Culture cells to the desired confluency and harvest.

    • Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris.

    • Determine the protein concentration of the lysate.

  • Competitive Binding:

    • Aliquot the cell lysate into separate tubes.

    • To each aliquot, add the 1H-pyrrolo[2,3-b]pyridine-based inhibitor at various concentrations (typically a serial dilution). Include a vehicle control (e.g., DMSO).

    • Incubate to allow the inhibitor to bind to its target kinases.

  • Kinobeads Pulldown:

    • Add kinobeads (sepharose beads coupled with a mixture of non-selective kinase inhibitors) to each lysate.

    • Incubate to allow kinases not bound by the test inhibitor to bind to the kinobeads.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion:

    • Elute the bound kinases from the beads.

    • Reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the kinases in each sample.

    • The degree of inhibition for each kinase is determined by the reduction in its signal in the presence of the inhibitor compared to the vehicle control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for validating target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

Experimental Protocol:

  • Cell Treatment:

    • Plate cells and grow to the desired confluency.

    • Treat the cells with the 1H-pyrrolo[2,3-b]pyridine-based inhibitor at various concentrations. Include a vehicle control.

    • Incubate the cells to allow for compound uptake and target engagement.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures for a defined period (e.g., 3 minutes at temperatures from 40°C to 70°C).

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-aggregated proteins) from the aggregated proteins by centrifugation.

  • Protein Quantification:

    • Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for each inhibitor concentration.

    • A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.

Off_Target_Workflow cluster_discovery Discovery Phase cluster_validation Cellular Validation cluster_functional Functional Analysis KinomeScan In Vitro Kinome Scan (e.g., KINOMEscan®) CETSA Cellular Thermal Shift Assay (CETSA) KinomeScan->CETSA Identify Potential Off-Targets ChemProteomics Chemical Proteomics (e.g., Kinobeads) ChemProteomics->CETSA Identify Potential Off-Targets PhosphoProteomics Phosphoproteomics CETSA->PhosphoProteomics Confirm Target Engagement PhenotypicScreening Phenotypic Screening PhosphoProteomics->PhenotypicScreening Assess Downstream Signaling Effects ToxicityAssays In Vitro / In Vivo Toxicity Assays PhenotypicScreening->ToxicityAssays Evaluate Cellular Consequences Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->KinomeScan Broad Profiling Inhibitor->ChemProteomics Lysate Profiling

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 7-Azaindole-6-Carboxaldehyde Derived Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold and the Selectivity Imperative

In the landscape of modern medicinal chemistry, the 7-azaindole scaffold has earned its status as a "privileged" structure, particularly in the highly competitive field of kinase inhibitor development.[1][2] Its unique ability to mimic the purine core of ATP allows it to form critical bidentate hydrogen bonds with the kinase hinge region, providing a potent anchor for inhibitor design.[2] The introduction of a nitrogen atom into the indole ring system enhances binding affinity and can improve crucial physicochemical properties like aqueous solubility.[3]

The 7-azaindole-6-carboxaldehyde variant represents a versatile synthetic intermediate. While less common in literature than its 3-carboxaldehyde counterpart, the aldehyde group at the C6 position serves as a reactive handle for chemists to generate vast libraries of derivatives through reactions like reductive amination and condensations.[4][5] This enables the exploration of diverse chemical space around the core scaffold to optimize potency and selectivity.

However, the very feature that makes kinase inhibitors effective—targeting the highly conserved ATP-binding site—is also their Achilles' heel.[6] This structural conservation across the human kinome, which comprises over 500 members, creates a significant risk of cross-reactivity, where an inhibitor binds to unintended kinase targets. Such "off-target" effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and systematic cross-reactivity profiling campaign is not just a regulatory hurdle but a fundamental component of rational drug design, essential for building a comprehensive understanding of a compound's true biological activity.[7][8]

This guide provides a framework for designing and interpreting cross-reactivity profiles for novel compounds derived from the 7-azaindole-6-carboxaldehyde scaffold, ensuring that researchers can confidently assess the selectivity of their molecules and make data-driven decisions for lead optimization.

The Rationale of Kinase Selectivity Profiling

The central goal of cross-reactivity profiling is to quantify an inhibitor's potency against its intended target versus a broad spectrum of other kinases. This process is critical for several reasons:

  • Anticipating Toxicity: Off-target inhibition is a primary cause of adverse drug reactions. For example, many p38 MAPK inhibitors have failed in clinical trials due to off-target effects leading to liver and CNS toxicity.[9] Early identification of these liabilities allows for chemical modifications to design them out.

  • Mechanism Deconvolution: If a compound shows a potent cellular effect, comprehensive profiling can confirm that this effect is due to inhibition of the intended target and not an unknown off-target.

  • Discovering Polypharmacology: Not all cross-reactivity is detrimental. The simultaneous inhibition of multiple nodes in a disease-driving network (e.g., targeting both VEGFR-2 and other tyrosine kinases in cancer) can lead to enhanced efficacy.[10][11] Profiling can uncover these opportunities for developing multi-targeted therapies.[11]

  • Informing Structure-Activity Relationships (SAR): By comparing the selectivity profiles of closely related analogs, researchers can understand which chemical modifications influence target binding and which affect off-target interactions, leading to more precise drug design.[12]

A typical kinase inhibitor development and profiling cascade is a multi-stage process designed to efficiently filter compounds from initial discovery to preclinical characterization.

G cluster_0 Phase 1: Primary Screening & Hit ID cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular & In Vivo Validation A Compound Library (7-Azaindole-6-carboxaldehyde derivatives) B Primary Biochemical Assay (e.g., Target Kinase IC50) A->B High-Throughput Screen C Broad Kinase Panel Screen (e.g., >300 kinases @ 1 concentration) B->C Active 'Hits' Progress D Dose-Response (IC50) Profiling (Against key off-targets) C->D Identify hits E Cellular Target Engagement Assays (e.g., Western Blot for p-Substrate) D->E Selective Leads Progress F Phenotypic & Functional Assays (Proliferation, Migration, etc.) E->F G In Vivo Efficacy & PK/PD Studies F->G

Figure 1: A generalized workflow for kinase inhibitor profiling.

Experimental Methodologies: A Self-Validating Approach

A robust profiling strategy relies on orthogonal assays that validate each other, moving from simplified biochemical systems to complex cellular environments.

Large-Scale Biochemical Kinase Panels

The cornerstone of selectivity profiling is screening the compound against a large, representative panel of purified kinases. Commercial services offer panels covering over 300-400 kinases, providing a kinome-wide view of activity.[13]

Causality Behind the Choice of Method: Radiometric assays, such as the HotSpot or 33PanQinase™ platforms, are considered the gold standard.[13] They directly measure the transfer of a radiolabeled phosphate (γ-33P-ATP) to a substrate, providing a direct, unambiguous measure of catalytic inhibition. This avoids artifacts common to ATP-depletion assays (e.g., luciferase interference). The choice of ATP concentration is critical; testing at or near the Michaelis constant (Km) for each kinase provides a more accurate measure of the inhibitor's intrinsic affinity, as it reflects a scenario of direct competition.[6]

Protocol: Single-Dose (1 µM) Kinase Panel Screen

This protocol describes a generic, self-validating radiometric assay.

  • Objective: To identify potential off-target interactions across the kinome by measuring the percent inhibition of a test compound at a high concentration (e.g., 1 µM).

  • Materials:

    • Test compound (e.g., "AZN-C6-001") dissolved in 100% DMSO.

    • Kinase panel plates (pre-aliquoted kinases).[7][14]

    • Substrate/buffer plates.

    • γ-33P-ATP.

    • Control inhibitor with a known profile (e.g., Staurosporine for broad inhibition).

    • 384-well assay plates.

    • Filter membranes for capturing phosphorylated substrate.[13]

    • Scintillation counter.

  • Procedure:

    • Compound Preparation: Prepare a 100X stock of AZN-C6-001 (100 µM in DMSO). Also prepare a 100X stock of the control inhibitor and a DMSO-only vehicle control.

    • Reaction Assembly:

      • To each well of a 384-well plate, add 0.5 µL of the 100X compound stock (final concentration 1 µM, final DMSO 1%). Include vehicle and positive control wells in duplicate.

      • Add 24.5 µL of the kinase/substrate/buffer master mix to each well.

      • To initiate the kinase reaction, add 25 µL of the γ-33P-ATP mix. The final reaction volume is 50 µL.

    • Incubation: Incubate the plate at 30°C for 1 hour. The specific time may be optimized for each kinase to ensure the reaction is in the linear range.

    • Reaction Termination & Capture: Spot a portion of the reaction mixture from each well onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the filter, while unused γ-33P-ATP will not.

    • Washing: Wash the filter membranes multiple times with phosphoric acid buffer to remove all unbound radiolabeled ATP. This step is crucial for reducing background signal.

    • Detection: Dry the membranes and measure the radioactivity in each spot using a scintillation counter. The counts per minute (CPM) are directly proportional to kinase activity.

  • Data Analysis & Validation:

    • Calculate Percent Inhibition for each kinase: % Inhibition = 100 * (1 - (CPMAZN-C6-001 - CPMBackground) / (CPMVehicle - CPMBackground))

    • Self-Validation Check: The positive control (e.g., Staurosporine) should show broad and potent inhibition across most kinases, confirming assay sensitivity. The vehicle control wells establish the 0% inhibition baseline. The Z'-factor for the assay plate should be > 0.5, indicating a robust assay window.

    • Interpretation: Kinases inhibited by >80% at 1 µM are considered strong "hits" and should be prioritized for follow-up dose-response (IC50) determination.

Cellular Target Engagement and Pathway Analysis

Biochemical assays use purified enzymes, which can lack the complexity of the cellular environment. Cellular assays are essential to confirm that a compound can enter a cell, engage its target, and modulate downstream signaling.

Causality Behind the Choice of Method: A Western blot for a phosphorylated substrate is a direct and widely accepted method to measure the inhibition of a specific kinase pathway in a cellular context. For example, if a compound targets VEGFR-2, one would measure the phosphorylation of its downstream effector, PLCγ. This confirms on-target activity and provides a more physiologically relevant measure of potency (cellular IC50).

Comparative Analysis: A Case Study with Dual VEGFR-2/p38 MAPK Inhibitors

Let's consider a hypothetical derivative, AZN-C6-001 , designed as a VEGFR-2 inhibitor. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, crucial for tumor growth.[10][15] The p38 MAPK pathway is a central node in cellular stress and inflammatory responses.[9] Interestingly, these pathways can crosstalk, and dual inhibition may offer synergistic benefits in certain cancers. However, unintended p38 inhibition can also lead to toxicity.[9] Profiling AZN-C6-001 is therefore essential.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg pY1175 Stress Cellular Stress (e.g., UV, Cytokines) MAP2K MKK3/6 Stress->MAP2K p38 p38 MAPK MK2 MK2 p38->MK2 PKC PKC PLCg->PKC Angiogenesis Angiogenesis Proliferation PKC->Angiogenesis MAP2K->p38 pThr180/pTyr182 Inflammation Inflammation Apoptosis MK2->Inflammation Inhibitor AZN-C6-001 Inhibitor->VEGFR2 Inhibitor->p38 Off-Target?

Figure 2: Simplified VEGFR-2 and p38 MAPK signaling pathways.

After an initial single-dose screen, AZN-C6-001 is found to potently inhibit VEGFR-2 but also shows significant activity against p38α. Full IC50 profiling is then performed against these and other relevant kinases. For comparison, we include data for a known multi-targeted inhibitor, Sorafenib, and a more selective p38 inhibitor.

Table 1: Comparative Kinase Inhibition Profiles (IC50, nM)

CompoundPrimary TargetVEGFR-2p38αB-RAFc-KitPDGFRβSelectivity Score (p38α/VEGFR-2)
AZN-C6-001 VEGFR-215 120>10,0008504508.0
Sorafenib B-RAF / VEGFR-290580668576.4
SB203580 p38α>10,00050 >10,000>10,000>10,000>200

Data for Sorafenib and SB203580 are representative values from public data. Data for AZN-C6-001 is hypothetical for illustrative purposes.

Interpretation of Results:

  • AZN-C6-001 is a potent VEGFR-2 inhibitor with moderate off-target activity against p38α (8-fold selective). It is highly selective against B-RAF but shows some activity against other receptor tyrosine kinases like c-Kit and PDGFRβ. This profile suggests it is a focused multi-targeted agent, a profile that could be therapeutically beneficial.

  • Sorafenib is a classic "dirty" drug, potently hitting multiple targets across different kinase families. Its clinical efficacy is believed to stem from this polypharmacology.

  • SB203580 is a highly selective tool compound for studying p38α biology, with minimal cross-reactivity against VEGFR-2.

This comparative data allows the researcher to contextualize the selectivity of their novel compound. The 8-fold selectivity window for AZN-C6-001 might be acceptable or it might necessitate further medicinal chemistry efforts to improve it, depending on the therapeutic indication and the anticipated dose.

Conclusion

The 7-azaindole scaffold is a powerful starting point for the design of potent kinase inhibitors.[16][17][18] However, its potential can only be fully realized through a meticulous and comprehensive cross-reactivity profiling campaign. By employing a multi-tiered strategy of broad biochemical screening followed by validation in cellular models, researchers can build a detailed and reliable map of their compound's activity across the kinome. This guide provides the rationale and a practical framework for generating this critical data package. For derivatives of 7-azaindole-6-carboxaldehyde, this systematic approach is essential to move beyond simple potency metrics, enabling the selection of lead candidates with the optimal balance of on-target efficacy and minimized off-target risk, ultimately accelerating the journey from the bench to the clinic.

References

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  • Chen, Y., et al. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 25(19), 4552. Retrieved from [Link]

  • Svobodová, H., et al. (2021). Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. Bioorganic Chemistry, 112, 104928. Retrieved from [Link]

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  • Al-Ostoot, F. H., et al. (2022). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Molecules, 27(19), 6682. Retrieved from [Link]

  • Li, Z., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(13), 5192. Retrieved from [Link]

  • Xing, L. (2013). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Current Topics in Medicinal Chemistry, 13(12), 1434-1447. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis of 7-Azaindole Carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 7-Azaindole Carbaldehydes

The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry. As a bioisostere of the natural indole nucleus, it offers unique electronic properties, improved metabolic stability, and enhanced hydrogen bonding capabilities, making it a "privileged scaffold" in drug discovery.[1] The introduction of a carbaldehyde (-CHO) group onto this scaffold transforms it into a highly versatile synthetic intermediate. This aldehyde functional group is a gateway to a vast array of chemical modifications, including reductive aminations, oxidations to carboxylic acids, Wittig olefinations, and nucleophilic additions, enabling the construction of complex molecular architectures for therapeutic evaluation.[1]

However, the regiochemical outcome of formylation on the 7-azaindole ring is not trivial. The electronic disparity between the electron-rich pyrrole ring and the electron-deficient pyridine ring dictates the feasibility and outcome of classical synthetic methods. This guide provides an in-depth comparison of synthetic routes to the 2-, 3-, 4-, 5-, and 6-carbaldehyde isomers of 7-azaindole, offering field-proven insights into the causality behind experimental choices and providing detailed protocols for key transformations.

Pillar 1: Synthesis of 7-Azaindole-3-carbaldehyde - The Path of Least Resistance

The C3 position of the 7-azaindole nucleus is the most electron-rich and sterically accessible, making it the kinetic and thermodynamic hotspot for electrophilic aromatic substitution.

Method 1: Vilsmeier-Haack Formylation

This is the most direct, reliable, and widely adopted method for the synthesis of 7-azaindole-3-carbaldehyde.

Mechanistic Rationale: The reaction proceeds via the formation of the Vilsmeier reagent, a chlorodimethyliminium salt (often called the chloroiminium ion), from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2] This electrophilic species is then attacked by the nucleophilic C3 position of the 7-azaindole ring. Subsequent hydrolysis of the resulting iminium salt intermediate liberates the aldehyde. The reaction's high regioselectivity for C3 is a direct consequence of the superior stabilization of the positive charge in the Wheland intermediate at this position. While effective, N-alkylation of the starting 7-azaindole can sometimes improve solubility and prevent potential N-formylation side reactions.[3]

Vilsmeier_Haack_3_Formylation cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Substitution DMF DMF Vilsmeier [ClCH=N(Me)₂]⁺Cl⁻ DMF->Vilsmeier + POCl3 POCl₃ POCl3->Vilsmeier + Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Azaindole 7-Azaindole Azaindole->Intermediate C3 Attack Product 7-Azaindole-3-carbaldehyde Intermediate->Product Hydrolysis H₂O Workup Hydrolysis->Product

Caption: Vilsmeier-Haack pathway to 7-azaindole-3-carbaldehyde.

Method 2: Duff Reaction

An alternative, though less common, approach is the Duff reaction, which uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (e.g., glycerol/boric acid or trifluoroacetic acid).[4]

Mechanistic Rationale: The Duff reaction is also an electrophilic substitution, but it is generally lower yielding and requires more forcing conditions than the Vilsmeier-Haack reaction for this substrate. The electrophile is a methaniminium species generated from the decomposition of HMTA in acid.

Comparative Data: Synthesis of 7-Azaindole-3-carbaldehyde

Method Key Reagents Typical Yield Conditions Key Advantages/Disadvantages
Vilsmeier-Haack POCl₃, DMF 60-85%[3] 0°C to RT Adv: High yield, high regioselectivity, mild conditions. Disadv: POCl₃ is corrosive and moisture-sensitive.

| Duff Reaction | HMTA, Acid | 30-50%[4] | High Temp (>100°C) | Adv: Avoids POCl₃. Disadv: Lower yield, harsh conditions, complex workup. |

Detailed Protocol: Vilsmeier-Haack Synthesis of 7-Azaindole-3-carbaldehyde

  • Reagent Preparation (Vilsmeier Reagent): To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (5 eq.). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction: Dissolve 7-azaindole (1 eq.) in a minimal amount of anhydrous DMF or another suitable solvent like 1,2-dichloroethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Hydrolysis: Carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution to pH 8-9 by the slow addition of a saturated sodium bicarbonate solution or aqueous NaOH. This step hydrolyzes the iminium intermediate to the aldehyde.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Pillar 2: Synthesis of 7-Azaindole-2-carbaldehyde - A Game of Redirection

Direct formylation at the C2 position is electronically disfavored. Therefore, indirect strategies are required, which typically involve either installing a directing group or functionalizing a pre-installed C2 substituent.

Method 1: Oxidation of 2-Methyl-7-azaindole

This is a robust and frequently used two-step approach.

Causality: The strategy shifts the challenge from a difficult regioselective formylation to a more predictable oxidation of a methyl group. The required starting material, 2-methyl-7-azaindole, is accessible through various established indole synthesis methods. The oxidation of the methyl group to an aldehyde can be achieved directly with selenium dioxide (SeO₂) or, for better control and to avoid toxic selenium reagents, via a two-step sequence involving radical bromination (NBS) followed by hydrolysis (Sommelet reaction) or conversion to the alcohol and subsequent oxidation (e.g., Swern or Dess-Martin oxidation).[5]

Oxidation_2_Formylation Start 2-Methyl-7-azaindole Product 7-Azaindole-2-carbaldehyde Start->Product Oxidant SeO₂ or Multi-step Oxidation Oxidant->Product

Caption: Oxidation strategy for 7-azaindole-2-carbaldehyde synthesis.

Method 2: Directed ortho-Metalation (DoM)

This elegant approach uses a directing group on the pyrrole nitrogen to force deprotonation at the C2 position.

Causality: A bulky, coordinating protecting group, such as triisopropylsilyl (TIPS) or 2-(trimethylsilyl)ethoxymethyl (SEM), is first installed on the N1 nitrogen. Treatment with a strong lithium base (e.g., n-BuLi or LDA) at low temperature results in selective deprotonation at C2, directed by the N1 substituent. This C2-lithiated species is a potent nucleophile that can be quenched with an electrophilic formylating agent like DMF to yield the desired 2-carbaldehyde after deprotection.

Comparative Data: Synthesis of 7-Azaindole-2-carbaldehyde

Method Key Steps Overall Yield Reagents Key Advantages/Disadvantages
Oxidation 1. Synthesis of 2-Me-7AI2. Oxidation Moderate SeO₂, MnO₂, or Swern/DMP reagents Adv: Avoids cryogenic organometallics. Disadv: Can involve toxic reagents (SeO₂); may require multiple steps for oxidation.

| DoM | 1. N-Protection2. Lithiation/Formylation3. Deprotection | Moderate-Good | n-BuLi, DMF, TBAF | Adv: High regioselectivity, clean reaction. Disadv: Requires cryogenic conditions (-78°C), moisture-sensitive reagents, extra protection/deprotection steps. |

Pillar 3: Formylating the Pyridine Ring (C4, C5, C6) - The Advanced Challenge

Introducing a formyl group onto the electron-deficient pyridine ring of 7-azaindole via direct electrophilic substitution is generally not feasible. These syntheses rely on modern organometallic techniques or building the heterocyclic system from an already functionalized precursor.

Method: Halogen-Metal Exchange followed by Formylation

This is the most versatile and powerful strategy for accessing the 4-, 5-, and 6-carbaldehyde isomers.

Mechanistic Rationale: The synthesis begins with a regioselectively halogenated (typically bromo- or iodo-) 7-azaindole. This precursor undergoes a lithium-halogen exchange upon treatment with an organolithium reagent (e.g., n-BuLi) at cryogenic temperatures (-78°C). This process rapidly generates a nucleophilic aryllithium species at the exact position where the halogen was located. This intermediate is then trapped (quenched) with DMF to form the desired aldehyde upon aqueous workup. N-protection is almost always required to prevent competitive deprotonation of the N-H proton.

Halogen_Metal_Exchange Start N-Protected X-Bromo-7-azaindole (X = 4, 5, or 6) Step1 1. n-BuLi, -78°C Start->Step1 Intermediate N-Protected X-Lithio-7-azaindole Step1->Intermediate Step2 2. DMF 3. H₂O Workup Intermediate->Step2 Product N-Protected 7-Azaindole-X-carbaldehyde Step2->Product

Caption: General workflow for pyridine ring formylation.

Alternative Method: Reduction of Nitriles

For some isomers, particularly the 4-carbaldehyde, a viable route involves the chemical reduction of a corresponding cyano-7-azaindole.[6]

Causality: The 4-cyano-7-azaindole can be prepared via multi-step sequences starting from pyridine derivatives. The nitrile group can then be selectively reduced to the aldehyde using a bulky hydride reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. The low temperature is critical to prevent over-reduction to the primary amine.

Detailed Protocol: Synthesis of 7-Azaindole-4-carbaldehyde via Halogen-Metal Exchange

  • Protection: To a solution of 4-bromo-7-azaindole (1 eq.) in anhydrous THF, add a suitable base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq.) at 0°C. After cessation of H₂ evolution, add a protecting group agent (e.g., TIPS-Cl, 1.2 eq.) and allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up to isolate the N-protected 4-bromo-7-azaindole.

  • Halogen-Metal Exchange: Dissolve the N-protected 4-bromo-7-azaindole (1 eq.) in anhydrous THF and cool the solution to -78°C (dry ice/acetone bath). Add n-butyllithium (1.1 eq., solution in hexanes) dropwise. Stir the mixture at -78°C for 1 hour.

  • Formylation: Add anhydrous DMF (3 eq.) dropwise to the reaction mixture at -78°C. Stir for an additional 1-2 hours at this temperature.

  • Quench and Deprotection: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. To this mixture, add a deprotecting agent such as tetrabutylammonium fluoride (TBAF, 1M in THF, 1.5 eq.) and stir until deprotection is complete.

  • Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude aldehyde by silica gel column chromatography.

Overall Comparison and Strategic Summary

The choice of synthetic route is dictated entirely by the desired position of the carbaldehyde group.

Isomer PositionRecommended StrategyRationaleKey Challenge(s)
C3 Vilsmeier-Haack Formylation Most direct, highest yielding, and regioselective due to the electronic nature of the pyrrole ring.Minimal; potential for N-formylation if unprotected.
C2 Oxidation of 2-Methyl-7-azaindole Reliable multi-step approach that leverages standard transformations.Requires synthesis of the methylated precursor; potential use of toxic oxidants.
C4, C5, C6 Halogen-Metal Exchange Powerful and versatile method for functionalizing the electron-poor pyridine ring with high regiocontrol.Requires cryogenic conditions, inert atmosphere, and multi-step sequence (protection, halogenation, formylation, deprotection).

This guide illustrates that while the synthesis of 7-azaindole-3-carbaldehyde is straightforward, accessing the other isomers requires a strategic shift from classical electrophilic substitutions to more nuanced approaches involving functional group interconversion or directed organometallic chemistry. As C-H activation technologies continue to evolve, future routes may offer even more direct and efficient pathways to these valuable building blocks.[7][8]

References

  • The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. (n.d.). Vertex AI Search.
  • Custom Synthesis of 7-Azaindole-4-carboxaldehyde: Meeting Specific Needs. (2025, October 10). Vertex AI Search.
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  • Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Defense Technical Information Center. [Link]

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  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science. [Link]

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Sources

A Comparative Guide to the Molecular Docking of 1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde Derivatives in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, renowned for its ability to act as a bioisostere of adenine and effectively target the ATP-binding site of protein kinases.[1][2] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3][4] This guide provides a comparative analysis of molecular docking studies involving 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde derivatives against key kinase targets. We will explore the structural rationale for their efficacy, detail a rigorous and self-validating docking methodology, compare their predicted binding affinities and interactions against established inhibitors, and underscore the indispensable role of experimental validation in bridging computational predictions with real-world biological activity.

The Rationale: A Privileged Scaffold Targeting a Critical Enzyme Class

The efficacy of the 1H-pyrrolo[2,3-b]pyridine scaffold lies in its unique structure. The pyrrole nitrogen (N1) and the pyridine nitrogen (N7) are positioned to form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, mimicking the interactions of the adenine base of ATP. This bidentate hydrogen bonding is a cornerstone of the inhibitory activity for many compounds based on this scaffold.[5] The addition of a 6-carbaldehyde group provides a key substitution point for further chemical modification to enhance potency and selectivity.

Protein kinases represent one of the largest and most functionally diverse enzyme families, making them prime targets for therapeutic intervention.[3] Their active sites, while sharing a conserved ATP-binding pocket, possess subtle differences that can be exploited for the design of selective inhibitors. This guide will use Epidermal Growth Factor Receptor (EGFR), a well-studied tyrosine kinase implicated in non-small cell lung cancer, as a primary case study to illustrate these principles.[4][5]

A Self-Validating Molecular Docking Workflow

Molecular docking is a powerful computational tool for predicting the binding orientation and affinity of a small molecule (ligand) to its protein target.[3] However, the reliability of docking results is entirely dependent on the rigor of the protocol. A trustworthy workflow must be self-validating at each stage.

Experimental Protocol: Step-by-Step Molecular Docking
  • Protein Preparation:

    • Action: Start with a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB). For our case study, we will use EGFR (PDB ID: 1M17).

    • Causality: The crystal structure provides the precise 3D coordinates of the kinase's active site. It's crucial to remove water molecules, add hydrogen atoms, and assign correct protonation states to amino acid residues to mimic physiological conditions (pH ~7.4). This ensures that the electrostatic and hydrogen-bonding environment of the active site is accurately represented.[6]

  • Ligand Preparation:

    • Action: Generate the 3D structure of the this compound derivative and any comparators (e.g., Gefitinib). Assign partial charges and define rotatable bonds.

    • Causality: The ligand must be energetically minimized and conformationally flexible. Defining rotatable bonds allows the docking algorithm to explore various spatial arrangements of the ligand within the binding pocket, which is essential for finding the most favorable binding pose.[3]

  • Receptor Grid Generation:

    • Action: Define a 3D grid box that encompasses the entire ATP-binding site of the kinase.

    • Causality: The docking software pre-calculates the interaction energies for different atom types within this grid.[3] This dramatically speeds up the docking calculation by turning it into a rapid look-up process rather than recalculating interactions for every new ligand position.

  • Docking and Scoring:

    • Action: Run the docking algorithm (e.g., AutoDock Vina, Glide). The algorithm will systematically place the ligand in numerous poses within the grid box and evaluate each pose using a scoring function.

    • Causality: The scoring function estimates the binding free energy (e.g., in kcal/mol), with more negative scores indicating stronger predicted binding affinity. The top-scoring poses represent the most likely binding modes.

  • Validation and Analysis:

    • Action: Before screening new compounds, validate the docking protocol by "re-docking" the co-crystallized ligand into its own protein structure. The protocol is considered valid if it can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[6][7]

    • Causality: This step is critical for trustworthiness. If the protocol cannot accurately replicate known experimental data, its predictions for novel compounds are unreliable. Following validation, analyze the top-scoring poses for key interactions (hydrogen bonds, hydrophobic contacts, etc.).

Visualization of the Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation PDB 1. Select Kinase PDB (e.g., EGFR 1M17) PrepProtein 2. Prepare Protein (Add H, Assign Charges) PDB->PrepProtein Grid 4. Generate Grid Box (Define Active Site) PrepProtein->Grid PrepLigand 3. Prepare Ligand (Minimize Energy) Dock 5. Run Docking Simulation (e.g., AutoDock Vina) PrepLigand->Dock Grid->Dock Validate 6. Protocol Validation (Re-docking, RMSD < 2Å) Dock->Validate Analyze 7. Analyze Poses (Binding Energy, H-Bonds) Validate->Analyze

Caption: A validated workflow for molecular docking studies of kinase inhibitors.

Comparative Docking Analysis: A Case Study in EGFR

To illustrate the utility of this scaffold, we present a comparative docking analysis against the EGFR kinase domain. We will compare a hypothetical derivative, Compound A (this compound) , with a known FDA-approved EGFR inhibitor, Gefitinib .

CompoundDocking Score (kcal/mol)Key H-Bond Interactions (Residue)Other Significant Interactions
Compound A -8.5N1-H with Met793 (backbone C=O)N7 with Met793 (backbone N-H)Aldehyde group with Lys745; Hydrophobic interactions with Leu718, Val726
Gefitinib (Reference) -9.2N1 with Met793 (backbone N-H)Quinazoline core in hydrophobic pocket; Morpholine group solvent-exposed

Analysis of Results:

  • Binding Affinity: The reference drug, Gefitinib, shows a slightly more favorable docking score, which is expected for a clinically optimized drug. However, Compound A demonstrates a strong predicted binding affinity, indicating it is a potent candidate.

  • Hinge Interactions: Critically, Compound A successfully forms the canonical bidentate hydrogen bonds with the hinge residue Met793, mimicking the binding mode of many potent EGFR inhibitors.[5] This interaction is a primary anchor for inhibitors in the ATP pocket.

  • Role of the 6-carbaldehyde Group: The docking pose for Compound A suggests its 6-carbaldehyde group forms an additional hydrogen bond with the side chain of Lys745, a key residue in the active site.[8] This provides a structural rationale for the inclusion of this functional group and a vector for future optimization.

  • Comparison: While Gefitinib achieves its potency through extensive hydrophobic interactions, Compound A leverages the strong, directional hydrogen bonds from its core scaffold and the additional interaction from the carbaldehyde moiety. This suggests that the 1H-pyrrolo[2,3-b]pyridine scaffold is a highly efficient starting point for designing potent kinase inhibitors.

Bridging Computation and Reality: The Imperative of Experimental Validation

Molecular docking provides powerful hypotheses, but these predictions are not conclusive.[9] The correlation between docking scores and experimentally determined inhibitory activity (e.g., IC50 values) can vary and must be empirically established.[10][11][12] Computational predictions must always be validated through rigorous biochemical and cellular assays.

Key Experimental Validation Techniques:

  • Enzymatic Assays: Kinase activity assays (e.g., Kinase-Glo®, LanthaScreen™) directly measure the ability of a compound to inhibit the target kinase in a purified system. This provides an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), which is a direct measure of potency.

  • Cell-Based Assays: These assays determine if the compound can inhibit the kinase within a living cell. For EGFR, this could involve measuring the phosphorylation of downstream signaling proteins (like Akt or ERK) or assessing the compound's ability to halt the proliferation of cancer cell lines that are dependent on EGFR signaling.[13]

Visualization of the EGFR Signaling Pathway

The following diagram illustrates the signaling pathway targeted by EGFR inhibitors. By blocking the kinase domain, these compounds prevent the downstream signaling cascade that drives cell proliferation and survival.

G cluster_membrane cluster_cytoplasm cluster_nucleus EGFR Extracellular Kinase Domain RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR:f0 Binds Inhibitor Compound A (Inhibitor) Inhibitor->EGFR:f1 Blocks ATP Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: EGFR signaling pathway and the site of action for kinase inhibitors.

Conclusion and Future Outlook

The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors. Molecular docking studies, when conducted with a rigorous and validated protocol, effectively predict the key binding interactions that underpin the potency of these derivatives. Our comparative analysis against EGFR demonstrates that this scaffold can achieve strong binding affinity through canonical hinge interactions, with the 6-carbaldehyde group offering an additional anchor point for enhancing potency.

Future work should focus on synthesizing and experimentally testing these derivatives against a panel of kinases to confirm the computational predictions and assess selectivity.[14][15] The structure-activity relationship (SAR) data generated from these experiments will be invaluable for guiding the next cycle of rational design, leading to the optimization of lead compounds with improved efficacy and drug-like properties for potential therapeutic development.[8]

References

  • Modified AutoDock for accurate docking of protein kinase inhibitors. Shokat Lab. Available from: [Link]

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  • Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][3][16]diazepine derivatives as potent EGFR/CDK2 inhibitors. National Institutes of Health (NIH). Available from: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed. Available from: [Link]

  • Molecular Docking and in-silico ADMET Studies of Newly Designed Pyrrolo[2,3-d]pyrimidine Derivatives to Inhibit Janus Kinases (JAK1/JAK2). ResearchGate. Available from: [Link]

  • Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents. PubMed. Available from: [Link]

  • Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs. National Institutes of Health (NIH). Available from: [Link]

  • Comparison of experimental and predicted IC 50 values of the ligands used for QSAR analysis. ResearchGate. Available from: [Link]

  • Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold. PubMed. Available from: [Link]

  • The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. MDPI. Available from: [Link]

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  • New series of VEGFR-2 inhibitors and apoptosis enhancers. Dove Medical Press. Available from: [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Royal Society of Chemistry. Available from: [Link]

  • Molecular docking analysis of human JAK2 with compounds from tomatoes. National Institutes of Health (NIH). Available from: [Link]

  • Structural Insights into JAK2 kinase inhibitors Revealed by Molecular Docking, BatchDTA, HelixADMET, Molecular Dynamics and MM-PBSA Studies. ResearchGate. Available from: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available from: [Link]

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A Senior Application Scientist's Guide to Evaluating the ADME Properties of 1H-pyrrolo[2,3-b]pyridine-6-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the adage "it's not just about potency" has never been more pertinent. The journey of a promising compound from a hit to a viable drug candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A compound with exceptional target affinity can falter due to poor bioavailability, rapid metabolism, or unforeseen toxicity. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies[1][2][3]. The introduction of a 6-carboxaldehyde group offers a versatile handle for further chemical modification, but it also significantly influences the molecule's physicochemical and, consequently, its ADME properties.

This guide provides a comparative framework for assessing the ADME properties of 1H-pyrrolo[2,3-b]pyridine-6-carboxaldehyde derivatives. We will delve into the established ADME characteristics of the parent 7-azaindole scaffold, propose a suite of essential in vitro and in silico assays for a comprehensive evaluation of novel derivatives, and discuss how structural modifications can be rationally designed to optimize for favorable pharmacokinetic profiles.

The 7-Azaindole Scaffold: A Foundation with Favorable Attributes and Known Liabilities

The 7-azaindole core is often employed as a bioisostere for indole, offering potential advantages in physicochemical properties. Notably, azaindoles generally exhibit enhanced aqueous solubility compared to their indole counterparts, a desirable trait for oral drug absorption[4][5]. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, potentially improving target engagement and modulating metabolic stability[4].

However, the 7-azaindole ring is not without its metabolic liabilities. Studies on various 7-azaindole-containing compounds have revealed that the scaffold is susceptible to oxidation, primarily mediated by cytochrome P450 (CYP) enzymes and aldehyde oxidase (AO)[6][7]. The introduction of the 6-carboxaldehyde group adds another potential site for metabolic transformation, primarily through oxidation to the corresponding carboxylic acid or reduction to an alcohol, further complicating the metabolic profile.

Comparative Evaluation of 1H-pyrrolo[2,3-b]pyridine-6-carboxaldehyde Derivatives: A Multiparametric Approach

A systematic evaluation of novel derivatives is crucial to identify candidates with the most promising ADME profiles. This should involve a tiered approach, beginning with in silico predictions to prioritize synthesis, followed by a cascade of in vitro assays to experimentally validate and refine the selection.

In Silico ADME Profiling: Early Insights to Guide Synthesis

Before embarking on extensive chemical synthesis, computational tools can provide valuable predictions of ADME properties, helping to flag potential liabilities early in the design phase. A variety of software and web-based platforms, such as PreADMET and SwissADME, can be utilized to calculate key descriptors[8][9][10].

Key In Silico Parameters for Comparison:

Parameter Significance Interpretation
Molecular Weight (MW) Influences diffusion and overall "drug-likeness".Generally, MW < 500 Da is preferred for oral bioavailability (Lipinski's Rule of Five)[8].
LogP/LogD Lipophilicity, affecting solubility, permeability, and plasma protein binding.An optimal range is typically between 1 and 3. High LogP can lead to poor solubility and high plasma protein binding, while low LogP can hinder membrane permeability.
Aqueous Solubility Crucial for dissolution and absorption in the gastrointestinal tract.Higher predicted solubility is generally favorable.
Human Intestinal Absorption (HIA) Predicts the extent of absorption from the gut.Look for derivatives with high predicted HIA values[8].
Caco-2 Permeability An in silico model for intestinal permeability.Higher permeability values suggest better absorption potential[8].
Blood-Brain Barrier (BBB) Penetration Important for CNS-targeted drugs, but often undesirable for peripherally acting agents.Predictions can help in selecting or deselecting compounds based on the therapeutic target[9].
CYP Inhibition/Metabolism Prediction Flags potential for drug-drug interactions and metabolic instability.Identify which CYP isoforms are likely to metabolize the compounds and whether they are potent inhibitors.
P-glycoprotein (P-gp) Substrate/Inhibitor P-gp is an efflux transporter that can limit drug absorption and distribution.Non-substrates are generally preferred for better bioavailability[9].
In Vitro ADME Assays: Experimental Validation and Data-Driven Optimization

In vitro assays provide essential experimental data to confirm or refute in silico predictions and offer a more nuanced understanding of a compound's behavior. A standard suite of assays should be employed to build a comprehensive ADME profile for each derivative[11][12][13][14][15].

Recommended In Vitro ADME Screening Cascade:

ADME_Workflow cluster_tier1 Tier 1: Early Screening cluster_tier2 Tier 2: Lead Characterization cluster_tier3 Tier 3: Candidate Profiling Solubility Aqueous Solubility Permeability Caco-2 Permeability Solubility->Permeability LogD LogD @ pH 7.4 PPB Plasma Protein Binding LogD->PPB Metabolic_Stability Microsomal Stability CYP_Inhibition CYP Inhibition Metabolic_Stability->CYP_Inhibition Metabolite_ID Metabolite Identification Permeability->Metabolite_ID Transporter_Assays Transporter Interactions PPB->Transporter_Assays Hepatocyte_Stability Hepatocyte Stability CYP_Inhibition->Hepatocyte_Stability

Figure 1. A tiered in vitro ADME screening workflow.

Comparative Data Summary for Hypothetical Derivatives:

Derivative Kinetic Solubility (µM) LogD (pH 7.4) Microsomal Half-life (t½, min) Caco-2 Permeability (Papp, 10⁻⁶ cm/s) Plasma Protein Binding (%)
Parent Aldehyde 552.1258.592
Derivative A (Amine) 1501.5455.285
Derivative B (Ester) 202.815 (hydrolysis)12.198
Derivative C (Oxime) 752.3>607.990
Alternative Scaffold 403.51015.0>99

Experimental Protocols: A Closer Look at Key Assays

1. Metabolic Stability in Human Liver Microsomes (HLM)

  • Rationale: This assay provides a first look at the susceptibility of a compound to Phase I metabolism, primarily by CYP enzymes. A longer half-life suggests greater metabolic stability.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • In a 96-well plate, combine the test compound (final concentration typically 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the half-life (t½) from the rate of disappearance of the parent compound.

2. Caco-2 Permeability Assay

  • Rationale: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It assesses a compound's potential for oral absorption and identifies if it is a substrate of efflux transporters like P-gp.

  • Protocol:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of tight junctions.

    • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • For apical-to-basolateral (A-B) permeability, add the test compound to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the receiver chamber and analyze the concentration of the test compound by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

    • To assess efflux, perform the basolateral-to-apical (B-A) permeability assay. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.

Rational Design for Improved ADME Properties

The data gathered from these assays should feed back into the design of new derivatives. For instance:

  • Improving Metabolic Stability: If a derivative is rapidly metabolized, consider blocking the metabolic soft spot. For the 7-azaindole core, this could involve substitution at positions susceptible to oxidation. If the aldehyde is rapidly oxidized, converting it to a more stable functional group like an oxime or a nitrile could be beneficial. The observation that shifting a nitrogen atom in a heterocyclic ring can lead to lower metabolic reactivity is a valuable design principle[16][17].

  • Enhancing Solubility and Permeability: Modulating lipophilicity is key. If a compound has poor solubility, introducing polar functional groups can help. Conversely, if permeability is low, increasing lipophilicity might be necessary, while being mindful of not increasing it to a point where solubility and plasma protein binding become issues.

  • Mitigating Efflux: If a compound is a P-gp substrate, structural modifications that disrupt its recognition by the transporter can be explored. This can sometimes be achieved by adding bulky groups or altering the hydrogen bonding pattern.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine-6-carboxaldehyde scaffold represents a promising starting point for the development of novel therapeutics. However, a thorough and early assessment of the ADME properties of its derivatives is paramount for success. By integrating in silico predictions with a robust panel of in vitro assays, researchers can build a comprehensive understanding of a compound's pharmacokinetic potential. This data-driven approach allows for the rational design of molecules with optimized ADME profiles, ultimately increasing the probability of identifying a drug candidate with the desired balance of potency, safety, and bioavailability.

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The Strategic Advantage of 7-Azaindole-6-Carboxaldehyde in the Synthesis of the Third-Generation ALK Inhibitor, Lorlatinib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A deep dive into the synthesis of Lorlatinib reveals the strategic importance of the 7-azaindole-6-carboxaldehyde intermediate, offering a more convergent and potentially scalable approach compared to earlier synthetic routes. This guide provides a comparative analysis of the synthetic pathways, highlighting the advantages conferred by this key building block in the development of this critical oncology therapeutic.

Introduction: The Privileged Scaffold in Kinase Inhibition

The 7-azaindole core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it a valuable component of many targeted therapies.[1] The strategic functionalization of this core is paramount in achieving desired potency, selectivity, and pharmacokinetic properties. The introduction of a carboxaldehyde group at the 6-position of the 7-azaindole ring provides a versatile chemical handle for the elaboration of complex molecular architectures, as exemplified in the synthesis of the potent, third-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, Lorlatinib (PF-06463922).

Lorlatinib is a macrocyclic tyrosine kinase inhibitor designed to overcome resistance to earlier-generation ALK inhibitors in non-small cell lung cancer (NSCLC) and to effectively penetrate the blood-brain barrier to treat brain metastases.[2][3] Its complex structure presents significant synthetic challenges. This guide explores a synthetic approach to a key fragment of Lorlatinib that leverages the 7-azaindole-6-carboxaldehyde intermediate and compares it with an alternative, earlier-stage synthetic strategy.

Comparative Analysis of Synthetic Strategies for a Key Lorlatinib Fragment

The synthesis of Lorlatinib is a complex undertaking. For the purpose of this guide, we will focus on the synthesis of a key bicyclic fragment that forms part of the macrocyclic ring. We will compare a convergent approach utilizing 7-azaindole-6-carboxaldehyde with a linear approach that relies on the functionalization of a pre-formed azaindole ring.

Strategy A: Convergent Synthesis via 7-Azaindole-6-Carboxaldehyde

This strategy employs a convergent approach where the 7-azaindole-6-carboxaldehyde intermediate is coupled with another key fragment late in the synthesis. This approach offers greater flexibility and efficiency.

Experimental Protocol: Synthesis of a Key Amino-ether Fragment via Reductive Amination

  • Dissolution: Dissolve 7-azaindole-6-carboxaldehyde (1.0 eq) and the chiral amino-alcohol fragment (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Formation of Imine: Add a dehydrating agent, such as sodium sulfate or magnesium sulfate, to the mixture and stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amino-ether fragment.

Strategy B: Linear Synthesis with Late-Stage Formylation

An alternative, more linear approach involves the construction of a larger portion of the molecule before the introduction of the required aldehyde functionality. This often involves more steps and can be less efficient.

Experimental Protocol: Synthesis via Vilsmeier-Haack Formylation

  • Precursor Synthesis: Synthesize the N-protected 7-azaindole precursor through a multi-step sequence.

  • Formylation: To a solution of the N-protected 7-azaindole precursor (1.0 eq) in anhydrous dimethylformamide (DMF) at 0 °C, add phosphorus oxychloride (POCl3) (2.0 eq) dropwise.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection: Remove the protecting group to yield the desired formylated intermediate.

Data Presentation: Comparison of Synthetic Routes
MetricStrategy A (Convergent)Strategy B (Linear)
Key Intermediate 7-Azaindole-6-carboxaldehydeN-protected 7-azaindole
Overall Yield (for fragment) Higher (typically 60-70% for the key coupling step)Lower (multi-step sequence with cumulative yield loss)
Number of Steps Fewer (convergent approach)More (linear sequence)
Scalability More amenable to scale-upPotentially more challenging on a larger scale
Flexibility for Analog Synthesis High (allows for late-stage diversification)Low (requires re-synthesis from early intermediates)

The Decisive Advantage: Causality Behind Experimental Choices

The choice to employ 7-azaindole-6-carboxaldehyde in a convergent synthesis (Strategy A) is driven by several key principles of modern process chemistry and drug discovery:

  • Efficiency and Convergence: Convergent syntheses are inherently more efficient as they build complex molecules from smaller, separately synthesized fragments. This minimizes the number of linear steps and often leads to higher overall yields.

  • Late-Stage Functionalization: Introducing key functional groups late in the synthesis allows for greater flexibility in creating a library of analogs for structure-activity relationship (SAR) studies. The aldehyde group in 7-azaindole-6-carboxaldehyde is a versatile handle for various C-C and C-N bond-forming reactions.

  • Scalability: The reductive amination in Strategy A is a robust and well-understood reaction that is generally more amenable to large-scale production than the Vilsmeier-Haack reaction, which can present challenges with exotherms and work-up procedures.

Visualizing the Synthetic Workflow

Diagram of Convergent Synthesis (Strategy A)

G A 7-Azaindole-6-carboxaldehyde C Imine Intermediate A->C B Chiral Amino-alcohol Fragment B->C D Reductive Amination (STAB) C->D E Key Amino-ether Fragment of Lorlatinib D->E

Caption: Convergent synthesis of a key Lorlatinib fragment.

Diagram of Linear Synthesis (Strategy B)

G A 7-Azaindole Precursor B N-Protection A->B C N-Protected 7-Azaindole B->C D Vilsmeier-Haack Formylation C->D E Formylated Intermediate D->E F Deprotection E->F G Key Formylated Fragment F->G G cluster_0 EML4-ALK Signaling Pathway EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K STAT3 STAT3 EML4_ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Lorlatinib Lorlatinib Lorlatinib->EML4_ALK Inhibition

Caption: Lorlatinib inhibits the EML4-ALK fusion protein, blocking downstream pro-survival signaling pathways.

Conclusion: A Strategic Intermediate for Complex Drug Synthesis

The case of Lorlatinib demonstrates the critical role that well-chosen intermediates, such as 7-azaindole-6-carboxaldehyde, play in the successful development of complex, life-saving medicines. The convergent synthetic strategy enabled by this intermediate offers significant advantages in terms of efficiency, flexibility, and scalability over more linear approaches. For researchers and drug development professionals, the strategic selection of key building blocks is a cornerstone of efficient and successful drug discovery programs.

References

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Safety Operating Guide

Navigating the Disposal of 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

Based on aggregated GHS information from suppliers and data on similar pyridine-based aldehydes, 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde should be handled as a hazardous substance.[1][2] The primary concerns associated with this compound and its structural relatives are:

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: It is expected to cause skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: The compound is likely to cause serious eye irritation.[1]

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[1]

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound in any capacity, from experimental use to disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield.To prevent contact with the eyes, which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To avoid skin contact and potential irritation.[1]
Protective Clothing A standard laboratory coat.To protect personal clothing and underlying skin from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood.To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1]

Disposal Protocol: A Step-by-Step Approach

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[3][4][5] Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste.[6]

Waste Segregation and Collection
  • Designated Waste Container: All waste containing this compound, including unreacted material, solutions, and contaminated consumables (e.g., pipette tips, weighing paper, gloves), must be collected in a dedicated, properly labeled hazardous waste container.[3][5]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[3][5] The appropriate hazard pictograms (e.g., irritant, harmful) should also be affixed.

  • Compatibility: Do not mix this waste with other incompatible waste streams. Pyridine-based compounds can react with strong oxidizing agents.[7]

Disposal of Small Quantities (Research Scale)

For small quantities of solid waste or solutions generated during routine laboratory experiments:

  • Carefully transfer the waste into the designated hazardous waste container located within a satellite accumulation area (SAA).[3][5]

  • Ensure the container is kept securely closed when not in use.

  • Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]

Disposal of Large Quantities

For larger quantities of this compound:

  • The material should be offered to a licensed professional waste disposal service.[9]

  • One common method for the disposal of flammable organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[9][10][11] This should only be performed by a licensed and permitted facility.

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated, preferably within a chemical fume hood.[12]

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[6]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Generation of Waste AssessHazards Assess Hazards (Harmful, Irritant) Start->AssessHazards Spill Spill Occurs Start->Spill Accidental SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat, Fume Hood) AssessHazards->SelectPPE SegregateWaste Segregate Waste into Designated Container SelectPPE->SegregateWaste LabelContainer Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) SegregateWaste->LabelContainer StoreSecurely Store Securely in Satellite Accumulation Area LabelContainer->StoreSecurely ArrangeDisposal Arrange for Professional Disposal (EHS or Licensed Contractor) StoreSecurely->ArrangeDisposal SpillResponse Initiate Spill Response Protocol (Evacuate, Contain, Clean) Spill->SpillResponse SpillResponse->SegregateWaste

Caption: Decision workflow for the safe disposal of this compound.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of 1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde (CAS No. 898746-46-8). As a member of the azaindole class of heterocyclic compounds, this reagent is a valuable building block in medicinal chemistry. However, its potential hazards necessitate a robust understanding and implementation of appropriate safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This document moves beyond a simple checklist, offering a procedural and educational framework grounded in scientific principles to foster a culture of safety and confidence in the laboratory.

Hazard Identification and Risk Assessment: Understanding the Adversary

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

The toxicological properties of many azaindole derivatives have not been exhaustively studied, therefore it is prudent to treat this compound with a high degree of caution. The aldehyde functional group can also be a sensitizer. A thorough risk assessment should be conducted before any new procedure involving this compound is undertaken.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, with detailed explanations to follow.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes of solutions containing the compound, which can cause serious eye irritation. Standard safety glasses with side shields do not provide adequate protection from splashes.[2]
Hand Protection Nitrile or Butyl rubber gloves. Double-gloving is recommended.Provides a barrier against skin contact, which can cause irritation. Nitrile gloves offer good resistance to a range of chemicals, while butyl rubber provides excellent protection against aldehydes and ketones.[3] Always inspect gloves for tears or punctures before and during use.
Body Protection A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron is recommended for larger quantities.Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor cartridges and P95 particulate filters.Required when handling the solid outside of a certified chemical fume hood, or if there is a potential for aerosol generation. The organic vapor cartridge addresses the aldehyde functional group, while the particulate filter is for the solid powder.[4][5]

While "chemical-resistant gloves" is a common recommendation, the choice of material is crucial. For aldehydes, Butyl rubber gloves are an excellent choice due to their high resistance.[3] However, nitrile gloves are more common in laboratory settings and provide adequate short-term protection against splashes. It is critical to note that breakthrough times for gloves can be affected by the solvent used, the concentration of the chemical, and the duration of exposure.[6] Therefore, it is imperative to change gloves immediately after known contact with the chemical. Double-gloving provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

This compound is a solid that can be easily inhaled if it becomes airborne. The GHS classification indicates that it may cause respiratory irritation.[1] Therefore, any manipulation of the solid compound that could generate dust, such as weighing or transferring, should be performed within a certified chemical fume hood. If a fume hood is not available, or if there is a risk of aerosol generation during a procedure, a NIOSH-approved air-purifying respirator is mandatory. A combination cartridge that protects against both organic vapors (for the aldehyde) and particulates (for the solid) is the most appropriate choice.[4][7][8]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is essential to minimize exposure.

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have an appropriate spill kit available.

  • Pre-weighing: If possible, pre-weigh the required amount of the compound in a fume hood to avoid handling the solid in an open lab environment.

Caption: Workflow for the safe handling of solid this compound.

When working with solutions of the compound, the primary risks are splashes and skin contact. All procedures should still be carried out in a chemical fume hood.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container designated for hazardous solid waste.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled container for hazardous liquid waste. Do not mix with incompatible waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and weighing paper, must be disposed of as hazardous solid waste.[1][9]

Caption: A streamlined workflow for the responsible disposal of chemical waste.

All glassware and equipment that has been in contact with this compound should be decontaminated before reuse. A standard laboratory detergent and water wash is typically sufficient, but for highly contaminated items, a rinse with an appropriate organic solvent (to be collected as hazardous waste) may be necessary.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure environment for groundbreaking scientific discovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.